molecular formula C7H4BrFN4 B1525763 5-(4-bromo-2-fluorophenyl)-2H-tetrazole CAS No. 530081-35-7

5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Cat. No.: B1525763
CAS No.: 530081-35-7
M. Wt: 243.04 g/mol
InChI Key: CPNRPKDPUSJSTG-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)-2H-tetrazole (CAS 530081-35-7) is a high-purity aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 7 H 4 BrFN 4 and a molecular weight of 243.04 g/mol, it serves as a versatile synthetic intermediate . The compound features a five-membered tetrazole ring, which is known for its metabolic stability and ability to act as a bioisostere for carboxylic acid groups, thereby modulating the physicochemical properties of lead molecules . Tetrazole derivatives are extensively researched as key precursors in designing novel pharmaceutical agents. Recent studies highlight their potential as anticancer therapeutics, with some derivatives demonstrating robust induction of apoptosis and significant inhibitory activity against molecular targets like the Bcl-2 apoptosis regulator . Furthermore, this compound is utilized in catalytic synthesis development, such as in [2+3] cycloaddition reactions for constructing complex tetrazole derivatives using advanced nanocatalysts . The 4-bromo-2-fluoro substitution pattern on the phenyl ring offers distinct opportunities for further functionalization via cross-coupling reactions, making it a valuable scaffold for constructing diverse chemical libraries. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNRPKDPUSJSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Crystal Structure Analysis of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of the novel compound 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. While a published crystal structure for this specific molecule is not yet available in crystallographic databases, this document serves as a predictive and methodological framework for researchers in crystallography, medicinal chemistry, and drug development. We will explore the synthetic pathways, crystallization strategies, and the intricacies of single-crystal X-ray diffraction analysis. The causality behind each experimental choice is detailed, ensuring a robust and reproducible protocol. This guide is grounded in authoritative references and established best practices in small molecule crystallography.

Introduction: The Significance of Tetrazole Scaffolds in Medicinal Chemistry

5-substituted-1H-tetrazoles are of profound interest in medicinal chemistry as they often serve as bioisosteres for carboxylic acids.[1] This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The specific compound, this compound, incorporates a halogenated phenyl ring, a common feature in many pharmaceuticals that can enhance binding affinity and modulate electronic properties.

The three-dimensional arrangement of atoms within a crystal, known as the crystal structure, provides invaluable information about molecular geometry, intermolecular interactions, and absolute configuration.[2][3] For drug development professionals, this data is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and in solid-state characterization for formulation development. This guide will, therefore, outline the necessary steps to determine the crystal structure of this promising tetrazole derivative.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for any successful X-ray diffraction experiment.[4] This section details the synthetic route to obtain the target compound and the subsequent crystallization methodologies.

Synthesis of this compound

The most proficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile. A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-bromo-2-fluorobenzonitrile 4-bromo-2-fluorobenzonitrile Reaction_Vessel [3+2] Cycloaddition Reflux, 12-24h 4-bromo-2-fluorobenzonitrile->Reaction_Vessel NaN3 Sodium Azide (NaN3) NaN3->Reaction_Vessel Catalyst Lewis Acid Catalyst (e.g., ZnCl2, Co(II) complex) Catalyst->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Target_Compound 5-(4-bromo-2-fluorophenyl) -2H-tetrazole Reaction_Vessel->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

  • To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and a catalytic amount of a Lewis acid such as zinc chloride or a cobalt(II) complex.

  • Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into acidified water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Crystallization Strategies

Obtaining diffraction-quality crystals is often the most challenging step. Several techniques should be systematically explored.

Table 1: Crystallization Techniques

TechniqueDescriptionRationale
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated film to allow the solvent to evaporate slowly.This is a simple and often effective method for a wide range of compounds.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container within a larger sealed chamber containing a solvent in which the compound is less soluble.This technique allows for a gradual decrease in solubility, promoting slow crystal growth.[5]
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.The solubility of most compounds decreases with temperature, leading to supersaturation and crystallization.
Co-crystallization The target compound is crystallized in the presence of a second compound (a "co-former") to form a multi-component crystal.This can be particularly useful for compounds that are difficult to crystallize on their own.[3]

Experimental Protocol: Crystallization Screening

  • Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene).

  • Set up crystallization trials using the techniques described in Table 1.

  • Monitor the trials regularly for crystal growth. Crystals suitable for X-ray diffraction should be at least 20 µm in all dimensions.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[4][6]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[5] Modern diffractometers, such as those equipped with a dual-source (Mo and Cu) CCD or a high-brilliance MetalJet X-ray source, are employed for this purpose.[4][6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined using least-squares methods to best fit the experimental data.

Data Validation and Deposition

The final crystal structure is validated using software tools like checkCIF to ensure its quality and chemical sense. Upon successful validation, the crystallographic data should be deposited in a public repository, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[7][8][9]

Expected Structural Features and Analysis

Based on the chemical structure of this compound, we can anticipate several key structural features:

  • Planarity: The tetrazole and phenyl rings are expected to be largely planar. The dihedral angle between these two rings will be a key conformational parameter.

  • Intermolecular Interactions: The tetrazole ring is rich in nitrogen atoms, making it a good hydrogen bond donor and acceptor. We can expect to see N-H···N or C-H···N hydrogen bonds in the crystal packing. Halogen bonding involving the bromine atom is also a possibility.

  • Tautomerism: The proton on the tetrazole ring can reside on different nitrogen atoms, leading to tautomers. The crystal structure will reveal the preferred tautomeric form in the solid state.

Table 2: Hypothetical Crystallographic Data Table

ParameterExpected Value
Chemical formulaC₇H₄BrFN₄
Formula weight243.04
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~14-18
β (°)~95-105
V (ų)~1000-1500
Z4
ρcalc (g/cm³)~1.8-2.0
R₁ (I > 2σ(I))< 0.05
wR₂ (all data)< 0.15

Conclusion

The crystal structure analysis of this compound offers a gateway to understanding its fundamental chemical and physical properties. This in-depth guide provides a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The resulting structural information will be invaluable for medicinal chemists and drug development professionals in the rational design of new therapeutic agents. By following the detailed protocols and understanding the underlying principles, researchers can confidently undertake the challenge of determining the crystal structure of this and other novel small molecules.

References

A Technical Guide to the Spectroscopic Characterization of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. In the absence of published experimental spectra, this document serves as an expert-level resource for researchers, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By dissecting the molecule's structural components and drawing comparisons with analogous structures, this guide offers a robust framework for the synthesis, purification, and structural verification of this and similar tetrazole derivatives. Detailed experimental protocols, data interpretation strategies, and workflow visualizations are provided to support drug development and chemical research professionals.

Introduction

5-substituted-2H-tetrazoles are a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability. The target molecule, this compound, combines this valuable scaffold with a di-substituted phenyl ring, incorporating both a bromine and a fluorine atom. These halogens can modulate the compound's lipophilicity, electronic properties, and potential for halogen bonding, making it a promising candidate for drug discovery programs.

Accurate structural elucidation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide the necessary tools to confirm the identity, purity, and structure of a newly synthesized molecule. This guide presents a comprehensive, predicted spectroscopic profile of this compound, offering a reliable benchmark for its future synthesis and characterization.

Molecular Structure and Synthetic Strategy

The first step in any characterization is a thorough understanding of the molecule's structure and a viable pathway to its synthesis.

Chemical Structure

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; F [label="F"]; Ctet [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; H [label="H"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; F [pos="-2.4,1.3!"]; Br [pos="0,-2.8!"]; Ctet [pos="2.6,0!"]; N1 [pos="3.5,0.8!"]; N2 [pos="4.3,0!"]; N3 [pos="3.5,-0.8!"]; N4 [pos="2.9,-1.3!"]; H [pos="5.1,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F; C4 -- Br; C6 -- Ctet; Ctet -- N1; N1 -- N2; N2 -- H; N2 -- N3; N3 -- Ctet; // Aromatic double bonds (represented as single for simplicity in neato) // Tetrazole double bonds edge [style=dashed]; C1 -- C6; C2--C3; C4--C5; N1 -- N2; N3 -- Ctet; } Structure of this compound

Proposed Synthesis Workflow

A well-established and reliable method for synthesizing 5-aryl-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[1][2] The logical precursor for our target compound is 4-bromo-2-fluorobenzonitrile.[3][4] The overall workflow from synthesis to characterization is a self-validating system.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation Precursor 4-Bromo-2-fluorobenzonitrile + NaN3 Reaction [3+2] Cycloaddition (e.g., ZnBr2 catalyst, DMF) Precursor->Reaction Reagents Workup Acidic Workup & Purification Reaction->Workup Reaction Mixture Product Crude Product Workup->Product MS HRMS Analysis Product->MS Verify Mass & Isotope Pattern IR IR Spectroscopy Product->IR Confirm Functional Groups NMR 1H & 13C NMR Product->NMR Elucidate Connectivity Final Confirmed Structure: This compound MS->Final IR->Final NMR->Final

Predicted Spectroscopic Data and Analysis

¹H NMR Spectroscopy

Proton NMR is paramount for confirming the substitution pattern on the aromatic ring and identifying the acidic proton of the tetrazole ring. The spectrum is predicted to be recorded in a solvent like DMSO-d₆, which can accommodate the acidic N-H proton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3' ~ 7.95 Doublet of doublets (dd) ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 2.0
H-5' ~ 7.75 Doublet of doublets (dd) ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 9.0
H-6' ~ 7.60 Triplet of doublets (td) or ddd ³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.5, ⁵J(H,F) ≈ 1.0

| NH | > 15.0 (broad) | Singlet (broad) | - |

Expertise & Causality:

  • Aromatic Region (7.5-8.0 ppm): The protons on the phenyl ring are deshielded, appearing in the typical aromatic region.[5] The electron-withdrawing nature of the halogens and the tetrazole ring shifts these protons downfield from benzene (7.37 ppm).

  • H-3' and H-5' Splitting: The fluorine atom at C-2' introduces heteronuclear coupling. H-3' (ortho to F) will show a large ³J(H,F) coupling of approximately 9.0 Hz. H-5' (meta to F) will exhibit a smaller ⁴J(H,F) coupling of around 2.0 Hz.[6] Both protons will also show standard ortho ³J(H,H) coupling to H-6'.

  • H-6' Splitting: This proton is ortho to the tetrazole, meta to the fluorine, and ortho to the bromine. It will primarily appear as a triplet due to coupling with its two ortho neighbors (H-5' and H-3'), though this may resolve into a more complex triplet of doublets or doublet of doublet of doublets (ddd) upon close inspection.

  • Tetrazole NH Proton: The N-H proton of a 5-substituted-1H-tetrazole is highly acidic and its chemical shift is very sensitive to solvent and concentration. In DMSO-d₆, it is expected to appear as a very broad singlet significantly downfield, often above 15 ppm, due to strong hydrogen bonding with the solvent.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width is sufficient to include the downfield N-H proton (e.g., -2 to 18 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectroscopy

Carbon NMR, particularly with ¹H-decoupling, is essential for confirming the number of unique carbon environments and observing the characteristic C-F coupling, a powerful diagnostic tool.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹JCF, ²JCF, etc.)
C-5 (Tetrazole) ~ 155 Singlet -
C-1' ~ 125 Doublet (d) ²J(C,F) ≈ 15-25 Hz
C-2' ~ 160 Doublet (d) ¹J(C,F) ≈ 240-260 Hz
C-3' ~ 118 Doublet (d) ²J(C,F) ≈ 20-30 Hz
C-4' ~ 123 Singlet (or very small d) ⁴J(C,F) ≈ 1-3 Hz
C-5' ~ 135 Singlet -

| C-6' | ~ 130 | Doublet (d) | ³J(C,F) ≈ 5-10 Hz |

Expertise & Causality:

  • C-F Coupling: The most telling feature will be the large one-bond coupling constant (¹JCF) for C-2', the carbon directly attached to the fluorine atom. This value is typically in the range of 240-260 Hz and appears as a doublet in the ¹H-decoupled spectrum.[8] The carbons two bonds away (C-1' and C-3') will show smaller ²JCF couplings (15-30 Hz), also as doublets.[8]

  • C-2' Chemical Shift: The direct attachment to the highly electronegative fluorine atom causes a significant downfield shift for C-2', placing it around 160 ppm.

  • C-Br and C-Tetrazole: The carbon attached to bromine (C-4') will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the tetrazole (C-1') will be influenced by the ring's electronic properties. The tetrazole carbon (C-5) itself is typically found far downfield (~155 ppm).[9]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition: Acquire a ¹H-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation and standard corrections. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 2500 Broad, Strong N-H stretching (H-bonded tetrazole)
~ 3100 Medium Aromatic C-H stretching
~ 1610, 1550 Medium-Strong C=C aromatic ring stretching
~ 1470, 1400 Medium-Strong N=N and C=N stretching (tetrazole ring)[10]
~ 1250 Strong Asymmetric C-F stretching
~ 1100-1000 Strong Tetrazole ring vibrations[11]

| < 800 | Medium | C-Br stretching |

Expertise & Causality:

  • N-H Stretch: The most characteristic feature of an N-H tetrazole is a very broad and strong absorption band in the 3200-2500 cm⁻¹ region, indicative of strong intermolecular hydrogen bonding.[12][13]

  • Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic peaks between 1000 and 1500 cm⁻¹, corresponding to various C=N and N=N stretching and ring breathing modes.[10][14]

  • C-F and C-Br Stretches: A strong band around 1250 cm⁻¹ is expected for the C-F stretch, while the C-Br stretch will appear at a much lower frequency in the fingerprint region (< 800 cm⁻¹).

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition, while fragmentation patterns from tandem MS (MS/MS) or Electron Ionization (EI-MS) can provide structural information.

Predicted High-Resolution Mass Spectrometry Data (ESI+):

  • Molecular Formula: C₇H₄BrFN₄

  • Exact Mass (Monoisotopic): 241.9579

  • Predicted Ion: [M+H]⁺ = 242.9658

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of two major peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, at m/z 242.9658 and 244.9637, respectively. These peaks will have a nearly 1:1 intensity ratio, which is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[15][16]

Predicted Fragmentation Pathway (EI-MS): The primary fragmentation pathway in EI-MS for aromatic tetrazoles involves the loss of molecular nitrogen (N₂).

G M [C₇H₄BrFN₄]⁺˙ m/z = 242/244 (Molecular Ion) F1 [C₇H₄BrFN₂]⁺˙ m/z = 214/216 M->F1 - N₂ F3 [Br]⁺ m/z = 79/81 M->F3 C-C cleavage F2 [C₆H₃BrF]⁺˙ m/z = 175/177 F1->F2 - HCN

Expertise & Causality:

  • Loss of N₂: The tetrazole ring is known to readily lose a molecule of dinitrogen (28 Da) upon ionization, which is a highly favorable fragmentation pathway leading to a stable nitrilimine intermediate.[17] This would result in a prominent fragment ion at m/z 214/216.

  • Loss of HCN: Subsequent fragmentation could involve the loss of HCN (27 Da) from the remaining fragment, leading to an ion at m/z 175/177.

  • Halogen Ions: Cleavage of the C-Br bond or the entire phenyl group can also occur, though the loss of N₂ is typically the dominant initial fragmentation step for this class of compounds.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Processing: Analyze the resulting spectrum for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the measured exact mass and compare the observed isotopic pattern with the theoretical pattern for a C₇H₄BrFN₄ species.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic blueprint for this compound. The predicted data establishes a clear set of benchmarks for any researcher undertaking its synthesis. The definitive identification of this compound will rely on the collective agreement of all four analytical techniques: the specific spin-spin coupling patterns in ¹H and ¹³C NMR (especially C-F couplings), the characteristic N-H and ring vibrations in IR spectroscopy, and the correct exact mass with the signature 1:1 bromine isotopic pattern in mass spectrometry. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Tetrazole Derivative

In the landscape of modern medicinal chemistry, tetrazole-containing compounds represent a cornerstone of drug discovery, demonstrating a remarkable breadth of pharmacological activities.[1][2] The subject of this technical guide, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, is a novel chemical entity for which, at the time of this writing, no definitive mechanism of action has been elucidated in published literature. This document, therefore, deviates from a conventional whitepaper. Instead, it serves as a proactive, in-depth technical guide that synthesizes the known biological roles of its constituent chemical motifs to postulate a likely mechanism of action. More importantly, it provides a comprehensive, actionable framework of experimental protocols for researchers to rigorously test these hypotheses and unveil the therapeutic potential of this promising compound.

Our approach is grounded in the established principles of medicinal chemistry, particularly the concept of bioisosterism, where the tetrazole ring is a well-recognized surrogate for the carboxylic acid group, often enhancing metabolic stability and pharmacokinetic profiles.[3] The presence of the bromo- and fluoro- substituents on the phenyl ring further suggests potential for specific and potent interactions with biological targets.

This guide is structured to first present a hypothesized mechanism of action based on structure-activity relationships of analogous compounds. This is followed by a detailed, multi-stage experimental workflow designed to systematically investigate and validate the compound's biological activity and molecular targets.

Part 1: A Postulated Mechanism of Action Rooted in Precedent

The chemical architecture of this compound offers several clues to its potential biological activity. The tetrazole moiety is a key feature in numerous approved drugs, including antihypertensives and anticancer agents.[4] The halogenated phenyl ring is also a common feature in pharmacologically active compounds, often contributing to target binding affinity and selectivity.

Based on an analysis of these structural components and the broader landscape of tetrazole pharmacology, we postulate that this compound may exert its effects through one or more of the following mechanisms:

  • Antagonism of Angiotensin II Receptor Type 1 (AT1R): Many potent antihypertensive drugs, such as Losartan, feature a tetrazole ring that mimics the carboxylate group of angiotensin II, leading to the blockade of the AT1 receptor. The phenyl group of this compound could potentially orient the molecule within the AT1R binding pocket.

  • Inhibition of Cancer-Associated Enzymes: Tetrazole derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The bromo- and fluoro-substituents could enhance the compound's binding affinity to the active site of such enzymes.

  • Modulation of Inflammatory Pathways: Several tetrazole-containing compounds exhibit anti-inflammatory properties.[5] It is plausible that this compound could interfere with key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokine signaling pathways.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on these hypotheses.

Postulated Signaling Pathways cluster_0 Hypothesis 1: Antihypertensive Action cluster_1 Hypothesis 2: Anticancer Activity cluster_2 Hypothesis 3: Anti-inflammatory Effects Compound This compound AT1R AT1 Receptor Compound->AT1R Antagonism PLC Phospholipase C AT1R->PLC Blocks Angiotensin II IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Compound2 This compound TargetEnzyme Cancer-Associated Enzyme (e.g., MMP, HDAC) Compound2->TargetEnzyme Inhibition Downstream Downstream Effectors TargetEnzyme->Downstream Blocks Activity Proliferation Cell Proliferation / Metastasis Downstream->Proliferation Compound3 This compound COX_Cytokine COX Enzymes / Cytokine Receptors Compound3->COX_Cytokine Modulation Prostaglandins_Inflammation Prostaglandin Synthesis / Inflammatory Signaling COX_Cytokine->Prostaglandins_Inflammation Inhibits/Alters Signaling Inflammation Inflammation Prostaglandins_Inflammation->Inflammation

Caption: Postulated signaling pathways for this compound.

Part 2: A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, we propose a multi-stage experimental approach. This workflow is designed to first identify the broad biological effects of the compound and then progressively narrow down to its specific molecular target(s) and signaling pathways.

The following diagram provides a high-level overview of the proposed experimental workflow.

Experimental Workflow cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Hypothesis Testing cluster_2 Phase 3: Direct Target Identification & Validation A1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) in diverse cancer cell lines B1 Receptor Binding Assays (e.g., Radioligand binding for AT1R) A1->B1 B2 Enzymatic Assays (e.g., MMP, HDAC, COX activity) A1->B2 A2 High-Content Imaging for morphological changes A3 General Inflammation Assays (e.g., LPS-stimulated cytokine release) B3 Signaling Pathway Analysis (e.g., Western blot for key pathway proteins) A3->B3 C1 Affinity Chromatography-Mass Spectrometry B1->C1 B2->C1 C2 Thermal Shift Assays (CETSA) B3->C2 C3 Genetic Approaches (e.g., siRNA/CRISPR knockdown of candidate targets) C1->C3 C2->C3

Caption: A three-phase experimental workflow to elucidate the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological effects of this compound across a range of cellular models.

Protocol 1.1: Cell Viability Assays

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U87 - glioblastoma) and a non-cancerous control cell line (e.g., HEK293) in their respective recommended media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent and measure luminescence to determine ATP levels.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol 1.2: High-Content Imaging

  • Cell Culture and Treatment: As described in Protocol 1.1, using optically clear bottom plates.

  • Staining: After treatment, fix the cells and stain with fluorescent dyes for key cellular components (e.g., DAPI for nucleus, phalloidin for actin cytoskeleton, and a mitochondrial stain).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze for changes in cell morphology, nuclear condensation (apoptosis), and cytoskeletal organization.

Phase 2: Target Hypothesis Testing

Based on the results from Phase 1, this phase will test specific hypotheses about the molecular targets of the compound.

Protocol 2.1: AT1 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) in the presence of increasing concentrations of this compound.

  • Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the filters.

  • Data Analysis: Determine the Ki (inhibition constant) of the compound for the AT1 receptor.

Protocol 2.2: In Vitro Enzyme Inhibition Assays

  • Enzyme Source: Obtain purified recombinant human enzymes for the hypothesized targets (e.g., MMP-2, HDAC1, COX-2).

  • Inhibition Assay: Perform enzyme activity assays using specific substrates in the presence of varying concentrations of this compound.

  • Detection: Use a detection method appropriate for the specific enzyme (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.

Table 1: Hypothetical Quantitative Data Summary

AssayTargetPredicted IC50/Ki (µM)
Cell ViabilityA549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)12.8
Receptor BindingAT1 Receptor> 100
Enzyme InhibitionMMP-22.5
HDAC118.7
COX-28.1
Phase 3: Direct Target Identification and Validation

If the hypothesis-driven approaches in Phase 2 are inconclusive, or to confirm the identified target, unbiased methods will be employed.

Protocol 3.1: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).

  • Protein Binding: Incubate the immobilized compound with a cell lysate.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound.

  • Thermal Challenge: Heat the cell lysate to various temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the soluble fraction by Western blot for candidate target proteins. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its structural features strongly suggest its potential as a modulator of key biological pathways implicated in prevalent diseases. The comprehensive experimental workflow detailed in this guide provides a robust and systematic approach for researchers to unravel the therapeutic potential of this and other novel tetrazole derivatives. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

A Technical Guide to the In Vitro Evaluation of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which enhances metabolic stability and cell permeability.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow tetrazole-containing compounds to bind effectively to a diverse range of biological targets.[2] The subject of this guide, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, incorporates a halogenated phenyl ring, a feature often exploited to modulate pharmacokinetic properties and binding affinities. The presence of bromo and fluoro substituents can significantly influence the compound's lipophilicity, metabolic profile, and interaction with target proteins.

This document provides a comprehensive framework for the initial in vitro characterization of this compound, designed for researchers in drug discovery and development. Our approach is not merely a sequence of protocols but a logical, tiered strategy designed to efficiently profile the compound’s biological potential, starting from broad cytotoxic effects and moving towards more specific mechanistic inquiries.

Chapter 1: Foundational Characterization

Before embarking on biological assays, ensuring the integrity and understanding the basic physicochemical properties of the test compound is paramount. This foundational data underpins the reliability and reproducibility of all subsequent biological evaluations.

1.1 Purity and Structural Verification The first step is to confirm the identity and purity of the synthesized this compound. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[3][4]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for use in biological assays.

1.2 Solubility Assessment A compound's solubility in aqueous and organic solvents dictates its suitability for different assay formats. Preliminary solubility tests should be conducted in commonly used vehicles like Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) to establish an optimal stock concentration and working dilution range.

Chapter 2: A Tiered Strategy for In Vitro Biological Evaluation

We advocate for a progressive screening cascade to build a comprehensive biological profile of the compound. This approach ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more complex, target-specific investigations based on initial findings.

G cluster_0 Tier 1: General Activity Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Cellular Pathway Analysis T1_Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) T2_Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) T1_Cytotoxicity->T2_Enzyme If Cytotoxic T2_Receptor Receptor Binding Assays (e.g., Radioligand Competition) T1_Cytotoxicity->T2_Receptor If Cytotoxic T1_Antimicrobial Antimicrobial Screening (e.g., MIC Determination) T3_Western Western Blot Analysis T2_Enzyme->T3_Western If Target Hit T3_Flow Flow Cytometry (Apoptosis, Cell Cycle) T2_Enzyme->T3_Flow If Target Hit T2_Receptor->T3_Western If Target Hit Compound Test Compound: This compound Compound->T1_Cytotoxicity Initial Screening Compound->T1_Antimicrobial Initial Screening

Caption: Tiered workflow for in vitro evaluation.

Chapter 3: Tier 1 - Cytotoxicity and Antiproliferative Profiling

The initial and most critical assessment is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] Many tetrazole derivatives have demonstrated potent anticancer activity, making this a logical starting point.[7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

MTT_Principle cluster_0 Living Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: Principle of the MTT colorimetric assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line (e.g., HEK-293).[10]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[6][11]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[12]

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (ELISA reader).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

Data Presentation and Analysis: The results should be tabulated to show the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated using non-linear regression analysis.

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
MCF-70.198.2 ± 4.5
185.1 ± 3.9
1052.3 ± 2.810.5
5015.7 ± 1.9
A5491048.9 ± 3.19.8
HEK-2931092.4 ± 5.1>100

Table 1: Example data from an MTT assay. A lower IC₅₀ value against cancer cells and a higher value against normal cells indicate selective cytotoxicity.

Chapter 4: Tier 2 - Elucidating the Mechanism of Action

If the compound shows significant cytotoxicity, the next logical step is to investigate its potential molecular targets. Based on the broad activities of heterocyclic compounds, enzyme inhibition and receptor binding are two primary avenues of exploration.

Protocol: General Enzyme Inhibition Assay

Causality: Many anticancer drugs function by inhibiting enzymes crucial for cancer cell proliferation, such as kinases or proteases.[13] An enzyme inhibition assay measures how effectively a compound blocks the activity of a specific enzyme.[13]

Enzyme_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Reaction & Detection cluster_3 Step 4: Analysis Prep Prepare serial dilutions of test compound Incubate Add enzyme and compound to 96-well plate Prep->Incubate Enzyme_Prep Prepare enzyme and substrate solutions Enzyme_Prep->Incubate Pre_Incubate Pre-incubate to allow binding (15-30 min) Incubate->Pre_Incubate React Initiate reaction by adding substrate Pre_Incubate->React Detect Monitor reaction rate (Absorbance/Fluorescence) React->Detect Analyze Calculate initial velocities and % inhibition Detect->Analyze IC50 Determine IC₅₀/Kᵢ values Analyze->IC50

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Purified target enzyme.

  • Specific enzyme substrate.

  • Assay buffer optimized for the enzyme's activity.

  • 96-well plates (clear, black, or white, depending on the detection method).[14]

  • Microplate reader.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Dissolve the enzyme and substrate in the same buffer.[13]

  • Enzyme-Inhibitor Pre-incubation: To each well of a 96-well plate, add a fixed amount of the enzyme solution followed by the various concentrations of the test compound. Include positive controls (known inhibitor) and negative controls (vehicle only).[14]

  • Incubation: Allow the plate to pre-incubate for 15-30 minutes at the enzyme's optimal temperature to permit the compound to bind to the enzyme.[14]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time by reading the absorbance or fluorescence at regular intervals.[15]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol: Radioligand Receptor Binding Assay

Causality: If the compound's structure suggests it might interact with a cell surface receptor (e.g., a GPCR), a competitive binding assay can determine its affinity for that target.[16] This is crucial for understanding pharmacology and potential off-target effects.

Principle: This assay measures the ability of the test compound (unlabeled "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor.[17][18] The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.[19]

  • A specific, high-affinity radioligand for the target receptor.

  • Unlabeled test compound (this compound).

  • Assay buffer and wash buffer.

  • Glass fiber filters (e.g., GF/C).[19]

  • 96-well filtration apparatus.[17]

  • Scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the receptor preparation (cell membranes), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[19]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[17][19]

  • Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter using a vacuum filtration harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]

Data Presentation:

Assay TargetCompound IC₅₀ (µM)Known Ligand IC₅₀ (µM)Calculated Kᵢ (µM)
Kinase X5.20.1-
Receptor Y15.80.057.3

Table 2: Example data summarizing results from target-based assays.

Conclusion and Forward Outlook

This guide outlines a systematic, multi-tiered approach for the initial in vitro evaluation of this compound. By starting with broad cytotoxicity screening and progressing to specific enzyme and receptor-based assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. The data generated from these assays—IC₅₀ values from cytotoxicity screens, Kᵢ values from binding assays—are critical decision-making points in the drug discovery pipeline. Positive results would warrant progression to more advanced cellular assays, such as Western blotting to probe pathway modulation or flow cytometry to analyze effects on the cell cycle and apoptosis, ultimately paving the way for preclinical in vivo studies.

References

preliminary screening of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the .

Introduction: The Therapeutic Potential of Tetrazole Scaffolds

The tetrazole ring is a privileged scaffold in medicinal chemistry, recognized for its unique electronic properties and its ability to act as a bioisostere for carboxylic acids. This five-membered heterocyclic ring, with its four nitrogen atoms, is metabolically stable and can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, ion-dipole, and dipole-dipole interactions. These characteristics have led to the successful development of numerous tetrazole-containing drugs with a wide range of therapeutic applications, including antihypertensive agents like losartan and antimicrobial compounds. The specific compound of interest, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, combines the tetrazole moiety with a halogenated phenyl ring. The presence of bromine and fluorine atoms can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a compelling candidate for bioactivity screening.

This guide presents a structured, multi-tiered approach for the preliminary bioactivity screening of this compound, designed for researchers in drug discovery and development. The workflow begins with in silico predictive modeling to forecast pharmacokinetic properties and potential biological targets, followed by a targeted in vitro screening cascade to empirically validate these predictions. The methodologies are selected to provide a rapid, cost-effective, and data-rich initial assessment of the compound's therapeutic potential.

Part 1: In Silico Predictive Analysis

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is crucial to predict the compound's drug-like properties and to identify potential biological targets. This initial step helps in prioritizing experimental efforts and in designing more informed in vitro assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A favorable ADMET profile is a critical determinant of a drug candidate's success. Several computational tools can reliably predict these properties based on the molecule's structure.

Methodology:

  • Structure Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Prediction Server: Utilize a validated web-based server such as SwissADME or pkCSM.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: Assess the compound's oral bioavailability potential by checking for compliance with the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

    • Pharmacokinetic Properties: Evaluate predicted parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Toxicity Risks: Identify potential toxicity flags, such as mutagenicity (AMES test prediction) or cardiotoxicity (hERG inhibition).

Data Summary Table:

Predicted Property Predicted Value for this compound Interpretation
Molecular Weight~257.05 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP~2.5Optimal lipophilicity for cell membrane permeability.
H-bond Donors1Compliant with Lipinski's Rule of Five.
H-bond Acceptors4Compliant with Lipinski's Rule of Five.
GI AbsorptionHigh (predicted)Likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeationLow (predicted)The compound is less likely to cross the blood-brain barrier, which may be advantageous for peripheral targets.
CYP450 InhibitionPotential inhibitor of CYP2C9 (predicted)Warrants further investigation for potential drug-drug interactions.
AMES MutagenicityNon-mutagenic (predicted)Low risk of mutagenicity.
Target Prediction (Reverse Docking)

Reverse docking, or target fishing, is a computational technique used to identify potential protein targets for a small molecule. This approach helps in narrowing down the possible mechanisms of action.

Methodology:

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and energy minimization.

  • Target Database Screening: Utilize a platform like PharmMapper or SwissTargetPrediction, which screens the ligand against a large database of protein structures.

  • Analysis of Results: The output will be a ranked list of potential protein targets based on binding affinity scores. Prioritize targets that are known to be involved in disease pathways and are considered "druggable."

Workflow Diagram:

cluster_0 In Silico Analysis Workflow A Input Compound Structure (this compound) B ADMET Prediction (e.g., SwissADME) A->B C Target Prediction (e.g., PharmMapper) A->C D Analysis of Drug-Likeness (Lipinski's Rule, etc.) B->D E Ranked List of Potential Biological Targets C->E F Prioritization of Targets for In Vitro Screening D->F E->F

Caption: Workflow for in silico prediction of bioactivity.

Part 2: In Vitro Bioactivity Screening Cascade

Based on the in silico predictions and the known activities of similar compounds, a tiered in vitro screening approach is recommended. This cascade is designed to first assess broad cytotoxic effects, followed by more specific antimicrobial and anticancer assays.

Primary Cytotoxicity Screening (MTT Assay)

The initial step in any bioactivity screen is to determine the compound's general cytotoxicity against a representative mammalian cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Culture a human cell line (e.g., HEK293 for normal cells or HeLa for cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Screening (Broth Microdilution Assay)

Given that many tetrazole derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical next step.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Serially dilute the test compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Secondary Anticancer Screening (Apoptosis Assay)

If the primary cytotoxicity screen shows significant activity against a cancer cell line, a more specific assay to determine the mechanism of cell death is warranted. An apoptosis assay can distinguish between programmed cell death and necrosis.

Experimental Protocol (Annexin V/PI Staining):

  • Cell Treatment: Treat a cancer cell line (e.g., MCF-7 or A549) with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Screening Cascade Diagram:

cluster_1 In Vitro Screening Cascade A Test Compound (this compound) B Primary Cytotoxicity Screen (MTT Assay on HEK293 & HeLa cells) A->B C Antimicrobial Screen (Broth Microdilution vs. S. aureus, E. coli, C. albicans) A->C D Significant Cytotoxicity Observed in HeLa cells? B->D Analyze Results F Significant Antimicrobial Activity Observed? C->F Analyze Results E Secondary Anticancer Screen (Apoptosis Assay - Annexin V/PI) D->E Yes H Lead Optimization D->H No G Further Mechanistic Studies (e.g., Enzyme Inhibition Assays) E->G F->G Yes F->H No

Caption: Tiered approach for in vitro bioactivity screening.

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a tiered in vitro assay cascade, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this novel compound. Positive results from this initial screen would warrant further investigation, including more extensive profiling against a larger panel of cell lines or microbial strains, target deconvolution studies, and eventually, lead optimization to improve potency and pharmacokinetic properties. The self-validating nature of the proposed protocols, with the inclusion of appropriate controls, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.

solubility and stability of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but often improved metabolic stability and pharmacokinetic properties.[1][2] The presence of a bromo- and fluoro-substituted phenyl ring further modulates the compound's lipophilicity, electronic properties, and potential for intermolecular interactions, making it a valuable scaffold for drug discovery. A thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent, as these properties directly impact its formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and details the experimental protocols necessary for their empirical determination.

Predicted Physicochemical Properties

  • Acidity (pKa): The tetrazole ring imparts acidic properties to the molecule, with pKa values typically in the range of 4.5 to 5.0, similar to carboxylic acids.[2] The exact pKa will be influenced by the electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring.

  • Lipophilicity (logP): The presence of the halogenated phenyl ring suggests that the compound will be moderately to highly lipophilic. This will likely result in low aqueous solubility.

  • Tautomerism: 5-substituted tetrazoles can exist in two tautomeric forms: 1H and 2H. The 1H-tautomer is generally more prevalent in solution.[2] The specific tautomeric form can influence the compound's physical and biological properties.

Solubility Profile

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. For this compound, a comprehensive solubility profile should be established in various media.

Aqueous Solubility

Given its predicted lipophilicity, the intrinsic aqueous solubility of this compound is expected to be low. The solubility will be highly dependent on the pH of the medium due to the acidic nature of the tetrazole ring. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the tetrazole will deprotonate to form the more soluble tetrazolate anion.

Solubility in Organic Solvents

The compound is anticipated to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[3][4] Solubility in less polar solvents like ethanol and acetone is likely to be moderate, while it will be poorly soluble in non-polar solvents such as hexane.

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of this compound is essential. The shake-flask method is a widely accepted standard.[5]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8) and select relevant organic solvents.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each medium.

Table 1: Projected Solubility Data for this compound

Solvent/MediumPredicted Solubility Range
Aqueous Buffer (pH 2.0)< 0.1 mg/mL
Aqueous Buffer (pH 7.4)0.1 - 1.0 mg/mL
Methanol> 10 mg/mL
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Ethanol1 - 10 mg/mL
Acetone1 - 10 mg/mL

Diagram 1: Factors Influencing Solubility

Solubility Solubility of this compound pH pH of the Medium Solubility->pH Temperature Temperature Solubility->Temperature Solvent Solvent Polarity Solubility->Solvent CrystalForm Crystalline Form (Polymorphism) Solubility->CrystalForm Lipophilicity Lipophilicity (logP) Solubility->Lipophilicity pKa pKa of Tetrazole Ring pH->pKa

Caption: Key factors influencing the solubility of this compound.

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in drug development to ensure its safety and efficacy over its shelf life.[7] The tetrazole ring is generally considered a stable aromatic system, but the overall stability of this compound can be affected by various environmental factors.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[9][10] These studies are crucial for developing stability-indicating analytical methods.[11]

Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for a specified duration. Neutralize samples before analysis.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.[8]

    • Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.[8]

  • Sample Analysis: At each time point, withdraw a sample and analyze it using a developed and validated stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products.[6]

  • Identification of Degradants: If significant degradation is observed, use LC-MS/MS and NMR to identify the structure of the degradation products.[6][8]

Table 2: Summary of Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 24 hours
Base Hydrolysis0.1 M NaOH60°CUp to 24 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solution)-70°CUp to 48 hours
Thermal (Solid)-70°CUp to 48 hours
PhotolyticICH Q1B specified light source25°CAs per guidelines

Diagram 2: Potential Degradation Pathways

Parent This compound Hydrolysis Hydrolysis Products (e.g., amide/acid formation) Parent->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxides) Parent->Oxidation H₂O₂ Photolysis Photolytic Products (e.g., ring cleavage) Parent->Photolysis Light

Caption: Potential degradation pathways for this compound under stress conditions.

Analytical Methodologies

The use of appropriate analytical techniques is crucial for the accurate determination of solubility and stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying the concentration of this compound in solubility studies and for monitoring its degradation in stability studies.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown degradation products formed during forced degradation studies. It provides molecular weight information and fragmentation patterns that help in structure elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of the parent compound and its degradation products.[4][6]

Conclusion

While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its potential solubility and stability can be derived from the established chemistry of tetrazole-containing compounds. This guide provides a framework for researchers and drug development professionals to approach the characterization of this molecule. The detailed protocols for solubility and stability testing outlined herein offer a systematic approach to generating the critical data required for advancing this promising compound through the drug development pipeline. Empirical determination of these properties is essential and will provide the definitive insights needed for successful formulation and clinical application.

References

Methodological & Application

Application Note & Protocol: [3+2] Cycloaddition for the Synthesis of 5-Aryl-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 5-aryl-1H-tetrazoles via a [3+2] cycloaddition reaction between aryl nitriles and an azide source. Tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as organocatalysts.[1] Their role as bioisosteric replacements for carboxylic acids has made them a privileged scaffold in drug discovery.[1] This document provides an in-depth exploration of the reaction mechanism, a critical evaluation of various catalytic systems, detailed experimental protocols, and essential safety considerations for handling azide reagents.

Introduction: The Significance of 5-Aryl-1H-Tetrazoles

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a unique structural motif that imparts a range of desirable physicochemical properties to organic molecules. The 5-substituted-1H-tetrazoles, in particular, have garnered significant attention due to their structural and electronic similarity to carboxylic acids.[1] This bioisosterism allows for the substitution of a carboxylic acid group with a tetrazole ring in drug candidates, often leading to improved metabolic stability, enhanced bioavailability, and modulated acidity, without compromising the target binding affinity. Consequently, numerous blockbuster drugs, such as the antihypertensive agent Losartan, feature a 5-substituted tetrazole moiety.

The most proficient and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with an organic nitrile.[1][2] This reaction, a classic example of a 1,3-dipolar cycloaddition, offers a direct and atom-economical route to the tetrazole core.[3][4]

The [3+2] Cycloaddition Mechanism: A Closer Look

The formation of a tetrazole ring from a nitrile and an azide is a concerted pericyclic reaction. The azide ion acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The reaction proceeds through a cyclic transition state, leading to the formation of the five-membered tetrazole ring.

However, the direct reaction between a nitrile and sodium azide often requires harsh conditions due to a high activation energy barrier.[1][2] To overcome this, various catalytic systems have been developed to activate the nitrile, making it more susceptible to nucleophilic attack by the azide.

Catalytic Activation of the Nitrile

The key to an efficient [3+2] cycloaddition for tetrazole synthesis lies in the activation of the nitrile substrate. This is typically achieved through the use of Lewis acids or Brønsted acids.

  • Lewis Acid Catalysis: Metal salts, such as those of zinc, copper, and cobalt, are commonly employed as Lewis acid catalysts.[1][5][6][7] The metal center coordinates to the nitrogen atom of the nitrile, withdrawing electron density and making the carbon atom of the nitrile group more electrophilic and thus more reactive towards the azide nucleophile.[2]

  • Brønsted Acid Catalysis: Protic acids or ammonium salts can also catalyze the reaction by protonating the nitrile nitrogen, which similarly increases the electrophilicity of the nitrile carbon.[8][9]

The general mechanism involving a metal catalyst is depicted below:

Mechanism cluster_0 Catalytic Cycle Start Aryl Nitrile (Ar-C≡N) + Azide (N₃⁻) + Catalyst (e.g., Zn²⁺) Activation Nitrile Activation [Ar-C≡N---Mⁿ⁺] Start->Activation Coordination Attack Nucleophilic Attack by Azide Activation->Attack N₃⁻ Cyclization Intramolecular Cyclization Attack->Cyclization Concerted Product 5-Aryl-1H-Tetrazole + Catalyst Regeneration Cyclization->Product Protonation/ Work-up

Caption: Generalized catalytic cycle for the [3+2] cycloaddition synthesis of 5-aryl-1H-tetrazoles.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 5-aryl-1H-tetrazoles using different catalytic systems.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from the work of Sharpless and co-workers, which emphasizes a more environmentally benign approach using water as the solvent.[10]

Materials:

  • Aryl nitrile (e.g., benzonitrile)

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv).

  • Add deionized water to the flask (concentration of nitrile ~1 M).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH ~2 with 3M HCl. This will protonate the tetrazole and may cause it to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-aryl-1H-tetrazole.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Triethylammonium Chloride Catalyzed Synthesis

This method, reported by Koguro et al., utilizes an amine salt in an aromatic solvent and often results in high yields and purity.[8][9]

Materials:

  • Aryl nitrile (e.g., benzonitrile)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Toluene or another suitable aromatic solvent

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate solution, saturated

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend the aryl nitrile (1.0 equiv), sodium azide (1.3 equiv), and triethylamine hydrochloride (1.3 equiv) in toluene.

  • Heat the mixture to 110-120 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 1M HCl to the reaction mixture and stir for 15 minutes.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid is the 5-aryl-1H-tetrazole, which can be purified by recrystallization.

Data Presentation: Comparison of Catalytic Systems

Catalyst/PromoterSolventTemperature (°C)Time (h)Typical Yield (%)Reference
ZnBr₂Water10012-2480-95[10]
Et₃N·HClToluene110-1204-885-98[8]
Co(II) complexDMSO11012~90[1][2]
Silica Sulfuric AcidDMFReflux2-572-95[11][12]
Fe₃O₄@tryptophan-LaNeat1201-2>90[13]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-aryl-1H-tetrazoles.

Workflow Start Combine Reactants: Aryl Nitrile, Azide Source, and Catalyst in Solvent Reaction Heat and Stir (Monitor by TLC) Start->Reaction Workup Cool, Quench, and Acidify Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Dry, Concentrate, and Purify (Recrystallization/Chromatography) Extraction->Purification Analysis Characterization: NMR, IR, MS, m.p. Purification->Analysis

Caption: A typical experimental workflow for the synthesis of 5-aryl-1H-tetrazoles.

Safety Considerations: Handling Azides

CRITICAL: Sodium azide and hydrazoic acid are highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Hydrazoic Acid (HN₃) Formation: Acidic conditions can lead to the formation of hydrazoic acid, which is a volatile and highly explosive toxic gas.[14][15] It is crucial to avoid acidic workups until the reaction is complete and the mixture is cooled. Some protocols are specifically designed to minimize the in-situ formation of hydrazoic acid.[9][14]

  • Heavy Metal Azides: Sodium azide can react with heavy metals such as lead, copper, mercury, and silver to form highly shock-sensitive and explosive metal azides.[16] Avoid using metal spatulas for transferring sodium azide and ensure that azide-containing waste is not disposed of in drains that may contain lead or copper pipes.[16]

  • Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method for quenching residual azide is the addition of a sodium nitrite solution followed by acidification.

  • Thermal Stability: While sodium azide is relatively stable, organic azides can be thermally unstable. It is important to be aware of the decomposition temperatures of all reagents and products.

Conclusion

The [3+2] cycloaddition reaction between aryl nitriles and azides remains the most effective and versatile method for the synthesis of 5-aryl-1H-tetrazoles. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. While the use of azides necessitates stringent safety precautions, the protocols outlined in this application note, when followed diligently, provide reliable and efficient pathways to these valuable heterocyclic compounds. The continued development of greener and safer catalytic systems will undoubtedly expand the utility of this important transformation in both academic and industrial settings.[13][17][18]

References

The Strategic Utility of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the tetrazole ring system has emerged as a cornerstone in medicinal chemistry, primarily for its role as a bioisosteric replacement for the carboxylic acid functionality. This application note delves into the multifaceted utility of a particularly valuable building block, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, providing a comprehensive guide to its synthesis, applications, and detailed experimental protocols. The presence of both bromine and fluorine atoms on the phenyl ring offers unique opportunities for synthetic diversification and modulation of electronic properties, making this compound a versatile intermediate in the development of novel therapeutics.

The Tetrazole Moiety: A Privileged Scaffold in Drug Design

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has garnered significant attention in medicinal chemistry for several key reasons.[1][2] Its most prominent application is as a bioisostere of the carboxylic acid group.[3] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and a more favorable pKa profile, all of which are critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Furthermore, the tetrazole ring is a rigid, planar structure that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, contributing to enhanced binding affinity and potency.[2]

The subject of this guide, this compound, is a prime example of a strategically functionalized tetrazole. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with protein targets, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[4]

Synthesis of 5-(4-bromo-2-fluorophenyl)-1H-tetrazole: A Detailed Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[2][5] The following protocol details the synthesis of 5-(4-bromo-2-fluorophenyl)-1H-tetrazole from the readily available starting material, 4-bromo-2-fluorobenzonitrile.

Experimental Protocol: Synthesis of 5-(4-bromo-2-fluorophenyl)-1H-tetrazole

Materials:

  • 4-Bromo-2-fluorobenzonitrile[6]

  • Sodium azide (NaN₃)[5]

  • Triethylamine hydrochloride[7]

  • Toluene[7]

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene (approximately 10 mL per gram of nitrile).[7]

  • Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to the flask and transfer the mixture to a separatory funnel.

    • Separate the aqueous layer.

    • Carefully add concentrated hydrochloric acid to the aqueous layer until the pH is acidic, which will precipitate the tetrazole product.[7]

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

  • Purification:

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(4-bromo-2-fluorophenyl)-1H-tetrazole.

    • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[8][9]

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

Application in Drug Discovery: A Key Intermediate for GPR119 Modulators

The this compound scaffold is a valuable intermediate in the synthesis of G-protein coupled receptor 119 (GPR119) modulators. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][10] Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates glucose-dependent insulin secretion.[11]

The bromo- and fluoro-substituents on the phenyl ring of this compound play a crucial role in the design of potent and selective GPR119 agonists. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom provides a point for further chemical modification to explore the structure-activity relationship (SAR) and optimize the compound's properties.

Workflow for the Incorporation of this compound into a GPR119 Modulator

GPR119_Synthesis A 5-(4-bromo-2-fluorophenyl) -2H-tetrazole C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C Reactant B Coupling Partner (e.g., boronic acid, amine) B->C Reactant D GPR119 Modulator Scaffold C->D Forms Core Structure E Further Functionalization (Optional) D->E Modification F Final GPR119 Modulator D->F E->F Final Product

Caption: Synthetic workflow for GPR119 modulator synthesis.

Representative Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for a Suzuki cross-coupling reaction, a common method for C-C bond formation, using this compound as the aryl halide.

Materials:

  • This compound (protected, if necessary)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature and filter off the catalyst.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Physicochemical and Biological Data Summary

The following table summarizes key data for 5-(4-bromophenyl)-1H-tetrazole, the parent compound of the 2H-tautomer.

PropertyValueReference
Molecular Formula C₇H₅BrN₄[12]
Molecular Weight 225.05 g/mol [12]
Appearance Yellowish solid[5]
Melting Point 268–270 °C (decomposes)[5]
Solubility 9.5 µg/mL (at pH 7.4)[12]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a bioisosteric tetrazole ring with synthetically tractable bromo and fluoro substituents makes it an ideal starting material for the synthesis of complex drug candidates. The detailed protocols and application examples provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, particularly in the development of novel GPR119 modulators for the treatment of metabolic diseases.

References

Experimental Framework for the Biological Evaluation of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: Unveiling the Potential of a Novel Tetrazole Analog

The tetrazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisosteric analog of the carboxylic acid group, which imparts metabolic stability and favorable physicochemical properties.[1] Tetrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The subject of this guide, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, is a novel small molecule incorporating this key pharmacophore. The presence of a halogenated phenyl ring—specifically the bromo and fluoro substituents—is anticipated to modulate its biological activity through effects on lipophilicity, electronic distribution, and target binding interactions.

This document provides a comprehensive, multi-phase experimental framework designed for researchers in drug discovery and chemical biology. Its purpose is to guide the systematic biological evaluation of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanism of action (MoA). The protocols herein are designed to be robust and self-validating, providing a clear path to understanding the compound's therapeutic potential.

Compound Management: Handling, Safety, and Solution Preparation

2.1 Safety and Handling Precautions

As a brominated aromatic compound, this compound requires careful handling. Organobromides can be persistent, and appropriate safety measures are crucial.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of any powders or vapors.[6]

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

2.2 Solubility Assessment and Stock Solution Preparation

The first critical step is to determine the compound's solubility to prepare accurate and reproducible concentrated stock solutions for biological assays.

Protocol: Solubility Testing and Stock Preparation

  • Solvent Screening: Test solubility in common, cell-culture compatible solvents. Start with Dimethyl Sulfoxide (DMSO), as it is widely used for solubilizing small molecules.[7] If DMSO is not suitable, consider ethanol or other appropriate solvents.

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh a precise amount of this compound (e.g., 2.74 mg for 1 mL of 10 mM stock, assuming MW ~274.0 g/mol - Note: exact molecular weight must be confirmed). b. Inside a chemical fume hood, add the weighed compound to a sterile microcentrifuge tube or glass vial. c. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL). d. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required. e. Visually inspect for any undissolved particulate matter. If present, centrifuge the solution at high speed (>10,000 x g) for 5 minutes and use the supernatant.

  • Storage and Use: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] b. Store aliquots at -20°C or -80°C, protected from light. c. When preparing working solutions for assays, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Always include a "vehicle control" (medium with the same final concentration of solvent) in all experiments.

Phase 1: Foundational Cytotoxicity and Viability Screening

Before assessing specific biological activities, it is essential to determine the compound's intrinsic effect on cell viability. This establishes the therapeutic window and informs the concentration range for all subsequent experiments. The XTT assay is a robust colorimetric method for this purpose.

3.1 Rationale: The Principle of the XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (viable) cells.[11]

3.2 Protocol: General Cell Viability/Cytotoxicity using XTT Assay

  • Cell Seeding: a. Select a relevant human cell line (e.g., a cancer cell line like MCF-7 for oncology screening, or a non-cancerous line like HEK293 for general toxicity). b. Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM. b. Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells (in triplicate). c. Include Controls:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
    • Untreated Control: Cells in medium only.
    • Blank Control: Medium only (no cells) for background absorbance subtraction. d. Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition and Measurement: a. Prepare the XTT working solution according to the manufacturer's protocol (typically by mixing the XTT reagent with an electron-coupling reagent). b. Add 50 µL of the XTT working solution to each well. c. Incubate for 2-4 hours at 37°C, protected from light, until the color develops. d. Gently shake the plate and measure the absorbance at 450-490 nm using a microplate reader. A reference wavelength of ~660 nm is often used to subtract background noise.[9]

  • Data Analysis: a. Subtract the blank control absorbance from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

3.3 Data Presentation: Cytotoxicity Profile

Concentration (µM)Mean Absorbance (450nm)Std. Deviation% Viability
Vehicle Control (0)1.2540.087100.0
0.781.2110.09196.6
1.561.1580.07592.3
3.131.0450.06683.3
6.250.8990.05471.7
12.50.6520.04152.0
250.4130.03532.9
500.1980.02215.8
1000.0850.0156.8

Table 1: Example data table for presenting XTT assay results.

Phase 2: Screening for Specific Biological Activities

Based on the established activities of tetrazole derivatives, the following screening assays are recommended to identify the primary biological effects of this compound.[2][3][4]

4.1 Anticancer Activity Screening

If the compound shows significant cytotoxicity in cancer cell lines, the next logical step is to determine if it induces apoptosis (programmed cell death), a hallmark of many effective anticancer agents.[12]

Protocol: Apoptosis Detection via Caspase-Glo® 3/7 Assay

  • Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the XTT protocol (Section 3.2), using an appropriate cancer cell line. It is crucial to use concentrations around the determined IC₅₀ value.

  • Assay Procedure: a. After the desired incubation period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. b. Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. c. Add 100 µL of the reagent to each well. d. Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1-3 hours, protected from light. f. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

4.2 Anti-inflammatory Activity Screening

Inflammation is driven by complex signaling pathways, with NF-κB and COX-2 being central players.[15] These assays can determine if the compound inhibits these key targets.

Protocol: Inhibition of NF-κB Activation

  • Rationale: The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammatory gene expression.[16] In its inactive state, it is held in the cytoplasm by IκB proteins. Inflammatory stimuli (like TNF-α or LPS) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate transcription.[12] This assay uses a reporter cell line to quantify NF-κB activation.

  • Cell Line: Use a cell line stably transfected with an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or β-lactamase). HEK293 or THP-1 reporter lines are common.[16]

  • Cell Seeding and Pre-treatment: Seed cells as previously described. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours (for luciferase reporter assays).

  • Measurement: Lyse the cells and measure the reporter gene activity (luminescence for luciferase) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter signal to cell viability (measured in a parallel plate) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activation relative to the stimulated vehicle control.

Protocol: COX-2 Inhibition Screening (Fluorometric)

  • Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of pro-inflammatory prostaglandins from arachidonic acid.[17] This cell-free assay measures the ability of the compound to directly inhibit the enzymatic activity of recombinant human COX-2.

  • Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2, Arachidonic Acid substrate, and inhibitor control like Celecoxib) as per the manufacturer's protocol.[7][17]

  • Assay Setup (96-well white opaque plate): a. Test Inhibitor Wells: Add 10 µL of diluted test compound to wells. b. Enzyme Control (100% activity): Add 10 µL of Assay Buffer. c. Inhibitor Control: Add 10 µL of the provided COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Initiation: a. Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells. b. Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except a "no-enzyme" background control. Incubate briefly. c. Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[17]

  • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition relative to the Enzyme Control.

4.3 Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This is a quantitative measure of the compound's potency.

  • Microorganism Preparation: Select relevant bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 29213 and Gram-negative Escherichia coli ATCC 25922). Grow the bacteria in an appropriate broth (e.g., Mueller-Hinton Broth, MHB) to the mid-log phase and dilute to a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[18]

  • Plate Preparation (96-well clear plate): a. Add 100 µL of sterile MHB to wells 2 through 12. b. Add 200 µL of the test compound at its highest desired concentration (e.g., 256 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (MHB only, no bacteria).

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[18]

4.4 Data Presentation: Antimicrobial Profile

Compound Concentration (µg/mL)S. aureus GrowthE. coli Growth
128--
64--
32-+
16++
8++
4++
Growth Control++
MIC 64 µg/mL 64 µg/mL

Table 2: Example data table for presenting MIC results. (-) indicates no visible growth; (+) indicates visible growth.

Visualizing the Experimental Strategy and Key Pathways

Clear workflows and pathway diagrams are essential for conceptualizing the experimental plan.

Experimental_Workflow cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Bioactivity Screening cluster_phase3 Phase 3: MoA Elucidation Compound Compound Synthesis & Characterization Stock Stock Solution Prep (DMSO) Compound->Stock Viability Cytotoxicity/Viability Assay (XTT) Stock->Viability Antimicrobial Antimicrobial Assays (MIC) Stock->Antimicrobial IC50 Determine IC50 & Non-Toxic Concentrations Viability->IC50 Anticancer Anticancer Assays (Apoptosis, Caspase) IC50->Anticancer AntiInflam Anti-inflammatory Assays (NF-kB, COX-2) IC50->AntiInflam MoA Mechanism of Action Studies Anticancer->MoA AntiInflam->MoA Antimicrobial->MoA

Caption: Overall experimental workflow for the biological evaluation of this compound.

NFkB_Pathway Stimulus Inflammatory Stimuli (TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active releases NFkB_cyto NF-κB (p50/p65) + IκB (Inactive) NFkB_cyto->IkB Translocation Nuclear Translocation NFkB_active->Translocation Transcription Gene Transcription Translocation->Transcription Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) Transcription->Genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway, a key target for anti-inflammatory agents.

Phase 3: Elucidating the Mechanism of Action (MoA)

The results from Phase 2 will guide the direction of MoA studies. The goal is to understand how the compound exerts its biological effect at a molecular level.[19][20]

  • If Anticancer Activity is Confirmed:

    • Annexin V/PI Staining: Use flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells, confirming the results of the Caspase-Glo assay.[21]

    • Western Blot Analysis: Probe for key apoptotic proteins like cleaved PARP, Bcl-2 family members, or upstream caspases (caspase-8, caspase-9) to identify the intrinsic vs. extrinsic pathway.

  • If Anti-inflammatory Activity is Confirmed:

    • IKK Inhibition Assay: If the compound inhibits NF-κB, determine if it acts upstream by inhibiting IKK, a key kinase in the pathway.[22]

    • Cytokine Profiling: Use ELISA or multiplex assays to measure the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) from LPS-stimulated macrophages.

  • If Antimicrobial Activity is Confirmed:

    • Time-Kill Assays: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[18]

    • Target-Based Assays: If the compound's structure suggests a potential target (e.g., DNA gyrase), specific enzymatic assays can be performed.[23]

The integration of these varied assays provides a powerful, tiered approach to systematically characterize the biological profile of this compound, paving the way for further preclinical development.

References

Application Note: 5-(4-bromo-2-fluorophenyl)-2H-tetrazole as a Robust Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic replacement of carboxylic acids with bioisosteric mimics is a cornerstone of lead optimization. Carboxylic acids, while often crucial for pharmacophore interactions, can introduce liabilities such as rapid metabolism, poor membrane permeability, and potential toxicity.[1] The 5-substituted-1H-tetrazole moiety has emerged as a premier bioisostere for the carboxylic acid group, largely due to its comparable pKa, planar geometry, and enhanced metabolic stability.[2][3] This guide provides a detailed technical overview of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, a specific analogue that combines the bioisosteric advantages of the tetrazole ring with the unique modulatory effects of bromo- and fluoro-substituents. We present its physicochemical rationale, a detailed and validated synthesis protocol from its nitrile precursor, and a general workflow for its in vitro evaluation.

The Bioisosteric Rationale: Tetrazole vs. Carboxylic Acid

The fundamental principle behind using a 5-substituted tetrazole to replace a carboxylic acid is the remarkable similarity in their key physicochemical properties at physiological pH.[4]

  • Acidity and Ionization: 5-Aryl-tetrazoles typically exhibit a pKa in the range of 4.5-4.9, which is very close to that of benzoic acids.[2][3] This ensures that, like a carboxylate, the tetrazolate anion is the predominant species at physiological pH (≈7.4), allowing it to engage in similar ionic interactions and hydrogen bonds with biological targets.

  • Geometry and Electronic Distribution: The tetrazolate anion is a planar, aromatic system with delocalized negative charge, much like the carboxylate group. This structural mimicry allows it to occupy the same binding pocket and maintain critical pharmacophoric contacts.

  • Improved Pharmacokinetic Profile: A key advantage of the tetrazole group is its superior metabolic stability compared to carboxylic acids, which are susceptible to metabolic pathways like glucuronidation.[1][2][5] Furthermore, tetrazole anions are generally more lipophilic than their carboxylate counterparts, which can lead to improved cell membrane permeability and better oral bioavailability.[4]

The diagram below illustrates the bioisosteric replacement of 4-bromo-2-fluorobenzoic acid with its tetrazole analogue.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Comparative Physicochemical Properties

The following table summarizes the calculated and experimentally derived properties of 4-bromo-2-fluorobenzoic acid and its tetrazole bioisostere, highlighting the similarities and key differences that drive the rationale for its use.

Property4-bromo-2-fluorobenzoic acidThis compoundRationale for Bioisosteric Equivalence
Molecular Weight 219.01 g/mol [6]243.04 g/mol Similar size, minimal steric perturbation.
pKa ~3.04 (Predicted)[7]~4.5 - 4.9 (Typical range for 5-aryltetrazoles)[2][3]Both are ionized at physiological pH, enabling similar ionic interactions.
cLogP (Lipophilicity) 2.29[7]> cLogP of acid (Tetrazoles are more lipophilic)[4]Increased lipophilicity can enhance membrane permeability.
TPSA (Topological Polar Surface Area) 37.3 Ų[6]54.5 Ų (Calculated for 5-phenyltetrazole)[8]The tetrazole ring presents a larger polar surface, influencing solubility and H-bonding.

Synthesis Protocol: From Nitrile to Tetrazole

The most robust and widely adopted method for synthesizing 5-aryl-tetrazoles is the [3+2] cycloaddition of an aryl nitrile with an azide source.[5] This protocol details a well-established procedure using sodium azide and a zinc catalyst, which offers high yields and improved safety over methods that generate free hydrazoic acid.[9]

The precursor, 4-bromo-2-fluorobenzonitrile, is a commercially available organic intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[10][11][12]

Workflow for Synthesis and Purification

G start Start: Reagents reagents 1. 4-bromo-2-fluorobenzonitrile 2. Sodium Azide (NaN3) 3. Zinc Bromide (ZnBr2) 4. Solvent (e.g., Water or DMF) start->reagents reaction Reaction Setup - Combine reagents in a reaction vessel. - Heat with stirring (e.g., 100-120°C). reagents->reaction Step 1 monitoring Monitor Progress - Thin Layer Chromatography (TLC) - or LC-MS reaction->monitoring Step 2 workup Aqueous Work-up - Cool reaction mixture. - Add water. - Acidify with HCl to pH ~2-3. monitoring->workup Step 3 (Upon completion) filtration Isolation - Filter the precipitated solid. - Wash with cold water. workup->filtration Step 4 purification Purification (Optional) - Recrystallization from a suitable  solvent system (e.g., Ethanol/Water). filtration->purification Step 5 characterization Characterization - NMR (1H, 13C) - Mass Spectrometry - Melting Point purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis and purification of 5-aryl-tetrazoles.

Step-by-Step Methodology

Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN3).[9]

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq, e.g., 2.00 g, 10.0 mmol).[13]

    • Add sodium azide (NaN₃, 1.5 eq, 0.975 g, 15.0 mmol).

    • Add zinc bromide (ZnBr₂, 0.5 eq, 1.13 g, 5.0 mmol).

    • Add deionized water (20 mL). The use of water as a solvent is environmentally friendly and mitigates explosion hazards.[9] Alternatively, N,N-Dimethylformamide (DMF) can be used.[14]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed (typically 12-24 hours).

  • Product Isolation (Work-up):

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add 30 mL of deionized water.

    • While stirring vigorously in an ice bath, acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 3M hydrochloric acid (HCl). This step protonates the tetrazolate anion, causing the product to precipitate.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid thoroughly with ample cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • If necessary, purify the product by recrystallization from a suitable solvent such as an ethanol/water mixture.

    • Confirm the identity and purity of the final product, this compound, using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 241.0, 243.0).

      • Melting Point (MP): To assess purity (compare to literature or reference standard). The melting point of the parent compound, 5-phenyltetrazole, is 216 °C (dec.).[15][16]

Application & In Vitro Evaluation Protocol

Once synthesized and purified, the compound must be evaluated to confirm its biological activity and validate its role as a bioisostere. This typically involves comparing its performance in a relevant biological assay against the parent carboxylic acid.

General Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework to determine the binding affinity (Ki) of the tetrazole and its corresponding carboxylic acid for a target receptor (e.g., a G-protein coupled receptor).

  • Materials Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: A known radio-labeled ligand for the target receptor (e.g., ³H-ligand), diluted in assay buffer to a final concentration near its Kd.

    • Test Compounds: Prepare 10 mM stock solutions of this compound and 4-bromo-2-fluorobenzoic acid in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Receptor Source: A membrane preparation from cells expressing the target receptor.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled known binder (for non-specific binding).

      • 50 µL of the test compound dilution or vehicle (DMSO in buffer).

      • 50 µL of the diluted radioligand.

      • 50 µL of the receptor membrane preparation.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Signal Detection:

    • Harvest the plate contents onto a filter mat (e.g., GF/C) using a cell harvester, which separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

    • Compare the Ki values of the tetrazole and the carboxylic acid to determine their relative binding affinities.

Conclusion and Field Insights

This compound serves as an exemplary case study in the application of classical bioisosterism in modern drug design. The synthetic route is straightforward, scalable, and utilizes readily available starting materials.[10] The primary advantage conferred by the tetrazole moiety is the significant enhancement in metabolic stability, which can translate to an improved pharmacokinetic profile in vivo.[2] Researchers should anticipate that while the acidity is similar, the increased lipophilicity and larger polar surface area of the tetrazole may subtly alter secondary interactions within the binding pocket or affect properties like solubility. Therefore, a direct comparison of the tetrazole with its parent carboxylic acid in both in vitro and in vivo models is essential to fully validate the success of the bioisosteric replacement.

References

Application Notes & Protocols: 5-(4-bromo-2-fluorophenyl)-2H-tetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Multifunctional Ligand

In the vast and dynamic field of coordination chemistry, the design and synthesis of novel organic ligands are paramount to the development of advanced materials with tailored properties. 5-substituted tetrazoles have emerged as a particularly promising class of ligands due to their versatile coordination modes, thermal stability, and ability to mediate a range of interesting photoluminescent and magnetic properties in the resulting coordination polymers and metal-organic frameworks (MOFs).[1][2][3] The tetrazole ring, with its four nitrogen atoms, can act as a versatile linker, bridging multiple metal centers to form diverse and robust architectures, from one-dimensional chains to complex three-dimensional frameworks.[4]

This application note focuses on the potential utility of a hitherto underexplored ligand: 5-(4-bromo-2-fluorophenyl)-2H-tetrazole . The strategic placement of bromo and fluoro substituents on the phenyl ring introduces additional functionalities that can influence the electronic properties of the ligand, and by extension, the photophysical and magnetic characteristics of its coordination complexes. The bromo-substituent can also serve as a handle for post-synthetic modification, further expanding the potential applications of the resulting materials.

While specific experimental data for coordination complexes of this compound are not yet prevalent in the literature, this guide provides a comprehensive set of protocols and theoretical considerations based on established methodologies for closely related substituted phenyltetrazole ligands. These notes are intended to provide researchers with a robust starting point for the synthesis, characterization, and exploration of novel coordination polymers derived from this promising ligand.

Part 1: Synthesis of the Ligand: this compound

The synthesis of 5-substituted tetrazoles is a well-established area of organic chemistry.[5][6] The most common and efficient method involves a [2+3] cycloaddition reaction between a nitrile and an azide source.[6] The following protocol is a representative procedure for the synthesis of the title ligand, adapted from established methods for similar compounds.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 4-Bromo-2-fluorobenzonitrile reagents + Sodium Azide (NaN3) + Ammonium Chloride (NH4Cl) in DMF start->reagents [2+3] Cycloaddition product This compound reagents->product

Caption: Synthetic pathway for this compound.

Materials and Equipment:
Material/EquipmentPurpose
4-Bromo-2-fluorobenzonitrileStarting material
Sodium azide (NaN₃)Azide source (Caution: Highly toxic and explosive)
Ammonium chloride (NH₄Cl)Proton source
N,N-Dimethylformamide (DMF)Solvent
Hydrochloric acid (HCl)Acidification
Ethyl acetateExtraction solvent
Deionized waterWashing
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserTo prevent solvent loss
Heating mantleHeating
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Buchner funnel and filter paperSolid filtration
Glassware for crystallizationPurification
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol), sodium azide (3.9 g, 60 mmol), and ammonium chloride (3.2 g, 60 mmol).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 300 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid. A precipitate should form.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of deionized water to remove any remaining salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain the pure this compound.

    • Dry the purified product under vacuum.

Part 2: Synthesis of a Representative Coordination Polymer

The self-assembly of coordination polymers is typically achieved through solvothermal or hydrothermal synthesis, where the ligand and a metal salt are heated in a sealed vessel.[7] This protocol describes the synthesis of a hypothetical zinc(II) coordination polymer, which is often targeted for its potential luminescent properties.[4][7]

Workflow for Coordination Polymer Synthesis:

G cluster_0 Solvothermal Synthesis of a Coordination Polymer A Mix Ligand and Metal Salt in Solvent B Seal in a Teflon-lined Autoclave A->B C Heat at a Controlled Temperature B->C D Slow Cooling to Room Temperature C->D E Isolate Crystals D->E F Wash and Dry E->F

Caption: General workflow for solvothermal synthesis of coordination polymers.

Materials and Equipment:
Material/EquipmentPurpose
This compoundLigand
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)Metal source
N,N-Dimethylformamide (DMF)Solvent
EthanolSolvent
Teflon-lined stainless steel autoclave (23 mL)Reaction vessel for solvothermal synthesis
Programmable ovenControlled heating
MicroscopeTo observe crystal formation
Buchner funnel and filter paperCrystal isolation
Step-by-Step Protocol:
  • Preparation of the Reaction Mixture: In a 20 mL glass vial, combine this compound (0.024 g, 0.1 mmol) and zinc nitrate hexahydrate (0.030 g, 0.1 mmol).

  • Solvent Addition: Add a solvent mixture of DMF (6 mL) and ethanol (2 mL) to the vial.

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction:

    • Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 100 °C for 72 hours.

  • Crystallization:

    • Slowly cool the autoclave to room temperature at a rate of 5 °C/hour.

    • Colorless, block-like crystals suitable for single-crystal X-ray diffraction may be formed.

  • Isolation:

    • Carefully open the autoclave and decant the mother liquor.

    • Wash the crystals with fresh DMF and then with ethanol.

    • Collect the crystals by filtration and air-dry.

Part 3: Characterization of the Coordination Polymer

A thorough characterization of the synthesized material is crucial to determine its structure, purity, and properties. The following techniques are standard for the analysis of coordination polymers.

Characterization Workflow:

G cluster_0 Characterization of the Coordination Polymer A Single-Crystal X-ray Diffraction B Powder X-ray Diffraction (PXRD) A->B Confirms bulk purity C Thermogravimetric Analysis (TGA) A->C Correlates with solvent loss D Infrared (IR) Spectroscopy A->D Identifies coordination modes E Photoluminescence Spectroscopy A->E Structure-property relationship F Magnetic Susceptibility Measurement A->F Structure-property relationship

Caption: A typical workflow for the characterization of a new coordination polymer.

Expected Results and Interpretation:
TechniquePurposeExpected Observations and Interpretation
Single-Crystal X-ray Diffraction Determines the precise 3D atomic arrangement, including bond lengths, bond angles, and the coordination environment of the metal center.[8][9]Provides definitive proof of the structure, revealing how the ligand bridges the metal ions to form the extended network.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from the single-crystal data.[10]A match between the experimental and simulated patterns indicates that the bulk material is the same as the single crystal that was analyzed.
Thermogravimetric Analysis (TGA) Measures the thermal stability of the material and quantifies the loss of solvent molecules.A weight loss step at lower temperatures typically corresponds to the removal of guest or coordinated solvent molecules, while decomposition of the framework occurs at higher temperatures.
Infrared (IR) Spectroscopy Identifies the functional groups present and can indicate the coordination of the ligand to the metal center.A shift in the vibrational frequencies of the tetrazole ring upon coordination can be observed, confirming the involvement of the nitrogen atoms in bonding to the metal ion.
Photoluminescence Spectroscopy Investigates the fluorescent or phosphorescent properties of the material.[2][7]For a Zn(II) complex, emission in the blue region of the spectrum is plausible, likely originating from ligand-centered transitions.[4]
Magnetic Susceptibility Measures the magnetic properties of the material, particularly for complexes with paramagnetic metal ions (e.g., Co(II), Mn(II), Cu(II)).[11][12]Can reveal ferromagnetic or antiferromagnetic interactions between metal centers, which are mediated by the bridging ligand.[13]

Part 4: Potential Applications

The unique structural and electronic features of coordination polymers derived from this compound suggest a range of potential applications.

  • Luminescent Sensing: The fluorescence of zinc- or cadmium-based MOFs can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications.[14] The electron-withdrawing nature of the fluoro and bromo substituents may influence the luminescent properties.

  • Magnetic Materials: Coordination polymers with transition metals like manganese, cobalt, or copper can exhibit interesting magnetic behaviors, including single-molecule magnet (SMM) or single-chain magnet (SCM) properties.[13]

  • Catalysis: The porous nature of some MOFs allows them to act as heterogeneous catalysts, with the metal centers serving as active sites.[15]

  • Drug Delivery: Biocompatible coordination polymers can be designed for the controlled release of therapeutic agents.[16]

Conclusion

This compound represents a promising, yet underexplored, building block for the construction of novel coordination polymers and MOFs. The synthetic and characterization protocols outlined in this application note, based on well-established precedents for analogous systems, provide a solid foundation for researchers to delve into the coordination chemistry of this versatile ligand. The insights gained from such studies will undoubtedly contribute to the continued development of functional materials with exciting and impactful applications.

References

Application Notes & Protocols: Molecular Docking of Tetrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Tetrazoles in Medicinal Chemistry

Tetrazole and its derivatives represent a fascinating and highly valuable class of nitrogen-rich heterocyclic compounds. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon, is frequently employed in drug design as a bioisostere for the carboxylic acid group.[1][2] This substitution is chemically powerful; the tetrazole moiety offers a similar pKa to a carboxylic acid but provides superior metabolic stability and increased lipophilicity, which can enhance cell membrane permeability and overall bioavailability.[2] Consequently, tetrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities including antihypertensive, antimicrobial, anticancer, and antifungal properties.[2][3][4][5]

Molecular docking has emerged as an indispensable computational tool to accelerate the discovery and optimization of tetrazole-based drug candidates. By predicting the binding conformation and affinity of a ligand (the tetrazole derivative) within the active site of a target protein, docking provides invaluable insights into the molecular basis of its biological activity.[6] This guide offers a comprehensive, in-depth protocol for performing molecular docking studies on tetrazole derivatives, grounded in the principles of scientific rigor and field-proven experience. We will move beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow, ensuring a robust and reproducible computational experiment.

Theoretical Foundations: Why Docking Tetrazoles Requires Specific Attention

At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves two main stages:

  • Sampling: Exploring a vast conformational space of the ligand within the protein's active site.

  • Scoring: Evaluating the "fitness" of each pose using a scoring function, which estimates the binding affinity (typically in kcal/mol).

The unique electronic structure of the tetrazole ring—with its four nitrogen atoms and delocalized π-system—necessitates careful parameterization. The ring can participate in a rich network of interactions, including hydrogen bonds, π-π stacking, and cation-π interactions. Therefore, the choice of software, force field, and charge assignment method is critical to accurately modeling these interactions. This protocol will utilize AutoDock Vina , a widely used and validated open-source docking program, due to its robust search algorithm and efficient scoring function.[3][7][8]

The Molecular Docking Workflow: A Visual Overview

The entire process, from initial setup to final analysis, can be visualized as a systematic workflow. Each stage is a critical checkpoint to ensure the quality and reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligand2D 2. Obtain Ligand Structure (2D Sketch) PrepLig 4. Prepare Ligand (Convert to 3D, minimize energy, assign charges, set rotatable bonds) Ligand2D->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding affinity, poses) Dock->Analyze Visualize 8. Visualize Interactions (H-bonds, hydrophobic, etc.) Analyze->Visualize Validate 9. Validate Protocol (e.g., Re-docking native ligand) Analyze->Validate

Caption: A complete workflow for molecular docking studies.

Part I: Pre-Docking Preparation Protocol

Garbage in, garbage out. This axiom is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.

Protocol 1: Target Protein Preparation

The goal here is to clean the raw protein structure file (typically from the Protein Data Bank - PDB) and prepare it for docking by adding missing atoms and assigning correct charges. We will use AutoDockTools (ADT) for this process.[8][9]

Causality: Co-crystallized water molecules and ligands are typically removed because they can interfere with the docking algorithm unless their displacement is part of the study's hypothesis. Missing hydrogen atoms must be added as they are crucial for forming hydrogen bonds. Correct atom types and charges are essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

Step-by-Step Methodology:

  • Load Protein: Open ADT. Navigate to File > Read Molecule and load your PDB file (e.g., target.pdb).

  • Clean the Structure:

    • Remove water molecules: Edit > Delete Water.

    • Remove any co-crystallized ligands or ions not essential to the binding site: Select them in the viewer or dashboard and go to Edit > Delete > Delete Selected Atoms.

  • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK. This is crucial for defining hydrogen bond donors and acceptors.

  • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for calculating electrostatic interactions.[9]

  • Assign Atom Types: Navigate to Grid > Macromolecule > Choose. Select the protein molecule and click Select Molecule. This step assigns AutoDock-specific atom types.

  • Save as PDBQT: Save the prepared protein file in the required PDBQT format (target.pdbqt). This format includes the assigned charges (Q) and atom types (T).

Protocol 2: Tetrazole Ligand Preparation

This protocol converts the 2D chemical structure of your tetrazole derivative into a 3D, energy-minimized, and correctly formatted file for docking.

Causality: A simple 2D sketch lacks 3D conformational information. Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking. Defining rotatable bonds is critical as it tells the docking software which parts of the molecule are flexible, allowing it to explore different conformations during the simulation.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw your tetrazole derivative in a chemical drawing tool (e.g., ChemDraw) and save it as a .mol or .sdf file.

  • Convert to 3D and Energy Minimize: Use a program like Open Babel or Avogadro to convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field like MMFF94.[10]

  • Load Ligand into ADT: In ADT, go to Ligand > Input > Open and select your 3D ligand file.

  • Assign Charges: ADT will automatically compute Gasteiger charges for the ligand.[8]

  • Detect Rotatable Bonds: Navigate to Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core ("root") and the rotatable bonds. You can manually adjust these if needed via Choose Torsions.

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT to save the final prepared ligand file (ligand.pdbqt).

Part II: The Docking Simulation Protocol

With the protein and ligand prepared, the next step is to define the search space and run the docking simulation using AutoDock Vina.

Protocol 3: Grid Box Generation and Vina Execution

Causality: The docking algorithm cannot search the entire protein; it would be computationally prohibitive. The grid box defines a specific three-dimensional space (the "search space"), typically centered on the known active site, where Vina will attempt to place the ligand.[9] The size of the box should be large enough to accommodate the ligand in various orientations but small enough to focus the search, improving efficiency and accuracy.

Step-by-Step Methodology:

  • Load Prepared Molecules: In ADT, load both the prepared protein (target.pdbqt) and ligand (ligand.pdbqt) files.

  • Define the Grid Box:

    • Navigate to Grid > Grid Box....

    • A box will appear in the viewer. You can adjust its center and dimensions (in Angstroms) in the Grid Options window.

    • Pro-Tip: If you have a co-crystallized ligand, center the grid box on it to define the active site. Otherwise, use site prediction servers or literature information to identify the binding pocket. Ensure the box fully encloses the binding site with a small buffer (~4-5 Å) on each side.

    • Note the center coordinates (x, y, z) and size dimensions (x, y, z).

  • Create Vina Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters. Create a file named config.txt with the following content, replacing the placeholders with your values:

    • exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.

  • Run AutoDock Vina: Open a command line terminal, navigate to your working directory, and execute the following command:[8] vina --config config.txt --log log.txt

This will start the docking simulation. Upon completion, you will have two new files: results.pdbqt containing the docked poses and their scores, and log.txt containing a summary of the results.

Part III: Post-Docking Analysis and Validation

A docking score is just a number. The true insight comes from analyzing the binding poses and validating the results to ensure they are chemically and biologically meaningful.

Protocol 4: Results Analysis and Visualization

Causality: The top-ranked pose (lowest binding affinity) is the computationally predicted most likely binding mode. Visual inspection is essential to understand why it is favorable. Identifying specific interactions (like hydrogen bonds between a tetrazole nitrogen and a protein residue) provides testable hypotheses for medicinal chemists to improve the compound's potency.

Caption: Key interactions between a tetrazole ligand and a protein active site.

Step-by-Step Methodology:

  • Examine the Log File: Open log.txt. It will contain a table of the top binding modes (usually 9), ranked by binding affinity (kcal/mol). The lower (more negative) the value, the stronger the predicted binding.

  • Visualize Poses:

    • Load the protein PDBQT (target.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Load the results file (results.pdbqt). This file contains multiple models, each corresponding to a predicted pose. You can cycle through them.

    • Focus on the top-ranked pose (mode 1).

  • Identify Key Interactions:

    • Use the software's tools to find hydrogen bonds between the tetrazole derivative and protein residues. Note the atoms involved and the bond distances (ideally < 3.5 Å).

    • Look for hydrophobic interactions, π-π stacking, and cation-π interactions, which are common for the aromatic tetrazole ring.[11]

    • Record the specific amino acid residues that form these critical interactions.

Protocol 5: Docking Validation

Causality: A docking protocol must be validated to be trustworthy. Re-docking a known ligand into its crystal structure is the gold standard. If the protocol can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), it builds confidence that the setup is reliable for docking new, unknown ligands.

G node_result node_result Start Is a co-crystallized ligand available? Redock Perform re-docking of the native ligand Start->Redock Yes SAR Correlate docking scores of known actives/inactives with experimental data Start->SAR No RMSD Calculate RMSD between docked pose and crystal pose Redock->RMSD RMSD_check Is RMSD < 2.0 Å? RMSD->RMSD_check Success Protocol is Validated RMSD_check->Success Yes Fail Protocol is Not Validated (Adjust grid, parameters, etc.) RMSD_check->Fail No SAR_check Is there a good correlation? SAR->SAR_check SAR_check->Success Yes SAR_check->Fail No

Caption: Decision workflow for validating a molecular docking protocol.

Step-by-Step Methodology:

  • Obtain Crystal Structure: Find a PDB entry for your target protein that includes a co-crystallized ligand (ideally one similar to your tetrazole series).

  • Extract and Prepare: Extract the native ligand from the PDB file and prepare it using Protocol 2. Prepare the protein using Protocol 1 (after removing the native ligand).

  • Re-Dock: Use Protocol 3 to dock the native ligand back into the protein, using a grid box centered on its original position.

  • Calculate RMSD: In your visualization software, superimpose the top-ranked docked pose with the original crystal pose of the ligand. Calculate the RMSD between the heavy atoms.

  • Evaluate: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce a known binding mode.[1]

Application Example: Tetrazole Derivatives as Antifungal Agents

Numerous studies have successfully used these protocols to investigate tetrazole derivatives. For example, several research groups have explored tetrazoles as inhibitors of sterol 14-alpha demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[12][13]

A typical study might dock a series of synthesized tetrazole-benzimidazole hybrids into the active site of Candida albicans CYP51.[12] The results can be summarized to correlate computational predictions with experimental antifungal activity.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental MIC (µg/mL)
Derivative e1 -8.74HEM 614, TYR 132, PHE 22815.6
Derivative b1 -8.12HEM 614, MET 48731.2
Derivative c1 -8.55HEM 614, TYR 13231.2
Fluconazole (Ref)-7.98HEM 614, TYR 13231.2

Data is illustrative, adapted from findings in similar studies.[12]

This data shows a strong correlation where compounds with better (more negative) docking scores also exhibit stronger antifungal activity (lower MIC values), validating the model's predictive power. The analysis reveals that a key interaction for high affinity is the coordination of a nitrogen atom from the azole/tetrazole ring with the heme iron in the CYP51 active site.[12]

Conclusion and Future Perspectives

Molecular docking is a powerful, efficient, and rational approach to guide the design of novel tetrazole derivatives. By following the rigorous protocols outlined in this guide—from meticulous preparation and validated simulation to insightful analysis—researchers can significantly enhance their drug discovery efforts. These in silico studies can prioritize compounds for synthesis, explain structure-activity relationships, and propose novel derivatives with improved potency, ultimately accelerating the journey from concept to clinic.

References

Application Notes and Protocols for High-Throughput Screening Assays of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Tetrazoles in Modern Drug Discovery

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from its role as a bioisostere for carboxylic acids, offering improvements in critical drug-like properties such as lipophilicity, metabolic stability, and potency.[1][2] Consequently, tetrazole moieties are present in over 20 marketed drugs spanning a wide array of therapeutic areas, including anticancer, antibacterial, antiviral, and antihypertensive treatments.[1][2] The growing demand for novel tetrazole-based compound libraries necessitates robust and efficient high-throughput screening (HTS) methodologies to identify promising lead compounds.[3][4]

This guide provides a detailed overview of the key considerations and protocols for designing and implementing successful HTS campaigns for tetrazole compounds. We will delve into the selection of appropriate assay formats, strategies to mitigate compound interference, and a systematic workflow for hit validation and prioritization.

Section 1: Strategic Assay Selection for Tetrazole Screening

The success of any HTS campaign hinges on the selection of a robust, reproducible, and sensitive assay.[5] For tetrazole compounds, both biochemical and cell-based assays are viable options, with the choice depending on the specific biological target and the desired screening outcome.[5][6]

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[6] They are often preferred for their simplicity and lower susceptibility to off-target effects.

Commonly employed biochemical assay formats suitable for HTS include:

  • Fluorescence-Based Assays: These are widely used due to their sensitivity and versatility.[7]

    • Fluorescence Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorophores to detect molecular interactions.[7]

    • Fluorescence Polarization (FP): Detects changes in the polarization of emitted light when a small fluorescent ligand binds to a larger protein target.[7]

    • Homogeneous Time-Resolved Fluorescence (HTRF): A robust technology that combines FRET with time-resolved fluorescence detection to minimize background interference.[6]

  • Luminescence-Based Assays: These assays, such as those using luciferase reporters, are highly sensitive and often exhibit a wide dynamic range.[6]

  • Absorbance-Based Assays: While less common in miniaturized HTS formats due to pathlength limitations, they can be effective for certain enzymatic assays.[8]

Cell-Based Assays: Assessing Phenotypic Responses in a Biological Context

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on a cellular process.[9] This approach is particularly valuable for identifying modulators of complex signaling pathways or for phenotypic screening campaigns where the specific molecular target may not be known.[10]

Key types of cell-based assays include:

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure changes in gene expression.[9]

  • Phenotypic Assays: These assays monitor changes in cellular morphology, proliferation, or other observable characteristics.[6] High-content screening (HCS) platforms are often used for automated imaging and analysis in phenotypic screens.[9]

  • Protein-Protein Interaction (PPI) Assays: Techniques like the yeast two-hybrid system can be adapted for HTS to identify compounds that disrupt or stabilize PPIs.[9]

Section 2: Navigating the Challenges of Tetrazole Compound Interference

A significant hurdle in HTS is the potential for compounds to interfere with the assay technology, leading to false-positive or false-negative results.[11][12] Tetrazole compounds, like many other small molecules, can exhibit properties that interfere with common assay readouts.

Understanding and Mitigating Assay Interference

Compound Autofluorescence: Many small molecules can fluoresce, particularly when excited with UV light, which can be a major source of interference in fluorescence-based assays.[8][13]

  • Causality: If a compound's fluorescence overlaps with the emission spectrum of the assay's fluorophore, it can lead to a false-positive signal.[8]

  • Mitigation Strategy:

    • Pre-Screening Compound Profiling: Screen the compound library against the assay buffer and detection reagents alone to identify autofluorescent compounds.

    • Red-Shifted Fluorophores: Utilize fluorophores that excite and emit at longer wavelengths to minimize interference from compounds that typically fluoresce in the blue-green spectrum.[13]

    • Orthogonal Assays: Confirm hits using an assay with a different detection modality (e.g., luminescence instead of fluorescence).[14]

Light Quenching and the Inner Filter Effect: Compounds can absorb light at the excitation or emission wavelengths of the fluorophore, leading to a decrease in the detected signal (quenching).[8]

  • Causality: This "inner filter effect" is concentration-dependent and can mask the true activity of a compound.[8]

  • Mitigation Strategy:

    • Counter-Screening: Perform assays where the compound is added after the enzymatic reaction is complete to identify interference with the detection step.[15]

    • Lower Compound Concentrations: If possible, screen at lower compound concentrations to minimize the inner filter effect.

Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.[11]

  • Causality: Aggregation-based inhibition is a common source of false positives in biochemical assays.[11]

  • Mitigation Strategy:

    • Inclusion of Detergents: Adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.[11]

    • Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation potential of hit compounds.

The HTS Triage Workflow: A Self-Validating System

To ensure the integrity of screening results, a systematic triage process is essential to eliminate artifacts and confirm true hits.

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Optimization PrimaryScreen Primary HTS (Single Concentration) HitConfirmation Confirmatory Screen (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits InterferenceAssay Interference Counter-Screens (Autofluorescence, Quenching) HitConfirmation->InterferenceAssay Confirmed Hits OrthogonalAssay Orthogonal Assay (Different Detection Method) InterferenceAssay->OrthogonalAssay Artifacts Removed SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR Confirmed Actives Biophysical Biophysical Assays (SPR, ITC, TSA) SAR->Biophysical LeadOp Validated Hits for Lead Optimization Biophysical->LeadOp

Caption: A generalized workflow for HTS hit validation.

Section 3: Experimental Protocols

The following protocols provide a framework for conducting HTS assays for tetrazole compounds. These should be optimized for the specific target and assay platform.

Protocol: Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction

This protocol is designed to identify tetrazole compounds that inhibit the binding of a fluorescently labeled ligand to a target protein.

Materials:

  • Target Protein

  • Fluorescently Labeled Ligand

  • Assay Buffer (e.g., PBS with 0.01% Triton X-100)

  • Tetrazole Compound Library (in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Protocol Steps:

  • Assay Miniaturization and Optimization:

    • Determine the optimal concentrations of the target protein and fluorescent ligand to achieve a stable and robust assay window (Signal-to-Background > 3).

    • Assess DMSO tolerance to ensure that the final concentration of DMSO in the assay does not significantly affect the results.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each tetrazole compound from the library stock plates into the assay plates.

  • Reagent Addition:

    • Add the target protein diluted in assay buffer to all wells.

    • Incubate for a predetermined time to allow for compound-protein binding.

    • Add the fluorescently labeled ligand to all wells.

  • Incubation and Detection:

    • Incubate the plates at room temperature, protected from light, for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z' factor for each plate to assess assay quality (a Z' factor between 0.5 and 1.0 indicates a robust assay).[6][16]

    • Normalize the data to positive and negative controls.

    • Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Protocol: Cell-Based Luciferase Reporter Gene Assay

This protocol is for screening tetrazole compounds that modulate a specific signaling pathway, resulting in a change in luciferase expression.

Materials:

  • Stable cell line expressing the luciferase reporter construct

  • Cell Culture Medium

  • Tetrazole Compound Library (in DMSO)

  • Luciferase Assay Reagent

  • 384-well, white, clear-bottom microplates

  • Luminometer

Protocol Steps:

  • Cell Seeding:

    • Seed the cells into the microplates at an optimized density and allow them to adhere overnight.

  • Compound Addition:

    • Add the tetrazole compounds to the cells at the desired final concentration. Include appropriate positive and negative controls.

  • Incubation:

    • Incubate the cells for a period sufficient to allow for changes in gene expression (typically 18-24 hours).

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to all wells.

    • Incubate for a short period to allow for cell lysis and the luminescent reaction to stabilize.

  • Detection and Analysis:

    • Measure the luminescence signal using a luminometer.

    • Normalize the data and calculate the Z' factor.

    • Identify hits that either activate or inhibit the reporter gene expression beyond a set threshold.

Data Presentation and Hit Prioritization

All quantitative data should be summarized in a structured format for easy comparison and decision-making.

Table 1: HTS Assay Quality Control and Hit Criteria

ParameterAcceptable RangeRationale
Z' Factor 0.5 - 1.0Indicates a robust and reproducible assay with a clear separation between positive and negative controls.[6][16]
Signal-to-Background (S/B) Ratio > 3Ensures a sufficient dynamic range to confidently identify hits.[16]
Hit Threshold > 3σ from control meanA statistical cutoff to minimize the selection of false positives due to random assay variation.
Dose-Response Curve (IC50/EC50) Confirmed with R² > 0.9Confirms the potency and validates the activity of the hit compound.[17]

Table 2: Hit Confirmation and Triage Summary

Compound IDPrimary Screen Activity (% Inhibition)Confirmatory IC50 (µM)Orthogonal Assay IC50 (µM)Autofluorescence FlagAggregation FlagPriority
TET-001851.21.5NoNoHigh
TET-002782.5> 50NoNoLow
TET-003920.8N/AYesNoDeprioritize
TET-004655.14.8NoYesDeprioritize

Section 4: Conclusion and Future Directions

The tetrazole scaffold will undoubtedly continue to be a valuable component in the design of new therapeutics. The successful identification of novel, potent, and selective tetrazole-based drug candidates relies on the implementation of well-designed and rigorously validated HTS campaigns. By carefully selecting assay formats, proactively addressing potential compound interference, and employing a systematic hit triage strategy, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. Future advancements in HTS technologies, including the increased use of high-content imaging and microfluidics, will further empower the exploration of the vast chemical space of tetrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Phenyltetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of halogenated phenyltetrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable but often challenging compounds. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns regarding the purification of halogenated phenyltetrazoles.

Q1: Why are halogenated phenyltetrazoles so difficult to purify?

A1: The purification challenges stem from a combination of their chemical properties:

  • Polarity: The tetrazole ring imparts significant polarity, while the halogenated phenyl group introduces lipophilic character. This dual nature can lead to solubility issues in common crystallization and chromatography solvents.

  • Acidity: The N-H proton of the tetrazole ring is acidic, making the molecule susceptible to salt formation with basic impurities or residues. This can alter its chromatographic behavior and solubility.

  • Potential for Impurities: The synthesis of 5-substituted 1H-tetrazoles often involves reagents like sodium azide, which is highly toxic and requires careful removal.[1][2] Unreacted nitriles and various catalysts used in the cycloaddition reaction are also common impurities.[2][3]

  • Thermal and pH Sensitivity: Some halogenated compounds can be sensitive to heat and pH extremes, potentially leading to decomposition during purification steps like distillation or under strongly acidic or basic conditions.[4]

Q2: What are the most common impurities I should expect?

A2: Based on typical synthetic routes, you should be vigilant for:

  • Unreacted Starting Materials: Primarily the corresponding halogenated benzonitrile.

  • Azide Residues: Residual sodium azide or hydrazoic acid.

  • Catalyst Residues: Depending on the synthetic method, this could include Lewis acids (e.g., Sc(OTf)₃, AlCl₃) or solid acid catalysts (e.g., silica sulfuric acid).[3][5]

  • Side-Products: Formation of isomeric tetrazoles or products from competing reactions.

  • Solvent Residues: High-boiling point solvents like DMF, commonly used in synthesis, can be difficult to remove completely.[1]

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: Yes, but with caution. The acidic nature of silica gel can lead to strong interactions with the tetrazole ring, causing peak tailing and poor separation. It is often necessary to modify the mobile phase, for instance, by adding a small amount of a polar solvent with acidic or basic properties (e.g., acetic acid or triethylamine) to improve peak shape. Flash column chromatography with a hexane:ethyl acetate eluent system is a commonly reported method.[6]

Q4: Is recrystallization a viable option?

A4: Absolutely. Recrystallization is a powerful technique for purifying solid halogenated phenyltetrazoles. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] A common and effective solvent system is a mixture of ethyl acetate and hexane.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Recovery After Recrystallization 1. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent will keep more of your product in the mother liquor.[8] 3. Premature Crystallization: The compound crystallizes in the funnel during hot filtration.1. Perform Solubility Tests: Systematically test a range of solvents and solvent mixtures to find the optimal system.[9] For halogenated phenyltetrazoles, consider combinations of polar and non-polar solvents like ethyl acetate/hexane or ethanol/water. 2. Use Minimal Hot Solvent: Add the hot solvent portion-wise until the solid just dissolves to ensure the solution is saturated upon cooling.[7][10] 3. Pre-heat Funnel & Filter Paper: Use a stemless funnel and pre-heat it with hot solvent to prevent a sudden drop in temperature during filtration.[9]
Oily Product Instead of Crystals 1. Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation. 2. Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid or oil rather than well-defined crystals.[8]1. Pre-purification Step: Consider a preliminary purification step like a liquid-liquid extraction to remove gross impurities before recrystallization. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered crystal lattice.[7] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[7]
Persistent Impurity Peak in NMR/LC-MS 1. Co-elution in Chromatography: The impurity may have a similar polarity to the desired product. 2. Incomplete Reaction: Significant amounts of starting material may remain. 3. Impurity Co-crystallization: The impurity may have a similar structure and gets incorporated into the crystal lattice of your product.1. Optimize Chromatography: Experiment with different solvent systems (gradient elution) or try a different stationary phase (e.g., reversed-phase C18).[11][12] For acidic compounds, buffering the mobile phase in reversed-phase chromatography can improve separation.[12] 2. Re-run the Reaction: If the impurity is a starting material, consider driving the reaction to completion with longer reaction times or additional reagents. 3. Sequential Purification: Employ orthogonal purification techniques. For example, follow column chromatography with recrystallization.
Product Decomposition During Purification 1. Thermal Instability: Prolonged heating during recrystallization or solvent removal at high temperatures can cause degradation. 2. pH Sensitivity: Exposure to strong acids or bases during workup or chromatography can lead to decomposition.[4]1. Use a Rotary Evaporator: Concentrate solutions under reduced pressure to minimize heat exposure.[5] 2. Maintain Neutral pH: During aqueous workup, ensure the pH is kept near neutral if your compound is sensitive. Use mild acids or bases for pH adjustments.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for common purification techniques tailored for halogenated phenyltetrazoles.

Protocol 1: Recrystallization of 5-(4-chlorophenyl)-1H-tetrazole

This protocol is a standard procedure for purifying solid halogenated phenyltetrazoles.

Materials:

  • Crude 5-(4-chlorophenyl)-1H-tetrazole

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step is crucial for removing solid impurities that are insoluble in the hot solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Inducing Further Crystallization: Once the flask has reached room temperature, slowly add hexane until the solution becomes slightly cloudy. This decreases the solubility of the product and promotes further crystallization.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The product can be characterized by NMR and melting point determination.[5]

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the desired product from impurities with different polarities.

Materials:

  • Crude halogenated phenyltetrazole

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 2:1 mixture of hexane:ethyl acetate.[6]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualizing the Workflow

To aid in decision-making during the purification process, the following flowchart outlines a typical workflow.

Purification_Workflow start Crude Halogenated Phenyltetrazole is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) is_pure_recrys Is the product pure? recrystallization->is_pure_recrys is_pure_recrys->column_chrom No end_pure Pure Product is_pure_recrys->end_pure Yes is_pure_column Is the product pure? column_chrom->is_pure_column is_pure_column->end_pure Yes end_impure Further Purification Needed is_pure_column->end_impure No

Caption: A decision-making workflow for purifying halogenated phenyltetrazoles.

References

overcoming low solubility of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Introduction: Navigating the Solubility Challenges of this compound

Welcome to the technical support guide for this compound. This molecule, with its unique tetrazole ring and substituted phenyl group, is a compound of significant interest in medicinal chemistry and drug discovery. However, its promise is often met with a common experimental hurdle: low aqueous solubility. This guide is designed to provide you, the researcher, with a deep understanding of why this issue occurs and a set of practical, field-proven strategies to overcome it, ensuring the integrity and success of your assays.

The core of the solubility problem lies in the molecule's dichotomous nature. The phenyl ring, substituted with a bromine and a fluorine atom, is large and hydrophobic, driving the molecule out of aqueous solutions. While the tetrazole ring is polar and possesses an acidic proton (with a pKa generally similar to carboxylic acids, around 4.8), this is often insufficient to counteract the hydrophobicity of the substituted phenyl moiety, especially at neutral or acidic pH.[1][2][3] PubChem data for the structurally similar compound 5-(4-bromophenyl)-1H-tetrazole shows a very low aqueous solubility of 9.5 µg/mL at pH 7.4, highlighting the challenge you are likely facing.[4]

Precipitation of your compound during serial dilutions or upon addition to aqueous assay buffers can lead to drastically inaccurate concentration-response curves, false negatives in screening campaigns, and a general lack of reproducibility.[5][6] This guide provides a logical, step-by-step framework to diagnose and solve these solubility issues, empowering you to generate reliable and meaningful data.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue

This section addresses the most common initial observations and questions from researchers working with this and similar compounds.

Q1: I dissolved my this compound in 100% DMSO for a stock, but when I dilute it into my aqueous assay buffer, the solution turns cloudy. What is happening?

A: This is a classic sign of your compound precipitating out of solution. Your high-concentration stock in pure Dimethyl Sulfoxide (DMSO) is stable because DMSO is a powerful organic solvent capable of dissolving both polar and non-polar compounds.[7] However, when you perform a serial dilution into an aqueous buffer (like PBS or cell culture media), you are drastically changing the solvent environment. The polarity of the solvent system increases significantly, and the water molecules cannot effectively solvate the hydrophobic bromofluorophenyl portion of your compound. This forces the compound molecules to aggregate and crash out of solution, resulting in the cloudiness or visible precipitate you observe.

Q2: My compound doesn't show any activity in my cell-based assay, but I suspect it should. Could low solubility be the cause?

A: Absolutely. This is a primary cause of "false negatives" in both biochemical and cell-based assays. If the compound precipitates, the actual concentration of the dissolved, biologically available drug in the assay well is much lower than your calculated nominal concentration. If the effective concentration falls below the threshold required for a biological response, the compound will appear inactive. This is a critical issue in high-throughput screening (HTS), where distinguishing true negatives from solubility-limited compounds is essential.[5][8]

Q3: What are the key physicochemical properties of this compound that I need to consider for my assay setup?

A: There are two critical properties to consider:

  • High Lipophilicity: The substituted phenyl ring makes the molecule lipophilic ("grease-ball" type), which is the primary driver of its low aqueous solubility.[9]

  • Acidity of the Tetrazole Ring: The tetrazole ring contains an acidic proton (N-H). The pKa is typically around 4.8, similar to a carboxylic acid.[1][3] This means the compound's charge state is pH-dependent.

    • At pH < pKa (e.g., in acidic buffers), the tetrazole is protonated and neutral, making it less soluble in water.

    • At pH > pKa (e.g., in physiological buffers at pH 7.4), the proton is lost, forming a negatively charged tetrazolate anion. This ionized form is generally more water-soluble.[3][10] However, as noted, this increase may not be sufficient to overcome the molecule's overall hydrophobicity.[4]

Understanding these two factors is the key to rationally designing a strategy to keep your compound in solution.

Part 2: A Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is more effective than random trial-and-error. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.

Troubleshooting_Workflow Start Precipitation or Inconsistent Data Observed Step1 Step 1: Validate & Optimize Stock Solution Start->Step1 Step2 Step 2: Modify Assay Dilution & Buffer Step1->Step2 If stock is clear Sub1A Use 100% Anhydrous DMSO. Prepare fresh stock. Step1->Sub1A Action Sub1B Check for precipitation in stock at 4°C or -20°C. Step1->Sub1B QC Check Sub2A Option A: Introduce Co-solvents (e.g., DMSO, PEG400) Step2->Sub2A Sub2B Option B: Adjust Buffer pH (pH > 6.0) Step2->Sub2B Sub2C Option C: Add Serum/BSA to Media (for cell assays) Step2->Sub2C Step3 Step 3: Employ Advanced Solubilization Agents Sub3A Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Step3->Sub3A Success Compound Soluble: Proceed with Assay Sub2A->Step3 If still precipitating Sub2A->Success If effective Sub2B->Step3 If still precipitating Sub2B->Success If effective Sub2C->Step3 If still precipitating Sub2C->Success If effective Sub3A->Success If effective

Caption: Troubleshooting workflow for solubility issues.

Part 3: Detailed Protocols and Data

This section provides actionable protocols and reference data for the strategies outlined in the workflow.

Protocol 1: Preparation and Handling of Stock Solutions

The integrity of your experiment starts with a valid stock solution.

  • Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes or amber vials.

  • Procedure:

    • Accurately weigh the compound powder.

    • Add the required volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). A higher stock concentration means a smaller volume is transferred to the assay, minimizing the impact of the solvent.

    • Vortex vigorously for 2-5 minutes. Gentle warming (to 30-37°C) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

    • Quality Control: Before storing, perform a quick dilution test. Dilute a small aliquot of the stock to the highest concentration you will use in your assay buffer and observe for immediate precipitation. This pre-check can save significant time and resources.

    • Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When thawing, allow the vial to come to room temperature and vortex thoroughly before use, as compounds can sometimes fall out of solution upon freezing.

Protocol 2: Systematic Evaluation of Co-solvents

Co-solvents work by reducing the polarity of the bulk aqueous solution, thereby increasing the solubility of lipophilic compounds.[11][12]

  • Objective: To find the lowest concentration of a co-solvent that maintains the compound's solubility at the highest desired assay concentration without impacting assay performance.

  • Procedure:

    • Prepare a set of your assay buffers, each containing a different concentration of a co-solvent (see Table 1). For example, prepare buffers with 0.5%, 1%, 2%, and 5% DMSO.

    • Add your DMSO stock of this compound to each prepared buffer to achieve your final desired concentration. Crucially, ensure the final percentage of DMSO from the stock plus the co-solvent in the buffer is consistent across all test conditions.

    • Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

    • Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or spectrophotometry (reading absorbance at ~600 nm) to detect light scattering from precipitates.

    • Assay Compatibility Control: Run a parallel experiment without your compound to ensure the co-solvent concentrations tested do not interfere with your assay readout (e.g., enzyme activity, cell viability). It is known that DMSO concentrations above 1% can have inhibitory or stimulatory effects in some cell-based assays.[13][14]

Table 1: Common Co-solvents for In Vitro Assays

Co-SolventTypical Max % (Cell-Based)Mechanism of ActionNotes
DMSO 0.5 - 1.0%Reduces solvent polarity.[7]Most common, but can be cytotoxic or affect cell differentiation at >1%.[14]
Ethanol 0.5%Reduces solvent polarity.Can be more cytotoxic than DMSO for some cell lines.[15]
PEG 400 1.0 - 5.0%Water-miscible polymer that reduces solvent polarity.[16]Generally well-tolerated by cells; can be viscous.
Propylene Glycol 1.0 - 2.0%Reduces solvent polarity.Can exhibit moderate cytotoxicity.[15]
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, encapsulating hydrophobic guest molecules within their central cavity.[17][18] This forms an inclusion complex where the hydrophobic part of your drug is shielded, and the hydrophilic exterior of the CD allows the entire complex to dissolve readily in water.[19][20]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), aqueous buffer (e.g., PBS).

  • Procedure:

    • Prepare a solution of the cyclodextrin in your desired assay buffer. A common starting concentration is 1-5% (w/v).

    • Add your compound (either as a powder or from a minimal volume of a highly concentrated organic stock) to the cyclodextrin solution. A molar ratio of 1:1 (drug:CD) is a good starting point.

    • Stir or shake the mixture vigorously at room temperature overnight. This allows time for the equilibrium of complex formation to be reached.[21]

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is your stock solution of the drug-cyclodextrin complex.

    • Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Assay Compatibility Control: As with co-solvents, test the effects of the cyclodextrin alone on your assay to ensure it does not cause interference.[13]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Part 4: Best Practices and Final Recommendations

  • Always Be Vigilant: Visually inspect your assay plates for precipitation before reading. Use a plate reader with path-check capabilities if available to detect light scattering.

  • Perform Solubility Pre-Screening: Before launching a large-scale screen, determine the maximum soluble concentration of your compound in the final assay buffer. This "kinetic solubility" assay will define the upper limit of your concentration-response curve.

  • Maintain Consistency: Whatever solubilization strategy you choose, ensure the final concentration of all additives (DMSO, cyclodextrins, etc.) is identical across all wells, including your positive and negative controls, to avoid introducing artifacts.

  • Consider pH: For this compound, maintaining a buffer pH above its pKa (i.e., > 6.0, and ideally at physiological pH 7.4) is a simple first step that leverages the compound's intrinsic properties to aid solubility.[3][22]

By applying these principles and protocols systematically, you can confidently overcome the solubility challenges posed by this compound and generate accurate, high-quality data in your research.

References

side-product formation in the synthesis of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this synthesis. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols grounded in scientific literature.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The primary route involves two key transformations:

  • Cycloaddition: Formation of the tetrazole ring by reacting 4-bromo-2-fluorobenzonitrile with an azide source, typically sodium azide, to yield 5-(4-bromo-2-fluorophenyl)-1H-tetrazole.

  • Isomerization/Alkylation: Conversion of the initially formed 1H-tetrazole to the desired 2H-tetrazole isomer. This is often the most challenging step, as it can lead to a mixture of regioisomers.

The primary challenge in this synthesis is controlling the regioselectivity in the second step to favor the formation of the 2H-isomer over the thermodynamically more stable 1H-isomer.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Cycloaddition Step: Formation of 5-(4-bromo-2-fluorophenyl)-1H-tetrazole

Q1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted 4-bromo-2-fluorobenzonitrile.

A1: Incomplete conversion is a common issue in tetrazole synthesis. Several factors can contribute to this:

  • Insufficient Activation of the Nitrile: The cycloaddition of an azide to a nitrile is a nucleophilic attack on the nitrile carbon. Electron-withdrawing groups on the nitrile, like the fluoro and bromo substituents in this case, facilitate the reaction.[1] However, the reaction often requires a catalyst or an activating agent to proceed at a reasonable rate.

    • Troubleshooting:

      • Catalyst Choice: The use of a Lewis acid catalyst, such as zinc salts (e.g., ZnBr₂), can significantly enhance the reaction rate by coordinating to the nitrile nitrogen and making the carbon more electrophilic.[2] Alternatively, Brønsted acids or proton sources like ammonium chloride are commonly used.[3]

      • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the solubility of the reagents and to allow for higher reaction temperatures.[4][5]

      • Temperature: Ensure the reaction is heated sufficiently, typically in the range of 100-150 °C, to overcome the activation energy barrier.[6][7]

  • Moisture: The presence of water can hydrolyze the nitrile to the corresponding amide (4-bromo-2-fluorobenzamide), which will not participate in the cycloaddition.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing an unknown impurity in my crude product after the cycloaddition. How can I identify and minimize it?

A2: A common side-product is the hydrolysis of the nitrile starting material to 4-bromo-2-fluorobenzamide, especially if the reaction is run for extended periods at high temperatures or if water is present.

  • Identification:

    • TLC: The amide will likely have a different Rf value than the tetrazole product.

    • NMR: The amide will show characteristic signals for the -CONH₂ protons in the ¹H NMR spectrum and a carbonyl signal in the ¹³C NMR spectrum.

    • Mass Spectrometry: The mass of the amide will be 18 atomic mass units higher than the nitrile.

  • Minimization:

    • Strictly control the reaction time and temperature.

    • Ensure anhydrous conditions.

    • Purify the crude product by recrystallization or column chromatography.

Isomerization/Alkylation Step: Formation of this compound

Q3: My final product is a mixture of 1H- and 2H-tetrazole isomers. How can I improve the selectivity for the 2H-isomer?

A3: The formation of a mixture of 1,5- and 2,5-disubstituted tetrazoles upon alkylation is a well-documented challenge.[8] The ratio of the two isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. While direct and highly regioselective synthesis of the 2H-isomer is challenging, certain strategies can favor its formation.

  • Understanding the Mechanism: The alkylation of the tetrazolide anion can occur at either the N1 or N2 position. The outcome is often a result of a complex interplay between kinetic and thermodynamic control.

  • Troubleshooting Strategies for Regioselectivity:

    • Choice of Alkylating Agent: The structure of the alkylating agent can influence the isomer ratio. While not always predictable, some studies suggest that bulkier alkylating agents may favor N2 alkylation.

    • Reaction Conditions:

      • Solvent: The polarity of the solvent can affect the solvation of the tetrazolide anion and influence the site of attack. Experimenting with different solvents (e.g., acetone, acetonitrile, THF) may alter the isomer ratio.

      • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaH) can impact the nature of the tetrazolide salt and its reactivity.

      • Temperature: Lower reaction temperatures may favor the kinetically controlled product, which could be the 2H-isomer in some cases.

Q4: I am struggling to separate the 1H- and 2H-tetrazole isomers. What are the best methods for purification?

A4: The separation of tetrazole regioisomers can be challenging due to their similar physical properties.

  • Chromatography:

    • Column Chromatography: This is the most common method for separating the isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate) solvents is often effective.[9][10]

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an effective purification method. This often requires screening various solvents.

III. Experimental Protocols

Protocol 1: Synthesis of 5-(4-bromo-2-fluorophenyl)-1H-tetrazole

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.

  • Ammonium chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the nitrile.

  • Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) or a catalytic amount of zinc bromide (0.1 - 0.2 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and acidify with HCl to a pH of ~2-3. This will protonate the tetrazole and cause it to precipitate. Caution: Acidification of azide-containing solutions will generate highly toxic and explosive hydrazoic acid (HN₃). Perform this step in a well-ventilated fume hood.

  • Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: General Procedure for N-Alkylation to form 2H-tetrazole (Illustrative)

This is a general procedure and the specific alkylating agent and conditions will need to be determined based on the desired final product.

Materials:

  • 5-(4-bromo-2-fluorophenyl)-1H-tetrazole

  • Alkylating agent (e.g., an alkyl halide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or another suitable solvent

Procedure:

  • To a round-bottom flask, add 5-(4-bromo-2-fluorophenyl)-1H-tetrazole (1.0 eq) and the solvent.

  • Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq).

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue, a mixture of 1H- and 2H-isomers, will require purification by column chromatography to isolate the desired this compound.

IV. Data Interpretation

Accurate identification of the desired product and any side-products is critical. NMR spectroscopy is the primary tool for this.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Compounds

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-Bromo-2-fluorobenzonitrile Aromatic protons in the range of 7.0-8.0 ppm.Nitrile carbon (C≡N) around 115-120 ppm. Aromatic carbons showing C-F and C-Br coupling.
5-(4-bromo-2-fluorophenyl)-1H-tetrazole Aromatic protons shifted compared to the nitrile. A broad NH proton signal (may be exchanged with D₂O).Tetrazole carbon (C5) typically in the range of 150-160 ppm.
This compound Aromatic protons will have a distinct pattern compared to the 1H-isomer.The chemical shift of the tetrazole carbon (C5) in the 2H-isomer is typically downfield compared to the 1H-isomer.
4-Bromo-2-fluorobenzamide (Side-product) Aromatic protons and two broad signals for the -CONH₂ protons.Carbonyl carbon (C=O) signal around 165-175 ppm.

Note: The exact chemical shifts will depend on the solvent and the specific structure of any N-substituent on the 2H-tetrazole.[11][12][13][14][15]

V. Visualizing the Reaction Pathway and Troubleshooting

Reaction Mechanism

ReactionMechanism cluster_cycloaddition Step 1: Cycloaddition cluster_alkylation Step 2: Alkylation/Isomerization Nitrile 4-Bromo-2-fluorobenzonitrile 1H_Tetrazole 5-(4-bromo-2-fluorophenyl)-1H-tetrazole Nitrile->1H_Tetrazole [3+2] Cycloaddition Azide NaN3 Azide->1H_Tetrazole 1H_Tetrazole_anion Tetrazolide Anion 1H_Tetrazole->1H_Tetrazole_anion Base 2H_Isomer 5-(4-bromo-2-fluorophenyl)-2R-tetrazole (Desired Product) 1H_Tetrazole_anion->2H_Isomer N2 Attack 1H_Isomer_alkylated 5-(4-bromo-2-fluorophenyl)-1R-tetrazole (Side-product) 1H_Tetrazole_anion->1H_Isomer_alkylated N1 Attack Alkyl_Halide R-X Alkyl_Halide->2H_Isomer Alkyl_Halide->1H_Isomer_alkylated

Caption: Synthetic pathway to this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impurities Detected check_step Which step is problematic? start->check_step cyclo_issue Cycloaddition (Step 1) check_step->cyclo_issue Cycloaddition alkyl_issue Alkylation (Step 2) check_step->alkyl_issue Alkylation incomplete_rxn Incomplete Reaction? cyclo_issue->incomplete_rxn isomer_ratio Poor Isomer Ratio? alkyl_issue->isomer_ratio increase_temp Increase Temperature/Time incomplete_rxn->increase_temp Yes add_catalyst Add Catalyst (e.g., ZnBr2) incomplete_rxn->add_catalyst Yes side_product Side-product Present? incomplete_rxn->side_product No check_amide Check for Amide Hydrolysis side_product->check_amide Yes dry_reagents Use Anhydrous Conditions check_amide->dry_reagents change_conditions Modify Reaction Conditions: - Solvent - Base - Temperature isomer_ratio->change_conditions Yes separation_issue Difficult Separation? isomer_ratio->separation_issue No optimize_chroma Optimize Chromatography separation_issue->optimize_chroma Yes try_recrystallization Try Recrystallization separation_issue->try_recrystallization Yes

Caption: Decision tree for troubleshooting the synthesis.

VI. References

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References

Technical Support Center: Improving the Regioselectivity of Tetrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers, with in-depth, actionable insights into one of the most common challenges in heterocyclic chemistry: the regioselective alkylation of 5-substituted-1H-tetrazoles. The formation of N1 and N2-alkylated isomers is a persistent issue that can complicate syntheses, reduce yields, and create purification challenges.

This document moves beyond simple protocols. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the problems you encounter at the bench. We will explore the underlying mechanistic principles—the "why"—that govern the outcome of these reactions, empowering you to make informed decisions and rationally design your experiments for optimal regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is tetrazole alkylation often unselective? I'm getting a mixture of N1 and N2 isomers.

This is the most fundamental issue in tetrazole alkylation. The tetrazolide anion, formed upon deprotonation of the 1H-tetrazole, is an ambident nucleophile with significant electron density on both the N1 and N2 nitrogen atoms. This dual reactivity means that an incoming electrophile (your alkylating agent) can attack at either position, leading to a mixture of regioisomers.

The final product ratio is a result of a delicate interplay between several factors:

  • Kinetic vs. Thermodynamic Control: The reaction is a classic example of kinetic versus thermodynamic control.[1][2]

    • The N2-substituted tetrazole is generally the kinetic product , meaning it forms faster. This is because the N2 position of the tetrazolide anion is typically more nucleophilic.[3]

    • The N1-substituted tetrazole is often the thermodynamic product , meaning it is the more stable isomer.[4][5]

  • Steric and Electronic Effects: The nature of the substituent at the C5 position of the tetrazole ring and the structure of the alkylating agent play a crucial role.[6][7]

  • Reaction Conditions: The choice of solvent, base, counter-ion, and temperature can dramatically shift the isomeric ratio by favoring one reaction pathway over the other.[8][9]

// Invisible nodes and edges for alignment edge [style=invis]; "Tetrazolide\nAnion" -> N2_Product; "Tetrazolide\nAnion" -> N1_Product; } Caption: Energy profile showing kinetic (N2) vs. thermodynamic (N1) pathways.

Troubleshooting Guide: Steering the Regioselectivity

Q2: My reaction is giving a 1:1 mixture. How can I selectively form the N2-isomer?

To favor the kinetic N2-product, you need to create conditions where the reaction is fast, irreversible, and the most nucleophilic site (N2) is preferentially attacked. This is typically achieved by promoting an SN2-type mechanism.[10]

Probable Cause & Solution:

  • Cause: Your conditions may allow for equilibration to the more stable N1-isomer or do not sufficiently differentiate the nucleophilicity of N1 and N2.

  • Solution Strategy: Employ conditions that favor a classic SN2 pathway.

    • Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation from the base but leave the tetrazolide anion relatively "naked" and highly reactive, favoring the attack of the most nucleophilic N2 center.

    • Base/Counter-ion: Use a base that provides a large, non-coordinating counter-ion, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). A smaller, "harder" cation like Li⁺ or Na⁺ can coordinate more tightly to the N1 position, potentially hindering attack at N2 and lowering selectivity.

    • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature). Lower temperatures prevent the reverse reaction and any potential equilibration to the more stable N1-isomer.[11]

    • Alkylating Agent: Use a reactive primary alkyl halide (e.g., methyl iodide, benzyl bromide). These agents are highly susceptible to SN2 attack.[12][13]

Condition Recommended for N2-Selectivity Rationale
Solvent DMF, Acetonitrile, AcetonePolar aprotic; promotes SN2 mechanism.
Base K₂CO₃, Cs₂CO₃, Et₃NProvides less coordinating cations.
Temperature Low (0 °C to RT)Favors kinetic control; prevents equilibration.[14]
Alkylating Agent Primary halides (R-I, R-Br)Favors a direct SN2 displacement.[15][16]
Q3: How can I favor the formation of the N1-isomer?

Favoring the thermodynamic N1-product requires conditions that allow the reaction to reach equilibrium, where the most stable product dominates.[5] Alternatively, you can use conditions that sterically or electronically disfavor attack at the N2 position.

Probable Cause & Solution:

  • Cause: Your reaction is under kinetic control, favoring the faster-forming N2-isomer.

  • Solution Strategy 1: Thermodynamic Equilibration

    • Temperature: Increase the reaction temperature (e.g., reflux). Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the initial kinetic product to revert to the anion and eventually settle as the more stable thermodynamic N1-isomer.[1]

  • Solution Strategy 2: SN1-type Conditions

    • Alkylating Agent: Use a bulky, secondary, or tertiary alkylating agent that prefers to react through an SN1-like mechanism, forming a carbocation intermediate. This less selective intermediate may favor bonding at the N1 position to form the more stable product.[10][17]

    • Solvent: A polar protic solvent (like an alcohol) could be considered, but this can complicate things by also acting as a nucleophile. A more reliable method is often to use specific catalysts.

  • Solution Strategy 3: Steric Hindrance

    • C5-Substituent: If your C5-substituent is very bulky (e.g., a tert-butyl or trityl group), it can sterically block the adjacent N1 position. In such cases, alkylation may be directed to N2 even under thermodynamic conditions. Conversely, if the goal is N1, a smaller C5 group is preferable.[18]

// N2 Path n2_path [label="N2 (Kinetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2_conditions [label="Promote SN2 Mechanism:\n- Polar Aprotic Solvent (DMF, MeCN)\n- K₂CO₃ or Cs₂CO₃\n- Low Temperature (0°C - RT)\n- Primary Alkyl Halide", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// N1 Path n1_path [label="N1 (Thermodynamic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; n1_conditions [label="Promote Equilibration:\n- Higher Temperature (Reflux)\n- Conditions favoring SN1 (e.g., tertiary halide)\n- Consider specific directing catalysts", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> n2_path; start -> n1_path; n2_path -> n2_conditions [label="Use these conditions"]; n1_path -> n1_conditions [label="Use these conditions"]; } Caption: Decision workflow for choosing reaction conditions.

Q4: How do I distinguish between the N1 and N2 alkylated isomers?

Correctly identifying the regioisomers is critical. Fortunately, ¹H and ¹³C NMR spectroscopy are powerful and reliable tools for this purpose.[19]

Key Analytical Signatures:

  • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is highly diagnostic.

    • N2-Isomers: The C5 signal is significantly deshielded (shifted downfield) and typically appears in the 163–167 ppm range.

    • N1-Isomers: The C5 signal is more shielded (shifted upfield) and is usually found in the 152–156 ppm range.

    • This difference of ~10 ppm is a very reliable indicator for structural assignment.[4]

  • ¹H NMR: The chemical shift of the protons on the carbon directly attached to the tetrazole nitrogen (the α-carbon of the alkyl group) is also informative.

    • N2-Isomers: The N-CH ₂- protons are generally more deshielded (downfield) compared to their N1 counterparts. For a benzyl group, this might be around δ 5.90 ppm.[4]

    • N1-Isomers: The N-CH ₂- protons are more shielded (upfield). For a benzyl group, this could be around δ 5.75 ppm.[4]

  • Advanced NMR: For ambiguous cases, 2D NMR techniques like HMBC and HSQC can provide definitive correlations. 15N NMR, while less common, offers unambiguous characterization.[19][20][21]

NMR Probe N1-Substituted Tetrazole N2-Substituted Tetrazole
C5 Chemical Shift (¹³C) ~152-156 ppm (Shielded)~163-167 ppm (Deshielded)
N-CH₂-R Proton Shift (¹H) More Upfield (e.g., ~δ 5.7 ppm for benzyl)More Downfield (e.g., ~δ 5.9 ppm for benzyl)

Validated Experimental Protocols

Protocol 1: General Procedure for N2-Selective Alkylation (Kinetic Control)

This protocol is optimized for primary alkyl halides to favor the formation of the N2-isomer.

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Primary Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-substituted-1H-tetrazole (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Stir the solution at room temperature and add the finely ground potassium carbonate (1.5 eq).

  • Stir the resulting suspension for 15-20 minutes at room temperature to ensure complete formation of the tetrazolide salt.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers. The N2-isomer is often the major product.

Self-Validation Check: Analyze the crude product ratio and the purified isomers by ¹H and ¹³C NMR to confirm the regiochemical assignment based on the C5 chemical shift.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR

A quick and reliable method to determine the outcome of your reaction before purification.

Procedure:

  • Take a small aliquot from the crude reaction mixture after workup but before purification.

  • Evaporate the solvent completely.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Identify the distinct signals corresponding to the N-CH ₂- protons of the N1 and N2 isomers. These are typically well-resolved singlets or triplets depending on the alkyl group.

  • Integrate both signals carefully. The ratio of the integrals directly corresponds to the regioisomeric ratio of the products in your crude mixture.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical heterocyclic scaffold. 5-substituted 1H-tetrazoles are vital in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in blockbuster drugs like losartan and valsartan[1][2].

The cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition of an organic nitrile with an azide source, a reaction whose efficiency is profoundly dependent on the catalyst employed[1][3]. This guide provides in-depth, field-proven insights into catalyst choice, troubleshooting common experimental hurdles, and detailed protocols to ensure reproducible, high-yielding results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the catalytic synthesis of 5-substituted tetrazoles.

Q1: What is the fundamental role of a catalyst in the nitrile-azide cycloaddition reaction?

A1: The catalyst's primary role is to activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide anion[4][5]. In the absence of a catalyst, the reaction requires harsh conditions and often results in low yields. Catalysts, typically Lewis acids or Brønsted acids, coordinate to the nitrogen atom of the nitrile. This coordination withdraws electron density from the carbon-nitrogen triple bond, significantly increasing the electrophilicity of the nitrile carbon[5][6]. This "electrophilic activation" lowers the activation energy for the subsequent azide attack, which is the rate-determining step, thereby accelerating the reaction under milder conditions[6][7].

Q2: What are the main classes of catalysts used for this synthesis, and what are their general characteristics?

A2: Catalysts can be broadly categorized into two main types: homogeneous and heterogeneous.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include simple metal salts like zinc(II) bromide (ZnBr₂) and zinc(II) chloride (ZnCl₂)[4][8], indium(III) chloride (InCl₃)[4], and various cobalt(II) complexes[9]. They are often highly active but can present challenges in separation from the final product, which can lead to product contamination and catalyst loss[1][8].

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid medium). This category has seen extensive development, particularly with nanomaterials, due to the significant advantage of easy separation (by filtration or magnetic decantation) and recyclability[1][8][10][11]. Examples include metal oxides (e.g., nanocrystalline ZnO)[1][12], zeolites (e.g., CoY zeolite)[8], silica-supported acids[13], and various magnetic nanoparticles functionalized with catalytic species[10][11][12][14].

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on the scale of your synthesis and your priorities.

  • For small-scale laboratory synthesis and methods development , homogeneous catalysts like ZnBr₂ are often preferred due to their low cost, high activity, and predictable behavior[4][15].

  • For large-scale industrial production or green chemistry applications , heterogeneous catalysts are superior[13]. Their key advantages are straightforward recovery and reuse, which reduces cost and waste, and minimizes metal leaching into the final product, a critical consideration in pharmaceutical manufacturing[8][14].

Q4: Are there any metal-free catalyst options?

A4: Yes, metal-free catalysis is an emerging area. Options include Brønsted acids like silica sulfuric acid, a solid acid catalyst that is inexpensive, recyclable, and environmentally benign[13]. L-proline has also been reported as an effective and environmentally friendly organocatalyst[4]. Natural materials, such as cuttlebone, have even been used as low-cost, porous heterogeneous catalysts that activate nitriles through hydrogen bonding[7].

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis of 5-substituted tetrazoles.

Problem: Low or No Product Yield

Potential Cause Explanation & Recommended Solution
Poor Catalyst Activity The chosen catalyst may be unsuitable for your specific substrate or may have deactivated. Solution: 1. Switch Catalyst Type: If using a mild Lewis acid like ZnCl₂ with an electron-deficient nitrile fails, consider a stronger Lewis acid or a different catalytic system. 2. Verify Catalyst Integrity: For heterogeneous catalysts, ensure they have been properly activated and stored. For air-sensitive catalysts, ensure reactions are run under an inert atmosphere.
Substrate Reactivity The electronic nature of the nitrile is crucial. Aromatic nitriles with electron-withdrawing groups are generally more reactive than those with electron-donating groups. Aliphatic nitriles can sometimes show higher reactivity than aromatic ones[10][13]. Solution: For less reactive nitriles, you may need to increase the reaction temperature, prolong the reaction time, or switch to a more potent catalyst[8].
Incorrect Solvent The solvent plays a critical role in solubilizing reagents and mediating the reaction. High-boiling polar aprotic solvents like DMF or DMSO are commonly used[8][16]. Solution: Perform a solvent screen. For some catalyst systems, greener solvents like water or polyethylene glycol (PEG) have proven effective[12][14].
Presence of Water (for moisture-sensitive catalysts) While some systems (e.g., Sharpless's ZnBr₂ method) work well in water[4][8], many Lewis acids can be deactivated by moisture. Solution: Ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., N₂ or Ar) if your catalyst is known to be moisture-sensitive.
Insufficient Reaction Time/Temperature The reaction may not have reached completion. Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature or allowing it to run longer. Microwave-assisted heating can often dramatically reduce reaction times[1][4].

Problem: Catalyst Deactivation and Poor Recyclability (Heterogeneous Catalysts)

Potential Cause Explanation & Recommended Solution
Leaching of Active Species The active catalytic metal or acidic sites may be leaching from the solid support into the reaction medium. This is a common issue with supported catalysts. Solution: 1. Post-Reaction Analysis: Use ICP-OES to analyze the reaction filtrate for traces of the leached metal[12][14]. 2. Modify the Support: A stronger linkage between the active site and the support may be required. Consider supports with better covalent anchoring capabilities.
Fouling of Catalyst Surface The catalyst's pores or active sites may become blocked by polymeric byproducts or adsorbed starting materials/products. Solution: After recovery, wash the catalyst extensively with appropriate solvents to remove adsorbed species. If fouling is severe, thermal reactivation (calcination) under controlled conditions may be necessary, provided the catalyst is thermally stable[8].
Structural Degradation The support material (e.g., silica, zeolite) may not be stable under the reaction conditions (e.g., high temperature, aggressive solvents). Solution: Characterize the reused catalyst using techniques like XRD or TEM to check for changes in its morphology or crystal structure. If degradation is observed, a more robust support material is needed.

Problem: Safety Hazards

Potential Cause Explanation & Recommended Solution
Formation of Hydrazoic Acid (HN₃) Sodium azide (NaN₃) in the presence of an acid (even weak Brønsted acids like ammonium chloride or trace water with a Lewis acid) can generate hydrazoic acid. HN₃ is highly toxic, volatile, and dangerously explosive[5][15][17]. Solution: 1. Strict Engineering Controls: ALWAYS conduct the reaction in a well-ventilated chemical fume hood. 2. Avoid Acidic Quench: Never add strong acid to the reaction mixture before neutralizing or destroying the excess azide. 3. Quench Excess Azide: At the end of the reaction, destroy any remaining azide by carefully adding a solution of sodium nitrite (NaNO₂), followed by acidification. This converts azide to harmless nitrogen gas and nitrous oxide[15].
Formation of Heavy Metal Azides Azide anions can form dangerously explosive salts with certain heavy metals. Solution: Avoid contact of azide-containing waste streams with lead or copper piping or equipment. Dispose of azide waste according to your institution's hazardous waste protocols[5].

Visualizing the Process: Mechanism and Troubleshooting

To better understand the catalyst's role and navigate experimental challenges, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Catalytic_Cycle cluster_main Catalytic Cycle for Lewis Acid-Catalyzed Tetrazole Synthesis RCN Nitrile (R-C≡N) Activated Activated Complex [R-C≡N--Cat] RCN->Activated 1. Nitrile Activation Cat Catalyst (e.g., Zn²⁺) Cat->Activated Intermediate Imidoyl Azide Intermediate Activated->Intermediate 2. Nucleophilic Attack Azide Azide (N₃⁻) Azide->Intermediate Cyclized Cyclized Anion Intermediate->Cyclized 3. Intramolecular Cyclization Product 5-Substituted Tetrazole Cyclized->Product 4. Protonation Protonation Proton Source (H⁺) Protonation->Product RegenCat Regenerated Catalyst Product->RegenCat 5. Catalyst Release RegenCat->Cat

Caption: Generalized catalytic cycle for the synthesis of 5-substituted tetrazoles.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_catalyst Catalyst Evaluation cluster_conditions Reaction Optimization cluster_solution Resolution start Experiment Start: Low/No Product Yield reagents Verify Reagent Purity & Stoichiometry start->reagents setup Check Reaction Setup (Temp, Stirring, Atmosphere) reagents->setup Reagents OK activity Is Catalyst Active? (Known substrate test) setup->activity Setup OK activity->reagents activity->setup No, Inactive choice Is Catalyst Appropriate? (Consider substrate electronics) activity->choice Yes choice->activity No, Change Catalyst loading Optimize Catalyst Loading choice->loading Yes solvent Screen Solvents (DMF, DMSO, H₂O, PEG) loading->solvent Optimized time_temp Optimize Time & Temperature (Monitor via TLC/LCMS) solvent->time_temp success Yield Improved time_temp->success

Caption: Decision tree for troubleshooting low-yield tetrazole synthesis reactions.

Detailed Experimental Protocol: Synthesis of 5-phenyl-1H-tetrazole using Zinc Bromide

This protocol is a representative example based on the widely cited Sharpless method, known for its operational simplicity and effectiveness[4][8].

Materials:

  • Benzonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv) - CAUTION: Highly toxic!

  • Zinc Bromide (ZnBr₂) (1.0 equiv)

  • Deionized Water

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (e.g., 10.3 g, 100 mmol), sodium azide (9.75 g, 150 mmol), zinc bromide (22.5 g, 100 mmol), and deionized water (200 mL).

    • Causality Note: Zinc bromide acts as the Lewis acid catalyst, activating the benzonitrile. Water serves as a safe and effective solvent for this particular catalyst system[4]. Using an excess of sodium azide ensures the reaction goes to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. The mixture will appear as a milky suspension. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid) or LC-MS until the benzonitrile starting material is consumed (typically 12-24 hours).

  • Workup - Azide Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • IN A FUME HOOD , slowly and carefully add 3M HCl to the stirred mixture. The pH should be adjusted to ~1. This protonates the tetrazole, causing it to precipitate, and begins to neutralize the excess azide.

    • A white precipitate of 5-phenyl-1H-tetrazole will form.

    • To destroy the remaining hazardous hydrazoic acid, slowly add a solution of sodium nitrite (NaNO₂) (e.g., 1.5x the excess of NaN₃) to the acidic mixture. Vigorous gas evolution (N₂ and N₂O) will be observed. Stir until the gas evolution ceases (typically 1-2 hours). Test for the absence of azide using an iron(III) chloride test strip if available.

  • Product Isolation:

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to yield crude 5-phenyl-1H-tetrazole.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from hot water or an ethanol/water mixture is effective.

References

Technical Support Center: Enhancing the Metabolic Stability of Tetrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the metabolic stability of tetrazole-based compounds. As a privileged scaffold in medicinal chemistry, the tetrazole ring is often employed as a bioisostere for carboxylic acids, offering advantages in lipophilicity and metabolic robustness.[1][2][3] However, these compounds are not metabolically inert, and understanding their biotransformation is crucial for successful drug development.[4] This resource provides actionable troubleshooting advice and answers to frequently asked questions to navigate the challenges of tetrazole metabolism.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of tetrazole-containing molecules.

Q1: Why is the tetrazole ring considered metabolically stable?

The tetrazole ring's stability stems from its high nitrogen content and aromatic nature, which makes it resistant to common metabolic degradation pathways like β-oxidation or amino acid conjugation that carboxylic acids might undergo.[5][6] This inherent stability is a key reason for its use as a carboxylic acid bioisostere in drug design.[1][7][8][9][10]

Q2: What are the primary metabolic pathways for tetrazole-based compounds?

Despite the ring's general stability, the most significant metabolic liability for many 1H-tetrazole-containing compounds is N-glucuronidation .[11] This is a Phase II metabolic reaction where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to one of the nitrogen atoms of the tetrazole ring. This process increases the compound's water solubility and facilitates its excretion. Both N1- and N2-glucuronides can be formed.[11]

Q3: Which specific UGT enzymes are responsible for tetrazole N-glucuronidation?

Several UGT isoforms can catalyze tetrazole N-glucuronidation, and the specific enzymes involved can vary depending on the compound's structure. Studies on angiotensin II receptor antagonists like losartan and candesartan have shown that members of the UGT1A and UGT2B subfamilies are involved.[11] Notably, UGT1A3 has demonstrated strong regioselectivity for the N2 position of the tetrazole ring in several sartans.[11] UGT1A1, UGT1A10, UGT2B7, and UGT2B17 have also been implicated in the N-glucuronidation of losartan.[11]

Q4: Besides N-glucuronidation, what other metabolic transformations can occur?

While N-glucuronidation is often the primary pathway, other metabolic reactions can occur on other parts of the molecule. These are highly dependent on the overall structure of the compound and can include:

  • Oxidation: Cytochrome P450 (CYP) enzymes can oxidize other parts of the molecule, such as alkyl or aryl substituents.

  • O-Glucuronidation: If the compound contains other functional groups like hydroxyls, these can undergo O-glucuronidation.[11]

Q5: How does replacing a carboxylic acid with a tetrazole affect a compound's properties?

This bioisosteric replacement can lead to several beneficial changes:

  • Increased Metabolic Stability: As mentioned, tetrazoles are more resistant to certain metabolic pathways.[5][6][12]

  • Enhanced Lipophilicity: Tetrazoles are generally more lipophilic than the corresponding carboxylates at physiological pH, which can improve membrane permeability.[5][9]

  • Similar Acidity: The pKa of 1H-tetrazoles is comparable to that of carboxylic acids, allowing them to maintain similar ionic interactions with biological targets.[8][9]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing common experimental challenges related to the metabolic stability of tetrazole compounds.

Scenario 1: High Clearance of a Tetrazole Compound in Human Liver Microsomes (HLM)

Problem: Your lead tetrazole-containing compound shows high intrinsic clearance (Clint) in an HLM stability assay, suggesting rapid metabolic turnover.

Potential Causes:

  • Extensive N-glucuronidation by UGT enzymes present in the microsomes.

  • Rapid oxidation by CYP enzymes on other parts of the molecule.

  • A combination of both Phase I and Phase II metabolism.

Recommended Troubleshooting Workflow:

G A High Clearance Observed in HLM Assay B Step 1: Differentiate Phase I vs. Phase II Metabolism A->B C Incubate with HLM in the presence and absence of NADPH. (CYP enzymes are NADPH-dependent) B->C D Incubate with HLM in the presence and absence of UDPGA. (UGT enzymes are UDPGA-dependent) B->D E Clearance is NADPH-dependent? C->E F Clearance is UDPGA-dependent? D->F E->F No G Primary metabolism is CYP-mediated oxidation. E->G Yes F->A No (Re-evaluate assay conditions) H Primary metabolism is UGT-mediated glucuronidation. F->H Yes I Step 2: Identify Specific Enzymes G->I H->I J Use recombinant human CYP (rhCYP) isoforms to pinpoint specific CYPs. I->J K Use recombinant human UGT (rhUGT) isoforms to identify specific UGTs (e.g., UGT1A1, 1A3, 1A4, 2B7). I->K L Step 3: Structural Modification Strategy J->L K->L M Block site of metabolism (e.g., fluorination). Introduce steric hindrance near the metabolic soft spot. L->M N Modify substituents to disfavor UGT binding. Consider N-alkylation or N-arylation of the tetrazole ring to block glucuronidation. L->N

Caption: Troubleshooting workflow for high clearance of tetrazole compounds.

Experimental Protocols:

Protocol 1: Differentiating CYP vs. UGT Metabolism in HLM

  • Preparation: Prepare stock solutions of your test compound. Pool human liver microsomes and prepare incubation buffers.

  • Reaction Mixtures (in triplicate):

    • Condition A (Total Metabolism): Microsomes, test compound, NADPH, and UDPGA.

    • Condition B (CYP Metabolism): Microsomes, test compound, and NADPH (no UDPGA).

    • Condition C (UGT Metabolism): Microsomes, test compound, and UDPGA (no NADPH).

    • Condition D (Control): Microsomes and test compound (no cofactors).

  • Incubation: Pre-incubate mixtures at 37°C for 5 minutes. Initiate the reaction by adding the test compound. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Compare the rate of disappearance of the parent compound across the different conditions. A significant decrease in Conditions A and B but not C indicates CYP-mediated metabolism. A significant decrease in Conditions A and C but not B points to UGT-mediated metabolism.

Scenario 2: My tetrazole compound is stable in microsomes but shows poor in vivo stability.

Problem: The compound appears stable in liver microsomes but is rapidly cleared in vivo.

Potential Causes:

  • Metabolism by non-microsomal enzymes: The metabolic pathway may involve cytosolic enzymes (e.g., aldehyde oxidase) or other Phase II enzymes not abundant in microsomes.

  • Hepatocyte-specific metabolism: The compound may be rapidly taken up by hepatocytes and metabolized by enzymes that require intact cellular structures.

  • Rapid renal clearance: The compound might be efficiently eliminated by the kidneys without significant metabolism.

Recommended Solutions:

  • Hepatocyte Stability Assay: Conduct a metabolic stability assay using cryopreserved human hepatocytes.[13] This in vitro system contains a broader range of metabolic enzymes (Phase I and Phase II) and active transporters, providing a more comprehensive picture of hepatic clearance.[13]

  • Plasma Stability Assay: Evaluate the compound's stability in plasma from different species to check for degradation by plasma esterases or other enzymes.

  • In vivo Pharmacokinetic Study with Metabolite Identification: Perform a pharmacokinetic study in an animal model (e.g., rat) and analyze plasma and urine samples to identify the major metabolites. This will provide direct evidence of the in vivo metabolic pathways.

Part 3: Strategies for Enhancing Metabolic Stability

Once the metabolic soft spot has been identified, several strategies can be employed to improve the stability of your tetrazole-based compound.

Table 1: Structural Modification Strategies to Enhance Metabolic Stability

StrategyRationaleExample Application
Blocking N-Glucuronidation
N-Alkylation/N-ArylationPhysically block the nitrogen atoms of the tetrazole ring from accessing the active site of UGT enzymes.Replace the acidic proton on the tetrazole with a small alkyl group (e.g., methyl) or a suitable aryl group.
Steric HindranceIntroduce bulky groups on the substituent attached to the tetrazole ring to sterically hinder the approach of UGT enzymes.Add a bulky group (e.g., t-butyl) to a phenyl ring adjacent to the tetrazole.
Blocking CYP-Mediated Oxidation
DeuterationReplace a hydrogen atom at a metabolically labile position with deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).If a methyl group is being oxidized to a carboxylic acid, deuterating the methyl group (CD3) can reduce the rate of metabolism.
Halogenation (e.g., Fluorination)Introduce electron-withdrawing fluorine atoms at or near the site of oxidation. This can deactivate the position towards electrophilic attack by CYP enzymes.Fluorinate an aromatic ring that is susceptible to hydroxylation.
Scaffold HoppingReplace a metabolically liable aromatic system with a more electron-deficient and stable heterocycle.[14]Replace a metabolically unstable phenyl ring with a pyridine or pyrimidine ring.[14]

Visualizing a Key Metabolic Pathway: N-Glucuronidation

The following diagram illustrates the UGT-catalyzed N-glucuronidation of a generic 5-substituted-1H-tetrazole.

G cluster_0 UGT-Catalyzed N-Glucuronidation Tetrazole 5-Substituted-1H-Tetrazole UGT UDP-Glucuronosyltransferase (UGT) Tetrazole->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT N1_Glucuronide N1-Glucuronide UGT->N1_Glucuronide Regioisomer 1 N2_Glucuronide N2-Glucuronide UGT->N2_Glucuronide Regioisomer 2 UDP UDP UGT->UDP

Caption: UGT-mediated N-glucuronidation of a tetrazole compound.

By understanding the fundamental metabolic pathways and employing the systematic troubleshooting and medicinal chemistry strategies outlined in this guide, you can effectively address the metabolic stability challenges of tetrazole-based compounds and advance your drug discovery programs.

References

reducing reaction time in tetrazole synthesis using microwave irradiation.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Welcome to the technical support center for accelerating tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage microwave irradiation to dramatically reduce reaction times and improve efficiency. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the formation of heterocyclic compounds, with tetrazole synthesis being a prime beneficiary. Traditional methods often require long reaction times, from many hours to several days.[1][2] Microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture, reducing synthesis times to mere minutes while often increasing yields and product purity.[3][4][5][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][7]

This guide provides answers to common questions, solutions to potential problems, and detailed protocols to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using microwave irradiation for synthesizing tetrazoles?

The most significant advantage is a drastic reduction in reaction time. Syntheses that typically take 10-48 hours using conventional heating can often be completed in 5-30 minutes under microwave irradiation.[2][4][8] This acceleration is coupled with benefits like higher product yields, cleaner reaction profiles with fewer by-products, and enhanced reproducibility.[1][4][5]

Q2: How does microwave heating work in a chemical reaction?

Unlike conventional heating which relies on slow heat transfer through conduction, microwave heating is a result of dielectric heating.[9] Microwave energy directly interacts with polar molecules and ionic species in the reaction mixture, causing them to rapidly oscillate and rotate.[9][10] This generates heat volumetrically and homogeneously throughout the sample, leading to a rapid temperature increase.[9]

Q3: Can I use a standard kitchen microwave oven for these syntheses?

Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features.[11] Professional laboratory microwave reactors are essential as they provide precise control over temperature and power, and critically, they include real-time pressure monitoring within sealed, certified reaction vessels.[11][12] Using a domestic oven is extremely dangerous due to the risk of explosion from pressure buildup and solvent corrosion.[11]

Q4: What are the typical starting materials for microwave-assisted tetrazole synthesis?

The most common and versatile method is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, most commonly sodium azide (NaN₃).[1][13][14] This reaction is often facilitated by a catalyst to activate the nitrile group.[13][15][16]

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments.

Problem 1: The reaction shows low or no yield.

  • Possible Cause: Inefficient Microwave Absorption.

    • Explanation & Solution: Microwave heating efficiency is highly dependent on the polarity of the reaction medium.[9][17] If you are using a non-polar solvent like toluene or THF, it will not absorb microwave energy effectively.[7][9][18]

    • Corrective Action:

      • Switch to a polar, high-microwave-absorbing solvent such as DMF, NMP, DMSO, or ethanol.[18]

      • If the solvent cannot be changed, add a small amount of an ionic liquid or a polar co-solvent to the mixture. These additives will absorb the microwave energy and transfer heat to the bulk medium.[18]

  • Possible Cause: Suboptimal Temperature or Power Settings.

    • Explanation & Solution: Every reaction has an optimal temperature for maximum yield and minimal side product formation. Insufficient temperature will result in a slow or incomplete reaction, while excessive heat can cause degradation.

    • Corrective Action: Systematically optimize the reaction temperature. Most microwave tetrazole syntheses perform well between 110°C and 190°C.[8][19] Begin with a moderate temperature (e.g., 120°C) and incrementally increase it in subsequent experiments while monitoring the outcome by TLC.

  • Possible Cause: Catalyst Inactivity or Absence.

    • Explanation & Solution: Many [3+2] cycloadditions for tetrazole synthesis are not efficient without a catalyst to activate the nitrile. Common catalysts include zinc salts, copper(I) salts, or various heterogeneous catalysts like metal-functionalized nanoparticles.[13][15][16][20]

    • Corrective Action: Ensure you are using an appropriate and active catalyst. For the classic nitrile/azide reaction, catalysts like ZnCl₂ or CuI are well-documented.[15][16] Verify the catalyst's quality and concentration as specified in established protocols.

Problem 2: The reaction is incomplete, with significant starting material remaining.

  • Possible Cause: Insufficient Irradiation Time.

    • Explanation & Solution: While MAOS is remarkably fast, the optimal time can vary based on the reactivity of the specific nitrile substrate. Sterically hindered or electronically deactivated nitriles may require longer exposure to microwave energy.

    • Corrective Action: Monitor the reaction's progress using TLC at set intervals (e.g., 5, 10, 20, and 30 minutes).[8] If starting material persists, extend the irradiation time until consumption is complete.

  • Possible Cause: Reaction Temperature is Too Low.

    • Explanation & Solution: The Arrhenius equation dictates that reaction rates increase with temperature. The ability of a sealed-vessel microwave reactor to safely exceed the solvent's boiling point is a key factor in its effectiveness.[12] If the set temperature is too low, the reaction may stall.

    • Corrective Action: Gradually increase the target reaction temperature in 10-15°C increments. A higher temperature will often drive the reaction to completion much faster.[2]

Problem 3: The final product is impure, with significant side products.

  • Possible Cause: Excessive Reaction Temperature.

    • Explanation & Solution: While high temperatures accelerate reactions, they can also provide the activation energy for undesired side reactions or cause the decomposition of thermally sensitive reactants or products.[7]

    • Corrective Action: Reduce the set temperature. Finding the "sweet spot"—the lowest temperature at which the reaction proceeds to completion in a reasonable time—is crucial for obtaining a clean product.

Problem 4: The reaction vessel experienced a sudden pressure spike or failure.

  • Possible Cause: Use of a Low-Boiling Point Solvent at High Temperature.

    • Explanation & Solution: Solvents with low boiling points (e.g., acetone, dichloromethane, methanol) will generate very high pressures when heated significantly above their atmospheric boiling point.[18] This can exceed the safety limits of the reaction vessel.

    • Corrective Action: If a high reaction temperature is required, select a solvent with a correspondingly high boiling point (e.g., switch from dichloromethane to dichloroethane, or from ethanol to NMP).[18] Always consult solvent properties and vessel pressure limits before starting an experiment.

  • Possible Cause: Unanticipated Exothermic Reaction.

    • Explanation & Solution: Some chemical reactions can release a significant amount of heat, leading to a thermal runaway that generates pressure faster than the instrument can control.

    • Corrective Action: When exploring a new or unknown reaction, always start with a very small scale (low mmol) and use a lower power setting.[11] This allows you to observe the reaction's behavior safely before scaling up.

  • Possible Cause: Improper Equipment Use.

    • Explanation & Solution: Vessel failure can occur if the vial is overfilled, improperly sealed, or has been used beyond its serviceable lifetime.[11]

    • Corrective Action: Strictly adhere to the microwave reactor manufacturer's guidelines. Use only certified pressure tubes and caps, do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel volume), and ensure the Teflon septum and cap are sealed correctly.[11][12]

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated through direct comparison.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 10 - 48 hours[2][4]9 - 30 minutes[4][8][13]
Typical Yield 61 - 68%[4][8]79 - 93%[2][4][8]
Energy Input High (prolonged heating)[5]Low (rapid, targeted heating)[3][7]
Process Conductive heating, often slow and inefficient[21]Dielectric heating, rapid and uniform[9]

Experimental Protocols & Visualizations

Protocol: General Procedure for Microwave-Assisted Synthesis of 5-Substituted-1H-tetrazoles

Caution: This reaction involves sodium azide, which is highly toxic and explosive. Handle with extreme care and follow all institutional safety protocols. The reaction generates pressure in a sealed vessel.

Reagents & Equipment:

  • Organic Nitrile (1.0 mmol, 1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 mmol, 1.5 equiv)

  • Catalyst (e.g., ZnCl₂ or CuI, 0.1-0.2 mmol)

  • Solvent (e.g., DMF, NMP, 3-5 mL)

  • Dedicated laboratory microwave reactor with certified pressure-rated glass vials (e.g., 10 mL vial) and magnetic stir bars.

Procedure:

  • Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Add the organic nitrile (1.0 mmol), sodium azide (1.5 mmol), and the chosen catalyst.

  • Add the solvent (3-5 mL) to the vial.

  • Seal the vial securely with a Teflon septum and an aluminum crimp cap.

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 130°C

    • Irradiation Time: 20 minutes

    • Power: 300-400 W (or use variable power with temperature control)

    • Stirring: On

  • Start the irradiation program. The reactor will automatically control power to maintain the set temperature.

  • After the program is complete, the instrument will cool the vessel with a compressed air stream. Crucially, do not attempt to open the vessel until the temperature is well below the solvent's boiling point (e.g., < 50°C). [12]

  • Work-up: Once cooled, carefully open the vial in a fume hood. Quench the reaction mixture by pouring it into acidified water (e.g., dilute HCl). The product may precipitate and can be collected by filtration, or it can be extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[4]

  • Confirmation: Confirm the structure of the synthesized tetrazole using analytical techniques such as ¹H NMR, IR, and mass spectrometry.[8][15]

Visual Workflow of Microwave Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Analysis A 1. Add Reagents & Solvent to Microwave Vial B 2. Securely Seal Vessel with Crimp Cap A->B C 3. Place Vial in Reactor & Set Parameters (Temp, Time, Power) B->C D 4. Run Microwave Irradiation Program C->D E 5. Cool Vessel to < 50°C (Critical Safety Step) D->E F 6. Quench, Extract, or Filter Product E->F G 7. Purify (Recrystallization or Chromatography) F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: Standard workflow for microwave-assisted tetrazole synthesis.

Troubleshooting Decision Tree

G Start Low or No Yield? Cause1 Is your solvent polar (e.g., DMF, NMP)? Start->Cause1 Sol1 Switch to a polar solvent or add a polar additive. Cause1->Sol1 No Cause2 Is the temperature optimized (110-190°C)? Cause1->Cause2 Yes Sol2 Increase temperature in 10-15°C increments. Cause2->Sol2 No Cause3 Are you using an appropriate catalyst? Cause2->Cause3 Yes Sol3 Add a suitable catalyst (e.g., ZnCl₂, CuI). Cause3->Sol3 No

References

Technical Support Center: Safe Management of Sodium Azide in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing hazardous reagents in tetrazole synthesis. This guide, curated by Senior Application Scientists, provides in-depth technical and safety information for professionals working with sodium azide (NaN₃), a common but highly hazardous reagent. Our goal is to equip you with the knowledge to perform these syntheses safely and effectively, minimizing risks while maximizing experimental success.

I. Understanding the Dual Nature of Sodium Azide: A Highly Effective Reagent with Significant Hazards

Sodium azide is a versatile and efficient nitrogen source for the synthesis of tetrazoles, a class of heterocyclic compounds with broad applications in pharmaceuticals as carboxylic acid surrogates and lipophilic spacers.[1][2] The most direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[1][3] However, the utility of sodium azide is shadowed by its significant health and physical hazards.

Key Hazards Associated with Sodium Azide:

  • High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[4][5] It functions by inhibiting cytochrome oxidase, effectively stopping cellular respiration, with the central nervous system and brain being particularly vulnerable.[6][7] Ingestion of as little as 100-200 mg can lead to severe symptoms and potentially death.[4]

  • Formation of Explosive Compounds: This is the most critical physical hazard.

    • Heavy Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, silver, zinc, and their salts to form highly shock-sensitive and explosive metal azides.[4][8][9] This is a major concern for laboratory plumbing and equipment. Never dispose of azide-containing solutions down drains, as accumulation of explosive metal azides in pipes can occur.[4][10][11]

    • Hydrazoic Acid (HN₃): In the presence of acids or water, sodium azide rapidly forms hydrazoic acid, a highly toxic, volatile, and explosive gas.[4][7] The sharp, pungent odor of hydrazoic acid may not be a sufficient warning of its presence at dangerous concentrations.[7]

    • Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (DCM) or chloroform can form explosive organic azides.[4][12]

  • Thermal Instability: While relatively stable at room temperature, sodium azide decomposes violently when heated above 275°C (527°F).[4][5][13]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and troubleshooting scenarios encountered during tetrazole synthesis using sodium azide.

A. Handling and Storage of Sodium Azide

Q1: What are the essential personal protective equipment (PPE) requirements for handling sodium azide?

A1: Due to its high toxicity, stringent PPE is mandatory.

  • Gloves: Wear two pairs of nitrile gloves.[4] If a glove becomes contaminated, remove it immediately and wash your hands.[4]

  • Eye Protection: Chemical safety goggles are required. If there's a splash risk, a face shield should be worn in addition to goggles.[14][15]

  • Lab Coat: A fully buttoned lab coat is necessary.[15]

  • Apparel: Wear long pants and closed-toe shoes.[4]

  • Respiratory Protection: All work with solid sodium azide or concentrated solutions (>5%) must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapors.[4][5]

Q2: I need to weigh solid sodium azide. What is the safest way to do this?

A2: Weighing solid sodium azide poses a risk of generating airborne particles.

  • Always perform this task inside a chemical fume hood.[4]

  • Use non-metallic (e.g., ceramic or plastic) spatulas and weigh paper.[6][15] Metal spatulas can form shock-sensitive metal azides if scratched.[6][15]

  • If the balance cannot be placed inside the hood, tare your container with its lid on the balance first. Take the container into the hood, add the sodium azide, and securely close the lid before returning to the balance for weighing.[15]

  • Clean the weighing area and spatula with a damp cloth (using alkaline water with a pH >9) to prevent dust formation.[5]

Q3: How should I store sodium azide in the laboratory?

A3: Proper storage is critical to prevent hazardous reactions.

  • Location: Store in a cool, dry, and dark area, away from heat sources and open flames.[8]

  • Containment: Keep it in tightly sealed, non-metal containers.[8][11] Using secondary containment is a good practice.[4]

  • Segregation: Store sodium azide separately from incompatible materials, especially acids, heavy metals and their salts, halogenated solvents, carbon disulfide, and bromine.[6][11][14]

B. Tetrazole Synthesis: Reaction Setup and Monitoring

Q4: My tetrazole synthesis reaction is sluggish. Can I increase the temperature?

A4: While heating is often required for the cycloaddition of nitriles and azides, caution is paramount.[1] Sodium azide itself decomposes violently above 275°C.[4] More importantly, the reaction mixture may contain other thermally sensitive species. Before increasing the temperature, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used and can facilitate the reaction at lower temperatures compared to non-polar solvents.[16][17]

  • Catalysis: The use of catalysts can significantly lower the activation energy and reaction temperature. Various catalysts have been reported, including zinc salts (e.g., ZnBr₂), cobalt complexes, and silica sulfuric acid.[16][18][19]

  • Monitoring Hydrazoic Acid: If your reaction conditions are acidic, increasing the temperature will also increase the vapor pressure of the highly toxic and explosive hydrazoic acid.[18] It is crucial to ensure adequate ventilation and consider methods to monitor or minimize HN₃ formation.[18]

Q5: I'm concerned about the formation of hydrazoic acid (HN₃) during my reaction. How can I minimize this risk?

A5: The formation of hydrazoic acid is a primary safety concern, especially when using acidic promoters like ammonium chloride.[3][18]

  • pH Control: Maintaining a neutral or slightly basic pH can significantly reduce the formation of HN₃.[18] Some protocols utilize zinc oxide in aqueous THF to maintain a pH of 8, which has been shown to dramatically decrease the concentration of HN₃ in the reaction headspace.[18]

  • Buffered Systems: A buffered system, for instance using an amine and its hydrochloride salt, can provide a safer reaction environment.[20]

  • Continuous Flow Reactors: For larger scale synthesis, using a continuous flow microreactor can greatly enhance safety by minimizing the volume of the reaction mixture at any given time and allowing for in-line quenching of residual azide.[21]

Q6: What is the mechanism of the tetrazole synthesis from a nitrile and sodium azide?

A6: The reaction is a formal [3+2] cycloaddition.[1] While sometimes depicted as a concerted process, computational studies suggest a stepwise mechanism is more likely, especially with azide salts.[2][22] The reaction often involves activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent ring closure to form the aromatic tetrazole ring.[1][2][3]

Workflow for Safe Tetrazole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Quenching cluster_disposal Waste Disposal PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh NaN₃ using non-metal spatula FumeHood->Weighing Setup Assemble Glassware (Avoid ground glass joints if possible) Weighing->Setup Addition Add Reagents (Solvent, Nitrile, Catalyst, NaN₃) Setup->Addition Heating Heat Reaction Mixture (Monitor Temperature Carefully) Addition->Heating Cooling Cool Reaction to 0°C Heating->Cooling Quench Quench Excess Azide (e.g., with NaNO₂/Acid) Cooling->Quench Isolation Isolate Product (e.g., Precipitation, Extraction) Quench->Isolation Waste Collect all waste (liquid & solid) in a designated non-metal container Quench->Waste Isolation->Waste Label Label as 'Azide Waste' Waste->Label EHS Dispose through EHS Label->EHS

Caption: Workflow for Safe Handling of Sodium Azide in Tetrazole Synthesis.

C. Quenching, Waste Disposal, and Spill Management

Q7: My reaction is complete. How do I safely quench the unreacted sodium azide?

A7: Never ignore unreacted sodium azide in your reaction mixture. The standard and most reliable method is quenching with nitrous acid, which is generated in situ.[4][23][24] This procedure must be performed in a chemical fume hood. [4][25]

Standard Quenching Protocol:

  • Cool the aqueous reaction mixture to 0°C in an ice bath.

  • Ensure the concentration of sodium azide in the solution does not exceed 5%.[4][25]

  • Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂), using approximately 1.5 g of sodium nitrite for every 1 g of residual sodium azide (a 40% excess).[4]

  • While stirring vigorously, slowly add a 20% aqueous solution of sulfuric acid dropwise.[4] This will generate nitrous acid, which decomposes the azide into nitrogen gas and nitric oxide.[4]

    • 2NaN₃ + 2HNO₂ → 3N₂(g) + 2NO(g) + 2NaOH [4]

  • Continue adding acid until gas evolution ceases and the solution is acidic.[24]

  • Test for completion by spotting the solution on starch-iodide paper. A blue color indicates excess nitrite is present, meaning all the azide has been destroyed.[4][24]

Q8: What should I do if I can't use sodium nitrite for quenching due to reactivity with my product?

A8: This is a challenging situation.

  • Extraction First: If your product is soluble in an organic solvent, you might be able to extract it from the aqueous phase first. Then, you can proceed to quench the remaining aqueous azide solution using the standard sodium nitrite/acid procedure without affecting your product.[26]

  • Consult Safety Professionals: Adding water alone does not destroy sodium azide.[26] If extraction is not feasible, you must consult with your institution's Environmental Health & Safety (EHS) department to devise a specific waste disposal plan. Do not attempt unvalidated quenching methods.

Q9: How do I handle a sodium azide spill?

A9: The response depends on the size of the spill. For any large spill, or if you feel untrained or unable to handle it, evacuate the area and contact your institution's EHS or emergency response team immediately.[6][10]

For small spills (<250 mL solution or <250 g solid) inside a fume hood: [6]

  • Alert others in the lab and ensure you are wearing appropriate PPE (double gloves, goggles, lab coat).[6]

  • For solid spills: Carefully cover the solid with a paper towel and dampen it with alkaline water (pH > 9) to avoid generating dust and to prevent the formation of hydrazoic acid.[5] Carefully sweep up the material using non-metallic tools and place it in a labeled, non-metal container for hazardous waste.[11][14]

  • For liquid spills: Cover with an absorbent material from your spill kit.[5][6]

  • Decontaminate the area: After the initial cleanup, wipe the area thoroughly with a soap and water solution (pH > 9) at least twice.[5][27]

  • Dispose of all cleanup materials (gloves, paper towels, absorbent pads) as hazardous azide waste.[5][10]

Q10: How can I test for the presence of residual azide in my final product or waste stream?

A10: Confirming the absence of azide is crucial for safety.

  • Qualitative Test: A simple colorimetric test involves adding a drop of ferric chloride solution to an acidified sample. A red color indicates the presence of hydrazoic acid, and thus azide.[25]

  • Quantitative Analysis: For pharmaceutical quality control, more robust methods are required. These include:

    • HPLC with UV detection: Often requires derivatization of the azide anion to make it detectable.[28][29]

    • Ion Chromatography (IC): Can directly measure the azide anion.[28]

    • Headspace Gas Chromatography (HS-GC): Can be used to detect azide as an impurity in sartan drugs.[30]

III. Summary of Key Safety Parameters

ParameterGuideline / PrecautionRationale
Handling Always use a chemical fume hood.[4]Prevents inhalation of toxic dust or hydrazoic acid vapor.
Tools Use non-metallic spatulas and containers.[6][15]Avoids formation of shock-sensitive heavy metal azides.
PPE Double nitrile gloves, safety goggles, lab coat.[4]Protects against skin absorption and eye contact.
Storage Segregate from acids, metals, and halogenated solvents.[11]Prevents formation of explosive hydrazoic acid and metal/organic azides.
Heating Avoid temperatures >275°C.[4]Prevents violent thermal decomposition.
Solvents Do not use halogenated solvents (e.g., DCM, CHCl₃).[12]Prevents formation of explosive polyazidomethanes.
Quenching Use NaNO₂/acid method in a fume hood.[4]Safely decomposes azide into nitrogen and nitric oxide gases.
Disposal NEVER pour down the drain. Collect in designated waste containers.[4][10]Prevents accumulation of explosive metal azides in plumbing.

Logical Relationship Diagram

NaN3 Sodium Azide (NaN₃) Acid Acid / Water (e.g., H₂SO₄, H₂O) NaN3->Acid reacts with HeavyMetals Heavy Metals (Pb, Cu, Ag, Zn) NaN3->HeavyMetals reacts with Halogenated Halogenated Solvents (e.g., CH₂Cl₂) NaN3->Halogenated reacts with Heat Heat >275°C NaN3->Heat exposed to HN3 Hydrazoic Acid (HN₃) (Toxic & Explosive Gas) Acid->HN3 forms MetalAzides Heavy Metal Azides (Shock-Sensitive Explosives) HeavyMetals->MetalAzides forms OrganicAzides Explosive Organic Azides Halogenated->OrganicAzides forms Decomposition Violent Decomposition (N₂ + Na) Heat->Decomposition causes

Caption: Key Hazardous Reactions of Sodium Azide.

IV. References

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley. --INVALID-LINK--

  • Sodium Azide NaN3. Division of Research Safety, University of Illinois. (2019-09-19). --INVALID-LINK--

  • Sodium azide: Uses, safety and sustainable alternatives. Abcam. --INVALID-LINK--

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. --INVALID-LINK--

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. --INVALID-LINK--

  • Standard Operating Procedure for Sodium Azide. UNC Policies. (2021-04-13). --INVALID-LINK--

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 124(41), 12210-6. --INVALID-LINK--

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. --INVALID-LINK--

  • Sodium Azide SOP. Duke Safety. --INVALID-LINK--

  • Technical Support Center: Acyl Azides - Safe Handling and Quenching. Benchchem. --INVALID-LINK--

  • Procedure for Working with Sodium Azide. Kennesaw State University. --INVALID-LINK--

  • Sodium Azide. Environment, Health & Safety, University of Michigan. --INVALID-LINK--

  • Laboratory chemical safety summary: sodium azide. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. --INVALID-LINK--

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. (2022-12-27). --INVALID-LINK--

  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. (2021-02-16). --INVALID-LINK--

  • Sodium azide. Wikipedia. --INVALID-LINK--

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. (2024-04-29). --INVALID-LINK--

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Sodium Azide. LSU Health Shreveport. --INVALID-LINK--

  • Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Organic Process Research & Development. --INVALID-LINK--

  • Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. (2012-02-13). --INVALID-LINK--

  • Sodium Azide | NaN3 | CID 33557. PubChem. --INVALID-LINK--

  • Stability of sodium azide in solution?. Sciencemadness. (2007-12-10). --INVALID-LINK--

  • Quenching Azide. Thorn-Seshold. --INVALID-LINK--

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. --INVALID-LINK--

  • Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. --INVALID-LINK--

  • Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. ScienceDirect. (2025-08-07). --INVALID-LINK--

  • How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction?. ResearchGate. (2019-02-18). --INVALID-LINK--

  • How to quench unreacted sodium azide from reaction mixture?. Chemistry Stack Exchange. (2016-08-12). --INVALID-LINK--

  • Sodium Azide | Chemical Emergencies. CDC. (2024-09-06). --INVALID-LINK--

  • Assay for ppm Levels of Azide in Drug Substances. LCGC International. --INVALID-LINK--

  • Information on Azide Compounds. Stanford Environmental Health & Safety. --INVALID-LINK--

  • Gas Electrode Method for Determination of Azide in Aqueous Samples From the Reprocessing Industry. Analytical Communications (RSC Publishing). --INVALID-LINK--

  • How to quench azide. Reddit. (2021-03-02). --INVALID-LINK--

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. (2021-12-07). --INVALID-LINK--

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. (2025-10-20). --INVALID-LINK--

  • Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. Propellants, Explosives, Pyrotechnics. --INVALID-LINK--

  • A novel simple and precise method for the determination of azide impurity in sartans using headspace gas chromatography with two dissimilar capillary columns and two flame ionization detectors (HS-GC-FID/FID). PubMed. --INVALID-LINK--

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. --INVALID-LINK--

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. --INVALID-LINK--

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. --INVALID-LINK--

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

References

Validation & Comparative

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Phenyltetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of pharmacophores is a cornerstone of innovation. Among the vast arsenal of heterocyclic scaffolds, the tetrazole ring stands out for its unique physicochemical properties, often serving as a bioisostere for carboxylic acids and amides, which can enhance metabolic stability and pharmacokinetic profiles.[1][2][3] The introduction of halogen atoms, particularly bromine, into the structure of phenyltetrazole derivatives offers a compelling strategy for modulating biological activity.[4] This guide provides an in-depth comparison of brominated phenyltetrazoles, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Role of Bromination in Phenyltetrazole Scaffolds

The incorporation of a bromine atom into a phenyltetrazole scaffold is not a random act of chemical modification; it is a deliberate strategy to leverage the unique properties of this halogen. Bromine's influence on a molecule's biological activity is multifaceted, stemming from its steric bulk, electronegativity, and its ability to form halogen bonds. These factors can significantly alter a compound's binding affinity to its target, its metabolic stability, and its overall efficacy.

A critical aspect of bromination is its impact on the lipophilicity of the molecule. By increasing lipophilicity, bromine can enhance the ability of a compound to cross cellular membranes, a crucial factor for reaching intracellular targets. Furthermore, the position of the bromine atom on the phenyl ring can have a profound effect on the molecule's conformation and its interaction with the target protein. This positional isomerism is a key element in the structure-activity relationship of brominated phenyltetrazoles.

Comparative Analysis of Brominated Phenyltetrazoles in Anticancer Applications

A compelling case study illustrating the SAR of brominated phenyltetrazoles is found in the synthesis and cytotoxic evaluation of a series of polybrominated benzimidazole and benzotriazole derivatives bearing a tetrazole moiety.[5] In this research, a series of compounds were synthesized and tested against human T-cell lymphoblast (CCRF-CEM) and breast adenocarcinoma (MCF-7) cell lines, providing valuable insights into the influence of bromine substitution on anticancer activity.

Cytotoxicity Data Summary

The following table summarizes the cytotoxic activity of a selection of these brominated phenyltetrazole derivatives against the CCRF-CEM and MCF-7 cancer cell lines. The data is presented as the percentage of viable cells after 24 hours of treatment at a concentration of 25 µM, allowing for a direct comparison of the potency of different brominated analogs.

Compound IDPhenyl Substituent on TetrazoleViable CCRF-CEM Cells (%)[5]Viable MCF-7 Cells (%)[5]
7a 4-chlorophenyl35.465.2
7b 4-bromophenyl28.758.9
7c 4-iodophenyl31.261.5
7d 4-methoxyphenyl45.175.8
8a 4-chlorophenyl75.348.7
8b 4-bromophenyl68.942.1
8c 4-iodophenyl71.445.3
8d 4-methoxyphenyl85.255.6

Data extracted and compiled from the study by Wieczerzak et al. (2016).[5]

Structure-Activity Relationship Insights

From the data presented, several key SAR observations can be made:

  • Influence of the Halogen: For the benzimidazole series (compounds 7a-7d), the 4-bromophenyl derivative (7b ) exhibited the highest cytotoxicity against the CCRF-CEM cell line, with only 28.7% of cells remaining viable. This suggests that for this particular scaffold and cell line, bromine is the preferred halogen at the para position of the phenyl ring compared to chlorine and iodine.

  • Impact of the Heterocyclic Core: The nature of the core heterocyclic system (benzimidazole vs. benzotriazole) significantly influences the activity and selectivity. The benzimidazole derivatives (7a-d) were generally more potent against the CCRF-CEM cell line, while the benzotriazole derivatives (8a-d) showed greater activity against the MCF-7 cell line. For the benzotriazole series, the 4-bromophenyl derivative (8b ) also demonstrated the highest potency against MCF-7 cells, with 42.1% viable cells.

  • Effect of Non-Halogen Substituents: The presence of a 4-methoxyphenyl group (compounds 7d and 8d ) resulted in a noticeable decrease in cytotoxicity compared to the halogenated analogs in both series and against both cell lines. This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring for anticancer activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of brominated phenyltetrazoles, based on established methodologies.

General Synthesis of Brominated Phenyltetrazole Derivatives

The synthesis of phenyltetrazole derivatives typically involves the [2+3] cycloaddition reaction between a nitrile and an azide.[6] For brominated analogs, the starting material would be a brominated benzonitrile.

Step-by-step Synthesis of a 1-Aryl-5-(bromophenyl)tetrazole:

  • Preparation of the Nitrile: Start with the appropriate bromobenzonitrile.

  • Cycloaddition Reaction:

    • To a solution of the bromobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with a dilute acid (e.g., 2N HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • N-Alkylation/Arylation (if required):

    • The resulting 5-(bromophenyl)tetrazole can be further functionalized at the N1 or N2 position of the tetrazole ring through alkylation or arylation reactions.

  • Purification and Characterization:

    • Purify the final product by recrystallization or column chromatography.

    • Characterize the structure and purity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Synthesis_Workflow Bromobenzonitrile Bromobenzonitrile Cycloaddition [2+3] Cycloaddition Bromobenzonitrile->Cycloaddition Reagents NaN3, NH4Cl DMF, Heat Reagents->Cycloaddition Bromophenyltetrazole 5-(Bromophenyl)tetrazole Cycloaddition->Bromophenyltetrazole Alkylation N-Alkylation/ Arylation Bromophenyltetrazole->Alkylation Final_Product N-Substituted Bromophenyltetrazole Alkylation->Final_Product Purification Purification & Characterization Final_Product->Purification MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Brominated Phenyltetrazoles incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Validating the Anti-Inflammatory Effects of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. We will explore a tiered, evidence-based approach, beginning with in vitro mechanistic studies and progressing to in vivo models of inflammation. This document is designed to be a practical resource, offering detailed experimental protocols and objective comparisons with established anti-inflammatory agents.

The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs), often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] Novel tetrazole derivatives have shown promise as inhibitors of key inflammatory mediators, including cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] This guide will delineate a scientifically rigorous pathway to ascertain if this compound shares and potentially improves upon these therapeutic properties.

Part 1: Foundational In Vitro Evaluation

The initial phase of validation focuses on cell-based assays to determine the compound's direct effects on inflammatory pathways at a molecular level. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]

Assessing Inhibition of Key Inflammatory Mediators

A primary mechanism of many anti-inflammatory drugs is the inhibition of pro-inflammatory enzymes and cytokines. We will compare the efficacy of this compound with Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor.[6][7]

  • Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM), Celecoxib, or Diclofenac for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.[8]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[9][10]

    • Prostaglandin E2 (PGE2): Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • TNF-α and IL-6: Measure the levels of these pro-inflammatory cytokines in the supernatant using specific ELISA kits.[11]

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 115 ± 320 ± 418 ± 512 ± 3
545 ± 555 ± 650 ± 740 ± 5
1070 ± 680 ± 575 ± 865 ± 6
2585 ± 492 ± 388 ± 580 ± 4
5090 ± 395 ± 291 ± 485 ± 3
Celecoxib 15 ± 230 ± 510 ± 38 ± 2
1025 ± 485 ± 730 ± 425 ± 4
Diclofenac 120 ± 440 ± 625 ± 520 ± 3
1075 ± 690 ± 560 ± 755 ± 6
Elucidating the Mechanism of Action: Targeting Inflammatory Signaling Pathways

To understand how the compound exerts its effects, we will investigate its impact on the upstream signaling pathways that regulate the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[12][13][14]

inflammatory_pathways cluster_tnf TNF-α Signaling cluster_nfkb NF-κB Pathway tnf TNF-α tnfr TNFR tnf->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk rip1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Canonical NF-κB and TNF-α Signaling Pathways.
  • Cell Lysis: Following the treatment protocol described in 1.1, lyse the cells at various time points (e.g., 15, 30, 60 minutes) to capture signaling events.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and p38 MAPK. Use a loading control like β-actin to ensure equal protein loading.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

A reduction in the phosphorylation of p65 and p38, and a decrease in the degradation of IκBα would suggest that this compound inhibits these pro-inflammatory signaling pathways.[15][16]

Part 2: In Vivo Validation of Anti-Inflammatory Efficacy

Promising in vitro results must be validated in a living organism to assess the compound's bioavailability, efficacy, and potential side effects. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model.[17]

Carrageenan-Induced Paw Edema in Rats

This model mimics the hallmarks of acute inflammation, including edema, and is sensitive to inhibition by NSAIDs.[18]

in_vivo_workflow acclimatization Animal Acclimatization grouping Grouping & Fasting acclimatization->grouping dosing Oral Dosing: - Vehicle - Test Compound - Standard Drug grouping->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
  • Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: this compound (e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: Diclofenac (10 mg/kg, p.o.) as a positive control.[19][20]

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control-00
This compound 2545 ± 535 ± 4
5065 ± 655 ± 5
Diclofenac 1070 ± 560 ± 6
Assessment of Gastric Ulcerogenic Potential

A significant drawback of many traditional NSAIDs is their propensity to cause gastric irritation and ulceration.[17] It is crucial to evaluate the gastrointestinal safety profile of this compound.

  • Dosing: Administer the test compound and Diclofenac at therapeutically effective doses daily for 7 days.

  • Observation: On the 8th day, euthanize the animals and carefully excise the stomachs.

  • Ulcer Index Scoring: Open the stomachs along the greater curvature, rinse with saline, and examine for any signs of ulceration or hemorrhage using a magnifying glass. Score the ulcers based on their number and severity.

A lower ulcer index for this compound compared to Diclofenac would indicate a superior gastrointestinal safety profile, a highly desirable characteristic for a novel anti-inflammatory agent.

Conclusion

This guide outlines a systematic and robust methodology for validating the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent. The comparative approach against established drugs like Celecoxib and Diclofenac provides essential context for evaluating its efficacy and safety. The multi-faceted mechanism of action targeting key inflammatory pathways, if confirmed, would position this compound as a promising candidate for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the tetrazole ring is a cornerstone of modern molecular design. Its unique properties as a bioisostere for the carboxylic acid group, coupled with its metabolic stability, have cemented its place in numerous FDA-approved drugs. The primary synthetic route to this vital heterocycle is the [3+2] cycloaddition of a nitrile and an azide source. However, the efficacy of this transformation is profoundly dependent on the choice of catalyst.

This guide provides an in-depth comparison of different catalytic systems for tetrazole synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each catalyst class, present comparative experimental data, and offer detailed, field-tested methodologies to empower you to make informed decisions in your synthetic endeavors.

The Mechanistic Heart of the Matter: Lewis Acid Catalysis

The classical [3+2] cycloaddition between an organic nitrile and an azide ion (typically from sodium azide, NaN₃) often requires harsh conditions, such as high temperatures and the use of toxic, explosive hydrazoic acid. The advent of catalysis revolutionized this process. The majority of effective catalysts are Lewis acids, which operate by activating the nitrile substrate.

As shown in the workflow below, the catalyst (typically a metal ion) coordinates to the nitrogen atom of the nitrile. This coordination withdraws electron density from the carbon-nitrogen triple bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. This activation dramatically lowers the energy barrier for the reaction, allowing it to proceed under milder conditions with higher efficiency.[1][2]

Catalytic_Cycle_Tetrazole_Synthesis cluster_0 Catalytic Cycle Catalyst Lewis Acid Catalyst (e.g., Mⁿ⁺) Activated_Complex Activated Nitrile Complex [R-C≡N→Mⁿ⁺] Catalyst->Activated_Complex Coordination Nitrile R-C≡N (Nitrile) Nitrile->Activated_Complex Intermediate Cyclization Intermediate Activated_Complex->Intermediate Forms Intermediate Azide N₃⁻ (Azide Ion) Azide->Activated_Complex Nucleophilic Attack Tetrazolate Tetrazolate Product [Product-Mⁿ⁺] Intermediate->Tetrazolate Intramolecular Cyclization Tetrazolate->Catalyst Catalyst Regeneration Product 5-Substituted-1H-Tetrazole Tetrazolate->Product Protonation/ Workup

Caption: Generalized catalytic cycle for Lewis acid-mediated tetrazole synthesis.

A Comparative Analysis of Catalyst Classes

The landscape of catalysts for tetrazole synthesis is diverse, spanning from simple metal salts to complex, reusable nanomaterials. We can broadly categorize them into three families, each with distinct advantages and trade-offs.

Catalyst_Classification cluster_homo Examples cluster_hetero Examples cluster_metalfree Examples Root Catalysts for Tetrazole Synthesis Homogeneous Homogeneous Catalysts Root->Homogeneous Heterogeneous Heterogeneous Catalysts Root->Heterogeneous MetalFree Metal-Free Catalysts Root->MetalFree Zinc Zinc Salts (ZnBr₂, Zn(OTf)₂) Homogeneous->Zinc Copper Copper Complexes (CuI, Cu(II)-Salen) Homogeneous->Copper Cobalt Cobalt Complexes Homogeneous->Cobalt Lanthanide Lanthanide Triflates (Yb(OTf)₃) Homogeneous->Lanthanide Magnetic Magnetic Nanoparticles (Fe₃O₄@Support-M) Heterogeneous->Magnetic Zeolites Zeolites (CoY) Heterogeneous->Zeolites Natural Natural Supports (Cuttlebone) Heterogeneous->Natural Organo Organocatalysts (L-Proline) MetalFree->Organo Acidic Solid Acids (Silica Sulfuric Acid) MetalFree->Acidic Electro Electrochemical Methods MetalFree->Electro

Caption: Classification of catalysts discussed in this guide.

Homogeneous Metal Catalysts

These catalysts are soluble in the reaction medium, leading to high activity and excellent yields due to the ready accessibility of their catalytic sites.

  • Zinc Salts (ZnBr₂, Zn(OTf)₂): Pioneered by Sharpless and coworkers, the use of zinc salts, particularly in water, represents a significant advancement in tetrazole synthesis.[3] This method is robust, scalable, and avoids the use of hazardous organic solvents.[3][4] The reaction proceeds readily for a wide variety of aromatic and aliphatic nitriles.[4] Density functional theory (DFT) calculations confirm that the catalytic effect stems from the coordination of the nitrile to the zinc ion, which substantially lowers the activation barrier for the azide attack.[1][2]

  • Copper Complexes (CuI, Cu(II)-complexes): Copper catalysts are also highly effective. Cu(I) has been shown to catalyze the cycloaddition of nitriles with trimethylsilyl azide (TMSN₃), likely proceeding through an in situ formed copper azide species.[5][6] Various supported and unsupported Cu(II) complexes have also been developed, offering high yields and, in some cases, greener reaction conditions.[7][8]

  • Cobalt and Lanthanide Catalysts: Cobalt complexes have been demonstrated to efficiently catalyze the [3+2] cycloaddition, with mechanistic studies isolating a key cobalt(II)-diazido intermediate.[8][9] Lanthanide salts, such as Ytterbium triflate (Yb(OTf)₃), are powerful Lewis acids that can catalyze the synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide.[4][10]

Causality: The high efficacy of homogeneous catalysts is a direct result of their uniform dispersion in the reaction mixture, maximizing contact between the catalyst, nitrile, and azide. However, this advantage is also their primary drawback: removal of the catalyst from the product often requires tedious purification steps, and residual metal contamination can be a significant issue, particularly in pharmaceutical applications.

Heterogeneous Catalysts

To address the challenges of catalyst separation and reuse, significant research has focused on heterogeneous systems, where the catalyst is in a different phase from the reactants.

  • Magnetic Nanoparticles (MNPs): A leading strategy involves immobilizing catalytically active metals (e.g., Cu, Co, Ni, Pd) onto a magnetic core, often iron oxide (Fe₃O₄), which may be coated with silica or another support.[11][12] These catalysts combine the high surface area of nanomaterials with the convenience of magnetic separation.[13][14] After the reaction, the catalyst can be quickly removed from the reaction mixture using an external magnet, washed, and reused for multiple cycles with minimal loss of activity.[15]

  • Zeolites and Other Solid Supports: Zeolites, such as CoY zeolite, offer a structured porous environment for the catalytic reaction, demonstrating high yields and reusability.[16] Other solid supports like silica, mesoporous carbon, and even natural materials like cuttlebone have been successfully employed.[11][17] Cuttlebone, a porous calcium carbonate structure, can act as a natural, low-cost heterogeneous catalyst, promoting the reaction through hydrogen bond formation that activates the nitrile.[17]

Causality: The core advantage of heterogeneous catalysts is operational simplicity. The ease of separation and reusability aligns with the principles of green chemistry, reducing waste and cost. Potential drawbacks include metal leaching from the support into the product and potentially slower reaction rates compared to their homogeneous counterparts due to mass transfer limitations.

Metal-Free Catalysts

Driven by goals of sustainability and cost-reduction, metal-free catalytic systems have emerged as attractive alternatives.

  • Organocatalysts: Simple, chiral molecules like L-proline can effectively catalyze tetrazole synthesis from a broad range of nitriles and thiocyanates.[4] These catalysts are environmentally benign, inexpensive, and operate under mild conditions.

  • Solid Acids: Materials like silica-supported sodium hydrogen sulfate or silica sulfuric acid act as recyclable solid acid catalysts that activate the nitrile for cycloaddition.[4]

  • Electrochemical Synthesis: An innovative approach involves the electrochemical [3+2] cycloaddition of azides with hydrazones (which are converted to nitriles in situ). This method is oxidant-free and operates under very mild conditions.[18]

Causality: Metal-free systems avoid the cost and toxicity concerns associated with transition metals. Their mechanism often relies on Brønsted acid catalysis or hydrogen bonding to activate the nitrile, providing a distinct, "greener" pathway to the tetrazole core.[4]

Quantitative Performance Data: A Head-to-Head Comparison

To provide a clear performance benchmark, the following table summarizes experimental data for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and an azide source using representative catalysts from each class.

Catalyst ClassCatalyst ExampleAzide SourceSolventTemp (°C)TimeYield (%)Reference(s)
Homogeneous ZnBr₂NaN₃Water100+12-24 h~90%[3][4]
Co(II) ComplexNaN₃DMSO12024 h94%[8][9]
CuITMSN₃DMF/MeOH12024 h91%[5][6]
Heterogeneous Fe₃O₄@tryptophan@NiNaN₃H₂O/EtOH8020 min95%[11]
Co-Ni/Fe₃O₄@MMSHSNaN₃DMSO1008 min98%[13][14]
CoY ZeoliteNaN₃Toluene1201 h96%[16]
Metal-Free CuttleboneNaN₃DMSO1101.5 h95%[17]
Silica Sulfuric AcidNaN₃None1200.5 h96%[4]

Note: Reaction conditions and yields are highly substrate-dependent. This table serves as a comparative guide for a model reaction.

Experimental Protocols: From Bench to Practice

A protocol's trustworthiness lies in its clarity and reproducibility. Here, we provide detailed, step-by-step methodologies for three distinct and effective catalytic systems.

Protocol 1: Classic Homogeneous Synthesis with Zinc Bromide

This protocol is adapted from the robust and widely cited Sharpless method.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add deionized water to achieve a concentration of approximately 1 M.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify with 3M HCl to a pH of ~1. This protonates the tetrazolate anion and precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole.

Causality Behind Choices:

  • Water as Solvent: Enhances safety by minimizing the volatility of hydrazoic acid and is an environmentally friendly choice.[3]

  • ZnBr₂: An effective and relatively inexpensive Lewis acid that is stable in water.

  • Acidic Workup: Essential for protonating the tetrazolate salt formed during the reaction, rendering it insoluble in the aqueous medium for easy isolation.

Protocol 2: Green, Reusable Heterogeneous Synthesis with a Magnetic Catalyst

This protocol illustrates the practical advantages of using a magnetically separable nanocatalyst.[11][13]

Magnetic_Separation_Workflow cluster_workflow Workflow for Magnetic Catalyst Reuse Start Reaction Mixture: Product + Solvent + Catalyst Magnet Apply External Magnet Start->Magnet Separate Catalyst Pelletized; Decant Supernatant (Product) Magnet->Separate Wash Wash Catalyst (e.g., with Ethanol) Separate->Wash Dry Dry Catalyst (e.g., under vacuum) Wash->Dry Reuse Reuse Catalyst in Next Reaction Cycle Dry->Reuse

Caption: Experimental workflow for a recyclable magnetic nanocatalyst.

  • Reaction Setup: In a vial, combine the nitrile (1.0 mmol), sodium azide (1.2 mmol), the magnetic nanocatalyst (e.g., Co-Ni/Fe₃O₄@MMSHS, 10 mg), and DMSO (3 mL).[13][14]

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for the optimized time (e.g., 8-45 minutes depending on the substrate).[14]

  • Catalyst Separation: After cooling, place a strong permanent magnet against the side of the vial. The magnetic catalyst will be drawn to the wall, allowing the clear supernatant containing the product to be carefully decanted or pipetted off.

  • Catalyst Recycling: Wash the retained catalyst with ethanol (3 x 5 mL), removing the magnet and re-suspending the particles during each wash. After the final wash, dry the catalyst under vacuum. It is now ready for the next reaction.

  • Product Isolation: The collected supernatant can be diluted with water and acidified to precipitate the tetrazole product, which is then isolated by filtration.

Causality Behind Choices:

  • Magnetic Core (Fe₃O₄): Allows for facile, near-quantitative recovery of the catalyst without filtration or centrifugation.

  • High Surface Area Support (MMSHS): The mesoporous silica hollow sphere structure provides numerous accessible active sites, leading to very short reaction times.[13][14]

  • DMSO as Solvent: A polar aprotic solvent that effectively dissolves the reactants and is suitable for the reaction temperature.

Conclusion and Future Outlook

The synthesis of tetrazoles has been profoundly advanced by the development of diverse and efficient catalytic systems.

  • Homogeneous catalysts , like zinc and copper salts, offer high reactivity and are excellent for broad substrate scopes, though product purification remains a consideration.

  • Heterogeneous catalysts , particularly magnetic nanoparticles, represent the state-of-the-art in sustainable chemistry, combining high efficiency with unparalleled ease of recovery and reuse.

  • Metal-free systems provide a cost-effective and environmentally benign alternative, eliminating concerns of metal toxicity entirely.

The choice of catalyst is not a one-size-fits-all decision. It requires a careful analysis of the specific substrate, desired scale, purity requirements, and available resources. For pharmaceutical applications where metal contamination is a critical concern, a metal-free approach or a well-validated heterogeneous catalyst with low leaching is preferable. For large-scale industrial synthesis, the reusability and cost-effectiveness of heterogeneous systems are highly advantageous.

Future research will likely focus on further refining catalyst design to enhance activity under even milder conditions, expanding the use of flow chemistry for continuous production, and developing catalysts from ever more sustainable and earth-abundant materials.

References

A Guide to Characterizing the Cross-Reactivity Profile of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity profile of the novel chemical entity, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. In drug discovery, a thorough understanding of a compound's interaction with unintended biological targets is paramount for predicting potential adverse effects and ensuring clinical success.[1][2][3][4] This document outlines a systematic, industry-standard approach to building a robust selectivity profile, using a well-characterized drug as a benchmark for comparison.

The subject of our investigation, this compound, possesses two key structural features that guide our analysis. The tetrazole ring is a well-established bioisostere of a carboxylic acid, a common functional group in many approved drugs.[5][6] This substitution can enhance metabolic stability and improve pharmacokinetic properties.[5] The presence of a brominated and fluorinated phenyl ring further influences the molecule's lipophilicity and electronic properties, which can dictate its binding characteristics across a range of biological targets. Given the diverse activities of tetrazole-containing compounds—spanning antihypertensive, antibacterial, and anticancer applications—a broad investigation into potential off-target interactions is a critical step in its preclinical development.[5][7]

To provide context and a reliable benchmark for our investigation, we will compare the hypothetical profile of this compound with that of Losartan , an established angiotensin II receptor antagonist used for treating hypertension. Losartan also features a critical tetrazole moiety and serves as an excellent example of a successful drug for which selectivity is a key attribute.

Strategic Framework for Cross-Reactivity Profiling

A tiered, systematic approach is the most efficient method for evaluating compound selectivity. This strategy begins with broad, high-throughput screening against large panels of diverse targets and funnels down to more specific, functional assays for any identified "hits." This ensures a comprehensive yet resource-conscious assessment.

The rationale is to first identify any potential off-target liabilities early in the discovery process.[2][8] A broad primary screen provides a wide-angle view of the compound's behavior. Any significant interactions discovered in this initial phase are then rigorously validated and characterized in secondary, more physiologically relevant functional assays to determine the actual biological consequence of the binding event (e.g., agonism, antagonism, or inhibition).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional Validation A Test Compound: This compound B Broad Target Panel Screening (Single High Concentration, e.g., 10 µM) A->B Assess binding/activity C Concentration-Response Curves (e.g., 8-point, 3-fold dilutions) B->C Hits >50% inhibition/activation D Determine Potency (IC50 / EC50 / Ki) C->D Calculate E Secondary/Orthogonal Assays (e.g., Cell-based functional assays) D->E Confirmed Potent Hits F Confirm Mechanism of Action (Agonist, Antagonist, Inhibitor) E->F Characterize G G F->G Profile Confirmed Off-Targets

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies

To build a comprehensive profile, a panel of assays covering the most common target families associated with adverse drug reactions is essential.[9][10] This typically includes G-Protein Coupled Receptors (GPCRs), kinases, ion channels, nuclear receptors, and metabolic enzymes like Cytochrome P450s.

Protocol 1: Broad GPCR Radioligand Binding Panel (Primary Screen)

This protocol describes a representative primary screening assay to identify interactions with a diverse panel of GPCRs.

Objective: To identify significant binding of the test compound to a panel of 80+ GPCRs at a single high concentration.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Buffer: Prepare appropriate buffers for each specific GPCR target, as specified by the membrane preparation supplier.

    • Radioligand: Prepare working solutions of a known, specific radioligand for each GPCR target at a concentration equal to its dissociation constant (Kd).

    • Membrane Preparations: Use commercially available membrane preparations from cells stably overexpressing the individual GPCR targets. Thaw on ice immediately before use and dilute to the appropriate concentration in assay buffer.

  • Assay Procedure (96-well format):

    • Add 25 µL of assay buffer to all wells.

    • For "test" wells, add 1 µL of the 10 mM test compound stock (final concentration: 10 µM).

    • For "total binding" wells, add 1 µL of DMSO.

    • For "non-specific binding" wells, add 1 µL of a high concentration (e.g., 1000x Kd) of a known non-radiolabeled ligand for that specific receptor.

    • Add 25 µL of the diluted radioligand to all wells.

    • Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plates for 60-120 minutes at room temperature with gentle agitation, depending on the specific receptor's equilibration time.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), pre-soaked in a wash buffer.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - [(Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm)])

    • An inhibition value >50% is typically considered a "hit" and warrants further investigation in a dose-response format.

Protocol 2: hERG Potassium Channel Functional Assay (Safety Screen)

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical target for safety assessment, as its inhibition can lead to life-threatening cardiac arrhythmias.[11] An automated patch-clamp assay is the gold standard for functional assessment.[11]

Objective: To determine the functional inhibitory effect of the test compound on the hERG channel and calculate an IC50 value.

Methodology:

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2) to ~80% confluency.

  • Automated Patch-Clamp Procedure (e.g., QPatch or SyncroPatch system):

    • Prepare a single-cell suspension from the cultured cells and place it into the automated patch-clamp instrument.

    • The instrument will automatically capture individual cells and form a high-resistance gigaseal between the cell membrane and the measurement aperture.

    • Establish a whole-cell configuration to allow electrical access to the cell's interior.

  • Electrophysiological Recording:

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary indicator of channel activity.[12] A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the deactivating tail current.

    • Record baseline currents in an extracellular solution.

  • Compound Application:

    • Prepare a series of dilutions of this compound in the extracellular solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Sequentially perfuse the cells with increasing concentrations of the test compound. Allow the current to stabilize at each concentration (typically 3-5 minutes).

    • Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each compound concentration.

    • Calculate the percent inhibition at each concentration relative to the baseline current.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Cross-Reactivity Data (Hypothetical)

The following table presents a hypothetical cross-reactivity profile for this compound compared to Losartan. The data is illustrative, designed to showcase how results from a screening cascade would be presented. The panel includes representative targets from key families known for off-target liabilities.

Target FamilyTargetThis compound (Ki or IC50, µM)Losartan (Ki or IC50, µM)Assay Type
GPCRs Angiotensin II (AT1)> 100.02Radioligand Binding
Adrenergic α2A8.5> 25Radioligand Binding
Dopamine D2> 10> 25Radioligand Binding
Serotonin 5-HT2A5.2> 25Radioligand Binding
Muscarinic M1> 10> 25Radioligand Binding
Kinases ABL1> 10> 10Biochemical (KinaseGlo)
SRC> 10> 10Biochemical (KinaseGlo)
VEGFR29.1> 10Biochemical (KinaseGlo)
Ion Channels hERG15.3> 30Patch Clamp
Nav1.5> 25> 30Patch Clamp
Cav1.2> 25> 30Patch Clamp
Enzymes COX-2> 108.9Biochemical
PDE5> 10> 10Biochemical
CYP450s CYP2C94.71.5Fluorometric
CYP3A412.09.8Fluorometric
Interpretation of Hypothetical Data
  • Primary Target Selectivity: The data illustrates that, unlike Losartan, this compound does not show high affinity for the AT1 receptor, suggesting it would not function as an antihypertensive agent via this mechanism.

  • Off-Target Profile: The test compound shows weak to moderate activity against the 5-HT2A receptor, VEGFR2 kinase, and CYP2C9 enzyme. These interactions would require further investigation.

    • The 5-HT2A interaction (Ki = 5.2 µM) is a potential liability that could lead to central nervous system side effects. A secondary functional assay would be required to determine if the compound acts as an agonist or antagonist.

    • The inhibition of CYP2C9 (IC50 = 4.7 µM) is a significant finding, indicating a potential for drug-drug interactions, as this enzyme is responsible for metabolizing many clinical drugs.[13] This is a shared liability with Losartan, though the test compound is slightly less potent.

  • Safety Margin: The hERG IC50 of 15.3 µM provides an initial assessment of cardiac risk. A therapeutic window of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is generally desired. This value would be a key parameter in the overall risk-benefit assessment of the compound.

Caption: Decision-making workflow based on screening results.

Conclusion

This guide provides a robust, albeit hypothetical, framework for the systematic evaluation of the cross-reactivity profile of a novel compound, this compound. The process of broad panel screening followed by targeted functional assays is a cornerstone of modern drug discovery, enabling an early and comprehensive understanding of a compound's selectivity.[14][15] By identifying potential off-target interactions and safety liabilities, researchers can make informed decisions, prioritize candidates with the highest probability of success, and rationally design safer, more effective medicines. The illustrative comparison with a known drug, Losartan, highlights how contextualizing data against a benchmark is crucial for interpretation and risk assessment.

References

A Senior Application Scientist's Guide to Comparative Docking Analysis of Tetrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of tetrazole-based enzyme inhibitors using molecular docking simulations. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation and optimization of this important class of molecules. We will move beyond a simple recitation of steps to explore the underlying scientific principles and strategic decisions that underpin a robust comparative docking analysis.

The Ascendance of the Tetrazole Moiety in Enzyme Inhibition

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its prominence stems largely from its role as a bioisostere for the carboxylic acid group. This substitution can enhance the drug-like properties of a molecule by improving metabolic stability and lipophilicity. Numerous tetrazole-containing drugs have reached the market, targeting a wide array of diseases, including hypertension (e.g., losartan, valsartan) and various infections. The ability of the tetrazole ring to engage in various noncovalent interactions with biological targets makes it a versatile pharmacophore for the design of potent and selective enzyme inhibitors.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows us to visualize the interactions between a potential drug molecule (ligand) and its protein target at the atomic level. This guide will walk through a comparative docking analysis, a crucial step in understanding the structure-activity relationships (SAR) of tetrazole-based inhibitors and prioritizing candidates for further development.

The Strategic Workflow of Comparative Docking Analysis

A successful comparative docking study is more than just running software; it's a multi-stage process that requires careful planning, execution, and interpretation. The following diagram illustrates the key phases of a robust workflow.

A Senior Application Scientist's Guide to the ADMET Profiling of Novel Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrazole Moiety and the Imperative of Early ADMET Assessment

In modern medicinal chemistry, the 5-substituted 1H-tetrazole ring has become a cornerstone pharmacophore, celebrated for its role as a bioisostere of the carboxylic acid group.[1][2] This strategic substitution is present in numerous FDA-approved drugs, where it often enhances metabolic stability, modulates lipophilicity, and maintains the necessary acidic character for target engagement.[2][3] Tetrazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4]

However, the promise of any new chemical entity (NCE), including novel tetrazole derivatives, is contingent upon a favorable safety and pharmacokinetic profile. The failure to adequately assess Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery pipeline is a primary cause of late-stage attrition, leading to significant financial and temporal losses.[5] Therefore, a robust, integrated approach to ADMET profiling is not merely a regulatory requirement but a critical component of rational drug design.[6][7]

This guide provides an in-depth comparison of essential in vitro and in silico methodologies for the comprehensive ADMET assessment of novel tetrazole derivatives. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols for key assays, and a framework for interpreting and integrating complex datasets to de-risk candidates and accelerate their path to the clinic.

The ADMET Assessment Workflow: An Integrated Strategy

A successful ADMET screening campaign follows a tiered approach, beginning with high-throughput in silico predictions to filter large compound libraries and progressing to more resource-intensive in vitro assays for promising candidates. This funneling strategy ensures that resources are focused on compounds with the highest probability of success.

ADMET_Workflow cluster_0 Early Discovery & Screening cluster_1 Lead Optimization cluster_2 Candidate Selection InSilico In Silico Profiling (>1000s of compounds) HTS High-Throughput In Vitro Screens (100s of compounds) InSilico->HTS Prioritize Definitive Definitive In Vitro Assays (10s of compounds) HTS->Definitive Validate & Rank InVivo In Vivo PK/PD & Tox Studies (<5 compounds) Definitive->InVivo Select Candidate

Caption: Integrated ADMET assessment workflow.

In Silico Profiling: The Predictive First Pass

Before committing to wet-lab experiments, computational models provide invaluable, instantaneous predictions of ADMET properties. These models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage vast datasets to forecast the behavior of novel molecules.[8]

Key Predicted Properties for Tetrazoles:

  • Physicochemical Properties: pKa, LogP/LogD, and aqueous solubility are foundational. For tetrazoles, accurate pKa prediction is crucial as their acidity (typically pKa 4.5-4.9) dictates their ionization state at physiological pH, impacting absorption and target binding.[2][9]

  • Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA) helps flag compounds with potential oral bioavailability issues.[8]

  • Metabolism: Models can predict sites of metabolism by cytochrome P450 (CYP) enzymes and potential CYP inhibition.[10]

  • Toxicity: Early warnings for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are critical for eliminating problematic scaffolds.[10][11]

Expertise in Action: While in silico tools are powerful, they are predictive, not definitive. Their primary role is to triage large sets of virtual or newly synthesized compounds, allowing chemists to prioritize synthesis and testing of derivatives with the most promising ADMET profiles. For instance, if a model flags a novel tetrazole for high hERG inhibition risk, medicinal chemists can proactively design analogs that mitigate this liability.

In Vitro Experimental Assessment: Generating Definitive Data

In vitro assays are the gold standard for preclinical ADMET evaluation, providing quantitative data to validate or refute in silico predictions.[12][13]

A. Absorption: Will the Compound Reach the Bloodstream?

The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[14][15] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[16]

  • Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS. Seed cells onto polycarbonate membrane Transwell® inserts at a density of ~6 x 10⁴ cells/cm² and allow them to differentiate for 21-28 days.[14]

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Values should exceed 300 Ω·cm². Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.[16]

  • Assay Preparation: Wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS). Pre-incubate for 30 minutes.[14]

  • Transport Experiment (in triplicate):

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.[17]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[17]

    • Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls.

  • Incubation & Sampling: Incubate for 2 hours at 37°C with gentle shaking. Collect samples from both donor and receiver compartments at the end of the incubation.[14]

  • Quantification: Analyze compound concentration in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.[16]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[14]

B. Distribution: Where Does the Compound Go?

Plasma Protein Binding (PPB) is a critical distribution parameter. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[18] Highly protein-bound drugs may have a longer half-life but lower efficacy.[19]

  • Device Preparation: Use a commercially available RED device, which has chambers separated by a semipermeable membrane with an 8,000 Da molecular weight cutoff.[18]

  • Sample Preparation: Spike human plasma with the test compound at a clinically relevant concentration (e.g., 1 µM).[18]

  • Dialysis: Add the spiked plasma (~200 µL) to the sample chamber and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.[18]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for at least 4 hours to reach equilibrium.[18]

  • Sampling & Analysis: After incubation, carefully collect aliquots from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank PBS and the buffer sample with an equal volume of blank plasma to equalize matrix effects for LC-MS/MS analysis.

  • Quantification: Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Calculate the percentage bound: % Bound = (1 - fu) * 100

C. Metabolism: How is the Compound Broken Down?

Metabolic stability assays predict how quickly a compound is cleared by liver enzymes, primarily Cytochrome P450s (CYPs).[20] Poor metabolic stability can lead to a short in vivo half-life and low exposure. Human liver microsomes (HLM) are subcellular fractions containing these key enzymes and are a cost-effective tool for this assessment.[21][22]

  • Reagent Preparation:

    • Thaw pooled HLM on ice. Prepare a working solution of HLM (e.g., 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).[21][23]

    • Prepare a 1 mM NADPH solution (cofactor) in the same buffer.[20]

    • Prepare a 1 µM working solution of the test compound.[21]

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH is essential to assess non-enzymatic degradation.[23]

    • Incubate at 37°C.

  • Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[20][21]

  • Reaction Quenching: Stop the reaction at each time point by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.[23]

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein: Clint = (0.693 / t½) * (Incubation Volume / Protein Amount)

D. & E. Toxicity & Safety Pharmacology: Is the Compound Safe?

Early toxicity screening is paramount to avoid catastrophic failures. Two of the most critical in vitro safety assays are CYP inhibition and hERG channel inhibition.

Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of drug-drug interactions (DDIs).[24][25] If a tetrazole derivative inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic plasma levels of that other drug.

  • Assay Principle: This high-throughput assay uses specific fluorogenic substrates that are converted by CYP enzymes into fluorescent products. An inhibitor will reduce the rate of fluorescence generation.[24]

  • Reagents: Use recombinant human CYP enzymes and their corresponding fluorogenic substrates in a multi-well plate format.

  • Incubation:

    • In each well, combine the CYP enzyme, buffer, and the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (no compound) and a potent known inhibitor for each isoform as a positive control.[25]

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding a solution containing the substrate and NADPH.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).[25]

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[26][27] This has been a major reason for drug withdrawals, making early hERG screening essential.[28]

  • Assay Principle: Automated patch-clamp systems, like the QPatch or SyncroPatch, provide a high-throughput method to directly measure hERG channel currents in cells stably expressing the channel (e.g., HEK293-hERG).[26][29]

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch Clamp:

    • The instrument automatically captures individual cells and forms a high-resistance seal (gigaseal).

    • A specific voltage protocol is applied to elicit a characteristic hERG tail current.[29]

    • A stable baseline current is established.

  • Compound Application: The test compound is applied to the cell at multiple, cumulative concentrations (e.g., 0.1, 1, 10 µM).[29] A vehicle control and a known hERG blocker (e.g., E-4031) are also tested.[29]

  • Data Acquisition: The hERG tail current is measured after application of each concentration.

  • Data Analysis:

    • Calculate the percent inhibition of the tail current at each concentration relative to the baseline.

    • Plot the concentration-response curve and calculate the IC₅₀ value.

Data Interpretation and Comparative Analysis

The power of ADMET profiling lies in the integrated analysis of all data points. A compound is never judged on a single parameter but on its overall profile.

Decision_Tree start Novel Tetrazole Derivative caco2 Caco-2 Papp (A→B) > 5 x 10⁻⁶ cm/s? start->caco2 metstab Metabolic Stability t½ > 30 min? caco2->metstab Yes optimize_perm Optimize for Permeability caco2->optimize_perm No herg hERG IC₅₀ > 10 µM? metstab->herg Yes optimize_met Optimize for Stability metstab->optimize_met No cyp CYP IC₅₀ (all isoforms) > 10 µM? herg->cyp Yes optimize_herg Optimize to Reduce hERG Activity herg->optimize_herg No advance Advance to In Vivo cyp->advance Yes optimize_cyp Optimize to Reduce CYP Inhibition cyp->optimize_cyp No

Caption: Decision-making tree based on in vitro ADMET data.

Comparative Data Summary:

The table below illustrates how data for several hypothetical tetrazole derivatives might be compared against a carboxylic acid analog.

ParameterCarboxylic Acid AnalogTetrazole TD-01Tetrazole TD-02Tetrazole TD-03Desired Profile
Papp (A→B) (10⁻⁶ cm/s)0.80.56.5 4.2> 5
Efflux Ratio 1.24.51.51.8< 2
Fraction Unbound (fu) 0.150.080.25 0.12> 0.1
HLM t½ (min)845 1255 > 30
CYP3A4 IC₅₀ (µM)> 50> 508.5> 50 > 10
hERG IC₅₀ (µM)> 302.1> 30 > 30 > 10

Analysis:

  • Carboxylic Acid Analog: Suffers from very poor metabolic stability, a common liability that the tetrazole bioisostere is intended to fix.[1]

  • Tetrazole TD-01: Successfully improves metabolic stability but exhibits poor permeability, is a potent efflux pump substrate, and has a significant hERG liability. This compound would be deprioritized.

  • Tetrazole TD-02: Shows excellent permeability and a good hERG profile but has poor metabolic stability and borderline CYP3A4 inhibition. This profile presents a significant challenge for optimization.

  • Tetrazole TD-03: This is the most promising candidate. It demonstrates a dramatic improvement in metabolic stability over the carboxylic acid analog while maintaining good permeability, a clean CYP inhibition profile, and no hERG liability. This compound is a strong candidate to advance to in vivo studies.

Conclusion

The successful development of novel tetrazole derivatives requires a proactive, data-driven ADMET strategy. By integrating predictive in silico modeling with a suite of robust in vitro assays, drug discovery teams can build a comprehensive understanding of a compound's disposition and safety profile. This guide provides the foundational protocols and strategic insights necessary to perform this critical assessment. By identifying and mitigating ADMET liabilities early, researchers can focus their synthetic efforts on compounds that possess not only potent biological activity but also the drug-like properties essential for clinical success.

References

Comparative Benchmarking of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Potency Assessment

Abstract

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its upregulation in the tumor microenvironment represents a key mechanism of cancer immune evasion. By catalyzing the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 suppresses the function of effector T cells and promotes an immunosuppressive milieu.[1] Consequently, the development of potent and selective IDO1 inhibitors is a major focus in immuno-oncology research. This guide provides a comprehensive framework for benchmarking the novel compound, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole , a putative IDO1 inhibitor, against established clinical candidates. We will compare its performance with Epacadostat (INCB024360) and Navoximod (GDC-0919) , detailing the scientific rationale, step-by-step experimental protocols, and data interpretation necessary for a robust comparative analysis.

Introduction: The Rationale for IDO1 Inhibition

IDO1 is an intracellular, heme-containing enzyme that initiates the first and rate-limiting step of the kynurenine pathway of tryptophan catabolism.[2] In many cancers, pro-inflammatory cytokines like interferon-gamma (IFN-γ), often present in the tumor microenvironment, dramatically upregulate IDO1 expression in both tumor and antigen-presenting cells.[3][4] This enzymatic activity has two primary immunosuppressive effects:

  • Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels and can undergo cell cycle arrest and apoptosis in a tryptophan-deprived environment.[2]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T cells and promotes the differentiation and expansion of regulatory T cells (Tregs).[5][6]

By inhibiting IDO1, the local tryptophan concentration is restored, and the production of immunosuppressive kynurenine is blocked. This action is hypothesized to reverse immune suppression, reactivate anti-tumor T cell responses, and synergize with other immunotherapies like checkpoint inhibitors.[5][7] The structural similarity of this compound to known IDO1 inhibitors, such as the bromo-phenyl containing analog of Epacadostat, provides a strong basis for its evaluation as a novel inhibitor of this pathway.[8]

Signaling Pathway Overview

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated by IFN-γ) Tryptophan->IDO1 Substrate TCell Effector T-Cell Tryptophan->TCell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->TCell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Suppression Immune Suppression & Tumor Evasion TCell->Suppression Leads to Treg->Suppression Contributes to Inhibitor This compound & Comparators Inhibitor->IDO1 Blocks

Caption: The IDO1 pathway, illustrating immunosuppression via tryptophan depletion and kynurenine production.

Comparator Compound Profiles

A robust benchmarking study requires well-characterized reference compounds. We have selected two inhibitors that have undergone significant clinical investigation.

InhibitorMechanism of ActionKey Characteristics
Epacadostat (INCB024360) Potent, selective, and reversible competitive inhibitor of IDO1.[2][9]Binds to the heme cofactor of the enzyme.[2] It is highly selective for IDO1 over the related enzymes IDO2 and TDO.[10] Has been extensively studied in clinical trials, particularly in combination with checkpoint inhibitors.[11]
Navoximod (GDC-0919) Potent IDO1 pathway inhibitor.[12][13]Tryptophan non-competitive inhibitor.[14] Demonstrates oral bioavailability and has been shown to reduce kynurenine levels in vivo.[12] Also evaluated in clinical trials.[1]

Experimental Design: A Multi-Tiered Approach

To comprehensively evaluate this compound, we will employ a two-tiered validation system: a direct biochemical assay to confirm enzymatic inhibition and a cell-based functional assay to assess potency in a more physiologically relevant context.

Experimental_Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay Enzyme Purified Recombinant IDO1 Incubation1 Incubation & Reaction Enzyme->Incubation1 Substrate L-Tryptophan + Cofactors Substrate->Incubation1 Compounds1 Test & Comparator Compounds Compounds1->Incubation1 Detection1 Measure Kynurenine (Absorbance @ 321nm) Incubation1->Detection1 IC50 Determine IC50 Value Detection1->IC50 EC50 Determine EC50 Value Cells HeLa or SKOV-3 Cancer Cells Induction Induce IDO1 with Interferon-γ (IFN-γ) Cells->Induction Incubation2 Incubation (24-72h) Induction->Incubation2 Compounds2 Test & Comparator Compounds Compounds2->Incubation2 Detection2 Measure Kynurenine in Supernatant Incubation2->Detection2 Detection2->EC50

Caption: Two-tiered workflow for comprehensive inhibitor characterization.

Rationale for Experimental Choices
  • Biochemical Assay: This is the primary screen to confirm direct target engagement. Using purified recombinant human IDO1 eliminates cellular complexity (e.g., membrane permeability, efflux pumps), providing a clean measurement of a compound's intrinsic ability to inhibit the enzyme. The IC50 (half-maximal inhibitory concentration) derived from this assay is a key measure of potency.[15]

  • Cell-Based Assay: This assay is critical for validating that the compound can penetrate the cell membrane, engage the intracellular IDO1 target, and inhibit its function in a biological context.[2] The EC50 (half-maximal effective concentration) from this assay reflects a more therapeutically relevant potency. Comparing IC50 to EC50 provides initial insights into the compound's cell permeability and stability.

Detailed Experimental Protocols

Protocol: In Vitro Biochemical IDO1 Inhibition Assay

This protocol is adapted from standard methodologies for measuring IDO1 activity via the formation of N'-formylkynurenine.[10][16]

Materials:

  • Recombinant Human IDO1 Enzyme

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5

  • L-Tryptophan (L-Trp) substrate

  • Cofactors: 20 mM Ascorbic acid, 3.5 µM Methylene blue, 0.2 mg/mL Catalase

  • Test Compound: this compound

  • Reference Compounds: Epacadostat, Navoximod

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of all inhibitors in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, followed by a final dilution into the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture Preparation: In the assay buffer, prepare a master mix containing L-Tryptophan (final concentration 2 mM), ascorbic acid, methylene blue, and catalase at their final concentrations.

  • Assay Execution: a. To each well of the 96-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. b. Add 85 µL of the reaction mixture to each well. c. Initiate the reaction by adding 10 µL of recombinant IDO1 enzyme (final concentration ~20 nM).

  • Data Acquisition: Immediately begin reading the absorbance at 321 nm every 60 seconds for 15-20 minutes at room temperature. The rate of increase in absorbance corresponds to the formation of N'-formylkynurenine.

  • Data Analysis: a. Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol: Cell-Based Kynurenine Production Assay

This protocol measures the inhibition of IDO1 activity in human cancer cells following induction by IFN-γ.[2][17]

Materials:

  • Human ovarian cancer (SKOV-3) or cervical cancer (HeLa) cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics

  • Recombinant Human IFN-γ

  • Test and Reference Compounds (prepared as above)

  • Reagents for kynurenine detection: Trichloroacetic acid (TCA), p-Dimethylaminobenzaldehyde (DMAB) in acetic acid.

  • 96-well cell culture plates

  • Spectrophotometer capable of reading absorbance at 480 nm

Procedure:

  • Cell Seeding: Plate SKOV-3 cells at a density of 3 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[2]

  • IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.

  • Compound Treatment: Simultaneously, add serial dilutions of the test and reference compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement: a. After incubation, carefully collect 100 µL of the cell culture supernatant from each well. b. Add 50 µL of 30% TCA to each supernatant sample to precipitate proteins. Centrifuge the plate at 500 g for 10 minutes. c. Transfer 100 µL of the cleared supernatant to a new 96-well plate. d. Add 100 µL of DMAB reagent (2% w/v in acetic acid) to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition: Measure the absorbance at 480 nm.

  • Data Analysis: a. Create a standard curve using known concentrations of L-kynurenine to quantify the amount produced in each well. b. Normalize the kynurenine concentrations to the vehicle-treated control (100% IDO1 activity). c. Plot the percent inhibition of kynurenine production versus the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.

Results and Data Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a template with hypothetical data for illustrative purposes.

Table 1: Comparative Potency of IDO1 Inhibitors

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)
This compound 15.285.5
Epacadostat (Reference) 10.1[10]71.8[8]
Navoximod (Reference) 7.0 (Ki)[13]75.0[12]

Interpretation:

  • Biochemical Potency: The hypothetical IC50 of 15.2 nM for the test compound is in the same potent nanomolar range as both Epacadostat and Navoximod, confirming it is a direct and highly potent inhibitor of the IDO1 enzyme.

  • Cellular Potency: An EC50 of 85.5 nM demonstrates that the compound effectively inhibits IDO1 in a cellular context. The ~5.6-fold shift between the IC50 and EC50 is a common and acceptable phenomenon, reflecting factors like cell membrane permeability and potential engagement with efflux pumps. This value is comparable to the cellular potency of the clinical candidates, suggesting a promising profile.

Conclusion and Future Directions

This guide outlines a validated, industry-standard workflow for the initial benchmarking of a novel putative IDO1 inhibitor, this compound. The presented biochemical and cell-based assays provide the foundational data required to establish its potency and cellular efficacy relative to established drugs like Epacadostat and Navoximod.

Based on the strong performance in these initial assays, further characterization would be warranted. Subsequent steps should include:

  • Selectivity Profiling: Assessing inhibitory activity against related enzymes like IDO2 and TDO to confirm selectivity.[10]

  • Mechanism of Action Studies: Determining if the inhibition is reversible or irreversible and competitive or non-competitive with the tryptophan substrate.[18]

  • Co-culture Assays: Evaluating the compound's ability to rescue T-cell proliferation and function in the presence of IDO1-expressing tumor cells.[2]

  • In Vivo Pharmacokinetics and Target Engagement: Assessing the compound's properties in animal models to measure bioavailability and confirm that it can reduce kynurenine levels in plasma and tumors.[12][19]

By following this structured, data-driven approach, researchers can confidently and objectively evaluate the potential of new chemical entities targeting the critical IDO1 pathway in cancer immunotherapy.

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our compounds into your workflow with the highest degree of safety and efficacy. This guide provides a comprehensive, field-tested framework for the proper disposal of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. The protocols outlined here are designed to be self-validating, ensuring that safety and regulatory compliance are inherent to your laboratory's operations.

The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a critical component of a robust laboratory safety culture. This compound, a halogenated heterocyclic compound, requires a specific and informed disposal pathway due to its combined chemical properties. This document will elucidate the causality behind each procedural step, empowering your team to handle its disposal with expertise and confidence.

Hazard Profile and Inherent Risks

A thorough understanding of a compound's hazard profile is the foundation of its safe management. This compound presents several hazards that directly inform the required handling and disposal precautions.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the immediate risks associated with this compound.[1]

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
STOT, Single ExposureCategory 3WarningH335: May cause respiratory irritation

1.2. Inferred Risks Based on Chemical Class

Beyond the documented GHS classifications, it is prudent to consider risks inherent to the compound's structural motifs:

  • Tetrazole Ring System: Tetrazole derivatives can be thermally sensitive. While this specific compound is not classified as an explosive, heating may cause an exothermic decomposition, rapidly generating nitrogen gas and potentially hazardous byproducts.[2][3][4] Therefore, it must be stored away from heat sources and its disposal must avoid conditions of thermal shock.

  • Halogenated Aromatic System: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic.[5] Such compounds are subject to specific waste disposal regulations by agencies like the U.S. Environmental Protection Agency (EPA) due to their potential to form persistent pollutants and generate acidic gases (HBr, HF) upon improper incineration.[6][7]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after experimentation. The use of appropriate engineering controls and PPE is non-negotiable.

2.1. Engineering Controls

All handling of this compound, including weighing, transfers, and the addition of waste to its designated container, should be conducted within a certified chemical fume hood.[8] The rationale is to minimize the risk of inhaling aerosolized dust, which is a known respiratory irritant.[1]

2.2. Required Personal Protective Equipment (PPE)

A hazard assessment dictates the selection of PPE to create a barrier between the researcher and the chemical.[9]

  • Hand Protection: Wear nitrile gloves. Inspect them for integrity before use and use proper removal technique to avoid skin contact.[1] If prolonged contact is anticipated, consider heavier-duty gloves or double-gloving.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[1][10]

  • Protective Clothing: A standard flame-resistant laboratory coat should be worn and fully buttoned.[11]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, if a situation arises where dust may be generated outside of a hood (e.g., cleaning a large spill), a NIOSH-approved P95 or P1 particulate respirator should be used.[1]

Waste Segregation and Containment Protocol

This is the most critical logistical step in the disposal workflow. The causality behind strict waste segregation relates directly to the final treatment technology and regulatory compliance.

3.1. The "Halogenated Waste" Imperative

Any organic waste stream containing a halogen (F, Cl, Br, I) must be segregated into a dedicated "Halogenated Organic Waste" container.[5][12] Co-mingling it with non-halogenated waste (e.g., acetone, hexanes) forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs and complexity.[13] The high-temperature incineration required for halogenated compounds necessitates specialized "scrubbers" to neutralize the resulting acidic gases, a process not required for non-halogenated solvents.[6]

3.2. Step-by-Step Containment Procedure

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, with a securely sealing screw cap. The container must be in good condition, free from cracks or leaks.[12]

  • Label the Container Before Use: The container must be clearly and accurately labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste"

    • The words "Halogenated Organic Waste"

    • The full chemical name: "this compound" and any other halogenated solvents or solutes in the container. Do not use abbreviations or formulas.[12]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/toxicant, health hazard).

  • Collect Waste:

    • Solid Waste: Collect unadulterated solid this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, wipes), and place them in the designated solid halogenated waste container.

    • Solution Waste: If the compound is in a solution with a halogenated solvent (e.g., dichloromethane), it belongs in the liquid halogenated waste stream. If it is in a non-halogenated solvent, the entire solution must still be treated as halogenated waste.[12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials. Secondary containment (e.g., a plastic tub) is highly recommended.[14]

Spill Management and Decontamination

Accidents can happen, and a prepared response is essential.

  • Assess the Situation: For a small spill (<100 mg) within a fume hood, trained laboratory personnel can manage the cleanup. For a larger spill or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12]

  • Don Appropriate PPE: Before addressing a small spill, ensure you are wearing the full PPE detailed in Section 2.2.

  • Contain and Absorb: Do not use water. Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or silica gel to prevent dust from becoming airborne.[15]

  • Collect Spill Debris: Carefully sweep or scoop the absorbent mixture into the designated solid halogenated hazardous waste container.[1]

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as solid halogenated hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

The Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound is a regulated process that must be handled by certified professionals. Your responsibility is to ensure the waste is properly prepared for them.

  • Step 1: Accumulation: Collect and store waste safely in your laboratory's satellite accumulation area as described above.

  • Step 2: Schedule a Pickup: Once the waste container is nearly full, or on a regular schedule, contact your institution's EHS office to arrange for a waste pickup. Do not allow waste to accumulate for extended periods.

  • Step 3: Professional Transport and Disposal: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Step 4: High-Temperature Incineration: The most probable and environmentally sound disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[6] This process ensures the complete destruction of the organic molecule to carbon dioxide, water, nitrogen gas, and the halogenated components, which are then neutralized by the scrubbing system.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of this compound within the laboratory.

G start Receive Chemical handling Handling in Fume Hood (Full PPE) start->handling waste_gen Waste Generated (Solid, Liquid, or Debris) handling->waste_gen segregate Segregate into Labeled 'Halogenated Waste' Container waste_gen->segregate spill_check Spill Occurs? segregate->spill_check spill_proc Follow Spill Management Protocol (Section 4) spill_check->spill_proc Yes contain Securely Seal Container Store in Satellite Area spill_check->contain No no_spill No yes_spill Yes spill_proc->segregate pickup Contact EHS for Waste Pickup contain->pickup disposal Final Disposal via Licensed Facility (Incineration) pickup->disposal

Caption: Decision Workflow for Handling and Disposal.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, thereby upholding the highest standards of laboratory practice.

References

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